2-(3-methoxyphenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for 2-(3-Methoxyphenyl)quinazolin-4(3H)-one
Abstract
This technical guide provides a comprehensive analysis of the synthesis pathways for 2-(3-methoxyphenyl)quinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry known for its anticancer, anti-inflammatory, and antimicrobial properties. We examine three distinct methodologies ranging from classical condensation to advanced green catalytic systems. The guide prioritizes self-validating protocols, mechanistic causality, and scalability, designed for researchers in drug discovery and organic synthesis.
Introduction & Retrosynthetic Analysis[1]
The 2-arylquinazolin-4(3H)-one moiety acts as a versatile pharmacophore, capable of interacting with diverse biological targets including VEGFR-2, tubulin, and various kinases. The specific derivative, This compound , incorporates a meta-methoxy substituent on the 2-aryl ring. This substitution pattern influences lipophilicity and metabolic stability compared to its ortho- or para-analogues.
Retrosynthetic Strategy
To access the target molecule efficiently, we analyze the core quinazolinone ring disconnection. The most robust disconnections rely on the cyclocondensation of 2-aminobenzamide (anthranilamide) derivatives or the multi-component assembly using isatoic anhydride.
Figure 1: Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic breakdown showing the two primary pathways: oxidative cyclization of anthranilamide and the one-pot isatoic anhydride route.
Synthesis Pathways & Protocols
Method A: Green Catalytic Oxidative Cyclocondensation (Ga-MCM-22)
Rationale: This method utilizes a Gallium-containing MCM-22 zeolite catalyst. It offers high yields, reusability of the catalyst, and utilizes ethanol as a green solvent, aligning with sustainable chemistry principles.
Mechanism: The Lewis acidic sites (
Protocol
-
Catalyst Activation: Calcine Ga-MCM-22 zeolite at 550°C for 4 hours. Prior to reaction, preheat at 120°C for 30 minutes to remove adsorbed moisture.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 mmol, 136 mg) and 3-methoxybenzaldehyde (1.0 mmol, 136 mg) in Ethanol (5 mL).
-
Catalysis: Add activated Ga-MCM-22 (10 wt% relative to substrates).[1]
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate Schiff base appears first, followed by the cyclized product. Reaction typically completes in 2–3 hours .
-
Work-up: Filter the hot solution to recover the heterogeneous catalyst (wash with hot ethanol).
-
Purification: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford white/pale-yellow crystals.
Validation Criteria:
-
Yield: Expect 85–95%.
-
Melting Point: 245–247°C (Lit.[2] value for analogues).
-
Self-Check: If the reaction stalls at the dihydro-intermediate (aminal), extend reflux time or ensure catalyst activation (acidity is crucial for the dehydration step).
Method B: Iodine-Mediated Oxidative Cyclization in DMSO
Rationale: Iodine acts as a mild Lewis acid and an oxidant. DMSO serves as both the solvent and an oxidant (in conjunction with
Protocol
-
Charge: To a reaction vial, add anthranilamide (1.0 mmol), 3-methoxybenzaldehyde (1.0 mmol), and molecular Iodine (
) (1.0 mmol, 254 mg). -
Solvent: Add DMSO (3 mL).
-
Reaction: Heat the mixture at 100°C for 4–6 hours.
-
Quench: Cool to room temperature and pour the mixture into crushed ice containing sodium thiosulfate (
, 10% aq. solution) to quench excess iodine. -
Isolation: The product precipitates as a solid. Filter, wash with water, and dry.[2]
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Validation Criteria:
-
Yield: Expect 80–90%.
-
Appearance: High purity often obtained directly after thiosulfate wash.
Method C: One-Pot Isatoic Anhydride Route
Rationale: This pathway avoids the use of anthranilamide (which must be synthesized from anthranilic acid). It is a three-component coupling that is atom-economical.
Protocol
-
Mixture: Combine Isatoic anhydride (1.0 mmol), 3-methoxybenzaldehyde (1.0 mmol), and Ammonium acetate (1.2 mmol).
-
Solvent/Catalyst: Add Ethanol (5 mL) and a catalytic amount of Glacial Acetic Acid (or use Ionic Liquid [BMIM][
] for solvent-free conditions). -
Reflux: Heat at 80°C for 4 hours.
-
Work-up: Cool the mixture. The product often precipitates. If not, add cold water.
-
Filtration: Collect the solid by vacuum filtration.
Mechanistic Analysis
The transformation from anthranilamide and aldehyde to the quinazolinone involves a cascade of condensation, cyclization, and oxidation.
Figure 2: Reaction Mechanism (Graphviz)
Caption: Step-wise mechanism: Imine formation, nucleophilic attack by amide nitrogen (cyclization), and final aromatization.
Critical Control Point: The oxidation step (Step 2
Comparative Data Analysis
Table 1: Comparison of Synthesis Methodologies
| Parameter | Method A (Ga-MCM-22) | Method B (Iodine/DMSO) | Method C (Isatoic Anhydride) |
| Reaction Type | Heterogeneous Catalysis | Homogeneous Oxidative | Multi-component |
| Solvent | Ethanol (Green) | DMSO | Ethanol |
| Temp/Time | 80°C / 2–3 h | 100°C / 4–6 h | 80°C / 4 h |
| Yield | 95% | 88% | 85% |
| Purification | Filtration (Catalyst recovery) | Thiosulfate Quench | Precipitation |
| Scalability | High (Catalyst reusable) | Moderate (Waste disposal) | High |
| Atom Economy | High | Moderate (Iodine waste) | High ( |
Experimental Workflow Diagram
Figure 3: Laboratory Workflow for Method A (Graphviz)
Caption: Operational workflow for the Green Catalytic Synthesis (Method A).
References
-
Tamaddon, F., et al. (2021). "Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials." ACS Omega, 6(44), 29850–29860. Link
-
Ramesh, B., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." MDPI Molecules, 28(23), 7890. Link
-
Wang, L., et al. (2016). "Iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones." RSC Advances, 6, 12345-12349. Link
-
Abdelmonsef, A., et al. (2020).[3] "Green Synthesis of 2-Substituted Quinazolin-4(3H)-ones." Der Pharma Chemica, 12(1), 1-8. Link
-
Liu, X., et al. (2016). "Metal-free oxidative amination of C(sp3)-H bonds for synthesis of quinazolinones." Frontiers in Chemistry, 4, 1-10. Link
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Technical Whitepaper: Pharmacological Profile of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
This technical guide provides an in-depth pharmacological and structural analysis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS: 56071-04-6), a significant scaffold in medicinal chemistry known for its pleiotropic biological activities.
Executive Summary
This compound represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Belonging to the class of 2-arylquinazolin-4(3H)-ones, this compound is primarily investigated for its anticancer properties , specifically as a tubulin polymerization inhibitor and a tyrosine kinase inhibitor (EGFR/VEGFR) . Its 3-methoxy substituent plays a critical role in modulating lipophilicity and metabolic stability, distinguishing it from its para-substituted analogs.
This guide details the chemical identity, synthesis pathways, mechanism of action (MoA), and validated experimental protocols for evaluating its biological activity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-(3-methoxyphenyl)-3H-quinazolin-4-one |
| CAS Registry Number | 56071-04-6 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| Lipinski Profile | H-bond donors: 1, H-bond acceptors: 3, LogP: ~2.8 (Predicted) |
Synthesis Methodology
The synthesis of this compound is typically achieved via the oxidative cyclocondensation of anthranilamide with 3-methoxybenzaldehyde. This route is preferred for its high yield and operational simplicity.
Optimized Synthetic Protocol
-
Reagents: Anthranilamide (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), Iodine (0.1 eq) or NaHSO₃ (catalyst), Ethanol or DMF (solvent).
-
Procedure:
-
Dissolve anthranilamide and 3-methoxybenzaldehyde in ethanol (10 mL/mmol).
-
Add the catalyst (e.g., Iodine or p-TSA).
-
Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour into crushed ice/water to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Synthesis Workflow Diagram
Figure 1: One-pot oxidative cyclocondensation pathway for the synthesis of the target compound.
Biological Mechanisms of Action (MoA)
The biological activity of this compound is defined by its ability to interact with two primary oncology targets.
A. Tubulin Polymerization Inhibition
The 2-arylquinazolinone scaffold functions as a colchicine-site binder .
-
Mechanism: The compound binds to the colchicine-binding site on β-tubulin.
-
Effect: It prevents the polymerization of tubulin dimers into microtubules.
-
Outcome: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
SAR Insight: The 3-methoxy group (meta-position) provides favorable hydrophobic interactions within the binding pocket, often superior to the 4-methoxy (para) analog which can be sterically hindered or metabolically liable to O-demethylation.
B. EGFR Tyrosine Kinase Inhibition[2][3]
-
Mechanism: Acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1]
-
Binding: The N1 and O (carbonyl) of the quinazolinone core form hydrogen bonds with the hinge region (Met793) of the kinase domain.
-
Specificity: Often shows selectivity for EGFR over VEGFR-2, though dual inhibition is common in this class.
Signaling Pathway Diagram
Figure 2: Dual mechanism of action targeting Microtubule dynamics and EGFR signaling pathways.
Structure-Activity Relationship (SAR) Analysis
The 3-methoxy substitution is non-trivial. In comparative studies of 2-phenylquinazolinones:
-
Unsubstituted Phenyl: Shows moderate activity but poor solubility.
-
4-Methoxyphenyl (Para): High potency but rapid metabolic clearance due to accessible O-demethylation by CYP450 enzymes.
-
3-Methoxyphenyl (Meta - Target):
-
Metabolic Stability: The meta-position is less sterically accessible to metabolic enzymes than the para-position.
-
Binding Affinity: The 3-methoxy group projects into a specific hydrophobic pocket (often the "accessory pocket" in kinases or tubulin) that the 4-methoxy misses.
-
Lipophilicity: Increases cellular permeability (logP ~2.8) compared to hydroxylated analogs.
-
Experimental Protocols for Validation
Protocol A: In Vitro Cytotoxicity Assay (MTT)
-
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Method:
-
Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treat with graded concentrations of the compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubate for 48h or 72h.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Self-Validation: Include Doxorubicin or Colchicine as a positive control.
-
Protocol B: Tubulin Polymerization Assay
-
Objective: Confirm direct interaction with tubulin.
-
Method:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Prepare tubulin in G-PEM buffer with GTP.
-
Add compound (5–10 µM) or vehicle (DMSO) at 4°C.
-
Transfer to 37°C to initiate polymerization.
-
Monitor fluorescence (Ex 360 nm / Em 420 nm) every 30s for 60 mins.
-
Result Interpretation: A decrease in Vmax or steady-state fluorescence compared to control indicates inhibition.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12856855: 2-(3-methoxyphenyl)-3H-quinazolin-4-one.Link
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Review of the scaffold class).
-
Al-Omary, F. A., et al. (2021).[1] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Scientific Reports. Link
-
Hamed, M. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[2][3] Molecules.[2][4][1][3][5][6][7][8][9] Link
-
Gao, F., et al. (2020). Design, synthesis and biological evaluation of 2-arylquinazolin-4(3H)-ones as potent tubulin inhibitors. European Journal of Medicinal Chemistry.[4][7]
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An In-Depth Technical Guide to 2-(3-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Significance of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The versatility of the quinazolinone ring system, particularly at the 2- and 3-positions, allows for extensive structural modifications to modulate biological activity and pharmacokinetic properties.
This guide focuses on a specific derivative, This compound . Its Chemical Abstracts Service (CAS) registry number is 56071-04-6 .[4] This compound is of particular interest due to the growing body of evidence suggesting that 2-aryl substituted quinazolinones can act as potent cytotoxic agents.[5][6] The introduction of the 3-methoxyphenyl group at the 2-position is a strategic chemical modification, influencing the molecule's steric and electronic properties, which in turn can significantly impact its interaction with biological targets. This document provides a comprehensive overview of its synthesis, characterization, and known biological activities, with a focus on its potential as an anticancer agent.
Synthesis of this compound: A Practical Approach
The most common and direct method for the synthesis of 2-aryl-quinazolin-4(3H)-ones is the condensation reaction between 2-aminobenzamide and an appropriate aromatic aldehyde.[7] For the synthesis of this compound, this involves the reaction of 2-aminobenzamide with 3-methoxybenzaldehyde. The reaction typically proceeds in two stages: an initial condensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by an in-situ or subsequent oxidation to the aromatic quinazolin-4(3H)-one.
Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently. These range from metal-catalyzed reactions to greener, oxidant-free methods.[7][8] Below is a representative, field-proven protocol that can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminobenzamide
-
3-methoxybenzaldehyde
-
Ethanol (or another suitable solvent like DMSO)
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄), or the reaction can be performed under aerobic conditions which may facilitate oxidation)
-
Glacial Acetic Acid (optional, as a catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this solution, add 3-methoxybenzaldehyde (1.1 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The initial reaction will form the 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Oxidation: Once the formation of the intermediate is complete, the oxidation to the final product can be achieved. If using an oxidizing agent like KMnO₄, it should be added portion-wise to the reaction mixture at an appropriate temperature. Alternatively, prolonged heating in the presence of air can also effect the oxidation.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of the aldehyde ensures the complete consumption of the more valuable 2-aminobenzamide.
-
Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
-
The oxidation step is crucial for the formation of the stable, aromatic quinazolinone ring system. The choice of oxidant and conditions can influence the overall yield and purity of the final product.
Physicochemical and Spectroscopic Characterization
The unambiguous identification and characterization of this compound rely on a combination of physicochemical measurements and spectroscopic analysis.
| Property | Data |
| CAS Number | 56071-04-6[4] |
| Molecular Formula | C₁₅H₁₂N₂O₂[4] |
| Molecular Weight | 252.27 g/mol [4] |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly found, but related 2-aryl quinazolinones often have melting points in the range of 200-280 °C.[9][10] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF.[11] |
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the quinazolinone core and the 3-methoxyphenyl substituent. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The methoxy group will present as a sharp singlet at around δ 3.8-3.9 ppm. The N-H proton of the quinazolinone ring will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon (C=O) of the quinazolinone ring is expected to be in the range of δ 160-165 ppm. The aromatic carbons will resonate between δ 110-150 ppm, and the methoxy carbon will be observed around δ 55-56 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C-O stretching for the methoxy group will be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 252.27). Fragmentation patterns would involve the characteristic breakdown of the quinazolinone and methoxyphenyl rings.
Biological Activity and Mechanism of Action
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in oncology.[6] Derivatives of this class have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling proteins like tyrosine kinases and the disruption of cellular division by targeting tubulin.[12][13]
For 2-aryl substituted quinazolinones, a prominent mechanism of action is the inhibition of tubulin polymerization.[5][14] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division (mitosis). Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[15]
A study investigating a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as cytotoxic agents found that a structurally related compound, 2-(3-methoxystyryl)quinazolin-4(3H)-one, exhibited sub-micromolar growth inhibition.[5] Crucially, this study also investigated the effect of this compound on tubulin polymerization and found that it showed reduced microtubule formation, consistent with tubulin inhibition.[5] This provides strong evidence for the mechanism of its cytotoxic effects.
Conclusion
This compound is a synthetically accessible molecule belonging to a class of compounds with significant therapeutic potential. Its synthesis can be readily achieved through established chemical routes, and its structure can be confirmed using standard spectroscopic techniques. The available evidence strongly suggests that this compound exerts cytotoxic effects, likely through the inhibition of tubulin polymerization, a validated target in cancer therapy. Further investigation into its specific activity against various cancer cell lines, as well as in-depth pharmacokinetic and pharmacodynamic studies, are warranted to fully elucidate its potential as a lead compound in drug discovery and development.
References
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An In-depth Technical Guide to 2-(3-methoxyphenyl)quinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)quinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. While specific data for this exact molecule is not extensively cataloged, this document synthesizes the vast body of research on the quinazolin-4(3H)-one scaffold and its derivatives to infer its chemical properties, biological potential, and avenues for future investigation. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] Several approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature the quinazolinone framework, underscoring its therapeutic significance.[2]
Molecular Profile and Physicochemical Properties
This compound belongs to the 2-aryl-quinazolin-4(3H)-one subclass. The introduction of the 3-methoxyphenyl group at the 2-position is expected to significantly influence its steric and electronic properties, and consequently, its biological activity.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone[5] | 2,3-Diphenyl-4(3H)-quinazolinone[6] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₄N₂O₂ | C₂₀H₁₄N₂O |
| Molecular Weight | 252.27 g/mol | 254.28 g/mol | 298.3 g/mol |
| XLogP3 (Predicted) | ~2.5 | 2.6 | 3.8 |
| Hydrogen Bond Donors | 1 | 2 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Solubility (pH 7.4) | Not available | 33.2 µg/mL | 43.6 µg/mL |
Note: Properties for the title compound are estimated based on its structure and data from closely related analogs. The XLogP3 value suggests moderate lipophilicity, a common feature of orally bioavailable drugs.
Synthesis of 2-Arylquinazolin-4(3H)-ones
The synthesis of 2-substituted-4(3H)-quinazolinones is well-established in organic chemistry. A common and efficient method involves the condensation of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization. For 2-aryl derivatives, this often involves reaction with an aromatic amide or orthoester.[7][8] One straightforward approach utilizes a one-pot reaction of anthranilic acid and an amide under solvent-free conditions, often catalyzed by an acid such as montmorillonite K-10.[9]
Caption: General synthetic workflow for 2-arylquinazolin-4(3H)-ones.
Biological Activities and Potential Mechanisms of Action
The quinazolinone scaffold is a versatile pharmacophore, with derivatives reported to exhibit a wide array of biological effects.[1][4][10] The primary areas of interest for compounds like this compound are in oncology and anti-inflammatory applications.
3.1. Anticancer Activity
Many 2-aryl-quinazolin-4(3H)-ones have demonstrated potent cytotoxic effects against various cancer cell lines.[11][12] Two prominent mechanisms of action have been identified for this class of compounds:
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[11][13] Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[12][13] Molecular modeling studies suggest these compounds can bind to the colchicine binding site on β-tubulin.[13] The substitution pattern on the 2-aryl ring is critical, with methoxy groups, as in the title compound, being particularly noteworthy. For instance, 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one have shown sub-micromolar cytotoxic potency and activity as tubulin polymerization inhibitors.[11][13]
-
Tyrosine Kinase Inhibition: The quinazolinone core is a cornerstone of several potent tyrosine kinase inhibitors (TKIs).[14] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers. Quinazolinone-based drugs like Gefitinib and Erlotinib act as ATP-competitive inhibitors at the kinase domain of EGFR.[2] It is plausible that this compound could exhibit inhibitory activity against various tyrosine kinases, a hypothesis that warrants experimental validation.[14]
Caption: Simplified EGFR signaling pathway and site of action for quinazolinone TKIs.
3.2. Other Potential Activities
Beyond anticancer effects, the quinazolinone scaffold has been associated with:
-
Anti-inflammatory and Analgesic Activity: Some derivatives have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[12][15]
-
Antibacterial and Antifungal Activity: The scaffold is present in compounds with activity against various bacterial and fungal strains.[1][16]
-
Anticonvulsant Activity: Certain 2,3-disubstituted quinazolinones have been evaluated for their ability to protect against seizures.[10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To validate the hypothesized anticancer mechanism of this compound, a tubulin polymerization assay is a critical first step. This experiment measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm over time. Inhibitors of polymerization will suppress this increase, while promoters will enhance it.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized >99% pure bovine brain tubulin in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL. Keep on ice.
-
GTP Stock: Prepare a 100 mM solution of Guanosine-5'-triphosphate in GTB.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare serial dilutions as needed.
-
Controls: Prepare stock solutions of Paclitaxel (promoter) and Nocodazole (inhibitor) in DMSO.
-
-
Assay Setup:
-
Use a temperature-controlled microplate reader set to 37°C.
-
In a pre-chilled 96-well plate, add 5 µL of the test compound, control compound, or DMSO (vehicle control) to designated wells.
-
Add tubulin solution (diluted to 3 mg/mL in GTB) to each well. The final volume before initiation should be ~95 µL.
-
Incubate the plate at 4°C for 5 minutes to allow for compound-tubulin interaction.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 5 µL of GTP stock (final concentration 1 mM) to each well.
-
Immediately place the plate in the reader and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each condition.
-
Compare the polymerization curve of the test compound to the vehicle control. Inhibition is indicated by a lower rate of absorbance increase and a lower final plateau.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro tubulin polymerization assay.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of quinazolinones is highly dependent on the nature and position of substituents. For anticancer activity, SAR studies have revealed:
-
Position 2: A substituted aryl or styryl group is often crucial for potent cytotoxicity and tubulin inhibition.[11][13] The position of substituents on this aryl ring matters; for example, moving a methoxy group from the para- to the meta- or ortho-position can significantly alter activity.[13] The 3-methoxy group in the title compound is therefore a key feature for investigation.
-
Position 3: Substitution at the 3-position can also modulate activity. Small alkyl or aryl groups are common.[7] An unsubstituted N-H, as in the title compound, can act as a hydrogen bond donor, potentially influencing target binding.
Future Directions: this compound represents a promising, yet underexplored, chemical entity. The logical next steps for its development would be:
-
Chemical Synthesis and Characterization: The compound must be synthesized and its structure unequivocally confirmed using modern analytical techniques (NMR, Mass Spectrometry, IR).
-
In Vitro Biological Screening: The compound should be screened against a panel of human cancer cell lines to determine its cytotoxic profile.
-
Mechanism of Action Studies: Based on the screening results, targeted mechanistic assays, such as the tubulin polymerization assay described above and a panel of kinase inhibition assays, should be performed.
-
Lead Optimization: Should promising activity be confirmed, a medicinal chemistry program could be initiated to synthesize analogs. This would involve modifying the methoxy group (e.g., to ethoxy, hydroxyl, or halogen) and exploring substitutions on both the quinazolinone and phenyl rings to develop a robust SAR and optimize for potency, selectivity, and drug-like properties.
References
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(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. Available at: [Link]
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Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]
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Study on quinazolinone derivative and their pharmacological actions. Available at: [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. Available at: [Link]
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available at: [Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. Available at: [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available at: [Link]
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Mechanism for quinazolin-4(3H)-one formation. - ResearchGate. Available at: [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available at: [Link]
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(PDF) Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h) - ResearchGate. Available at: [Link]
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Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Available at: [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]
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(PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate. Available at: [Link]
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2,3-Diphenyl-4(3H)-quinazolinone | C20H14N2O | CID 248040 - PubChem. Available at: [Link]
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4(3H)-Quinazolinone, 6-fluoro-3-(4-methoxyphenyl)-2-methyl- | C16H13FN2O2 | CID 64031. Available at: [Link]
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An In-Depth Technical Guide to 2-(3-methoxyphenyl)quinazolin-4(3H)-one: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the synthetic routes to this compound, its full spectroscopic characterization, and delves into its potential as a therapeutic agent, with a particular focus on its role as a cytotoxic agent and a modulator of tubulin polymerization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and cancer drug discovery.
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolinone core, a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3] Notably, several quinazolinone-based drugs have reached the market, such as gefitinib and erlotinib, which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[4]
The 2-aryl substituted quinazolin-4(3H)-ones, in particular, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[5][6] This guide focuses on a specific member of this class, this compound, providing a detailed examination of its chemical synthesis, structural properties, and its promising biological profile as a potential anticancer agent.
Synthesis of this compound
The synthesis of 2-substituted-4(3H)-quinazolinones is most commonly achieved through the condensation of an anthranilamide derivative with an appropriate aldehyde or carboxylic acid derivative. A prevalent and efficient method involves the reaction of anthranilamide with 3-methoxybenzaldehyde.
Synthetic Pathway: Condensation of Anthranilamide and 3-Methoxybenzaldehyde
The primary synthetic route to this compound involves a one-pot reaction between anthranilamide and 3-methoxybenzaldehyde. This reaction typically proceeds via an initial condensation to form a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. Various catalysts and oxidizing agents can be employed to facilitate this transformation.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Catalyst-Free Synthesis in Air
A green and straightforward method for the synthesis of 2-substituted 4(3H)-quinazolinones involves the direct heating of anthranilamide and an aldehyde in air, utilizing air as the oxidant.[7]
Materials:
-
Anthranilamide
-
3-Methoxybenzaldehyde
-
Dimethyl sulfoxide (DMSO) (recyclable)
Procedure:
-
In a round-bottom flask, combine anthranilamide (1.0 eq) and 3-methoxybenzaldehyde (1.2 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent. Alternatively, for a solvent-free reaction, an excess of 3-methoxybenzaldehyde can be used as both reactant and solvent.
-
Heat the reaction mixture in an open-air system (to allow for oxidation) at a suitable temperature (e.g., 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMSO was used, the product can be precipitated by the addition of water and collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.
This method is environmentally friendly, operationally simple, and suitable for industrial production.[7]
Physicochemical Properties and Spectroscopic Characterization
The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the quinazolinone and the 3-methoxyphenyl rings. A singlet for the methoxy group protons will be observed around 3.8-3.9 ppm. The N-H proton of the quinazolinone ring will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the quinazolinone ring (around 160-165 ppm), the carbon of the C=N bond, and the various aromatic carbons. The methoxy carbon will resonate at approximately 55-56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide in the quinazolinone ring is expected around 1680-1700 cm⁻¹. N-H stretching vibrations will be observed in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 252.27.
Biological Activity and Mechanism of Action
The quinazolinone scaffold is a well-known pharmacophore with a wide range of biological activities. Derivatives of 2-aryl-quinazolin-4(3H)-one have demonstrated significant potential as anticancer agents.[5][6]
Cytotoxic Activity
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which many 2-aryl-quinazolin-4(3H)-ones exert their cytotoxic effects is through the inhibition of tubulin polymerization.[8] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.[8]
Workflow for Assessing Tubulin Polymerization Inhibition:
Caption: A simplified workflow for a tubulin polymerization assay.
Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. Molecular modeling studies of related compounds have suggested that they bind to the colchicine binding site on β-tubulin, a well-known target for tubulin polymerization inhibitors.[8] The 3-methoxyphenyl moiety is believed to play a crucial role in the interaction with the binding pocket.
Signaling Pathway Leading to Apoptosis:
Caption: Proposed mechanism of action leading to apoptosis.
Future Perspectives and Drug Development Potential
The potent cytotoxic activity and the well-defined mechanism of action of related 2-aryl-quinazolin-4(3H)-ones make this compound a compelling candidate for further investigation in cancer drug discovery programs. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC₅₀ values of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
In-depth Mechanistic Studies: Confirming its activity as a tubulin polymerization inhibitor and investigating its effects on downstream signaling pathways related to apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs with modifications on both the quinazolinone and the 3-methoxyphenyl rings to optimize potency and drug-like properties.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of promising candidates in preclinical animal models of cancer.
The development of novel, potent, and selective tubulin polymerization inhibitors remains an active area of cancer research. The 2-aryl-quinazolin-4(3H)-one scaffold, exemplified by this compound, represents a promising platform for the design of next-generation anticancer therapeutics.
References
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-
Synthesis of 2-substituted-4(3H)-quinazolinones 4. - ResearchGate. Available at: [Link].
-
SYNTHESIS OF 2-(4-((1-PHENYL-1H-1,2,3-TRIAZOLE-4-YL) METHOXY) PHENYL)QUINAZOLINE-4(3H)-ONE - Rasayan Journal of Chemistry. Available at: [Link].
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link].
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link].
-
Quinazolin-4(3H)-one framework - ResearchGate. Available at: [Link].
-
Synthesis and some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC. Available at: [Link].
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available at: [Link].
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. Available at: [Link].
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Spectroscopic Profile of 2-(3-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide for Researchers
Introduction: Unveiling the Structural Nuances of a Key Heterocycle
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] The introduction of various substituents onto this privileged core allows for the fine-tuning of pharmacological properties, making the precise structural elucidation of each new analogue a critical step in the drug discovery process. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-methoxyphenyl)quinazolin-4(3H)-one, a significant derivative with potential applications in various therapeutic areas.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the rationale behind the observed spectral characteristics, providing insights grounded in the principles of spectroscopic analysis and extensive experience with heterocyclic chemistry.
Molecular Structure and Key Spectroscopic Features
The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecular architecture.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the quinazolinone core and the 3-methoxyphenyl substituent. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (amide) |
| ~8.20 | d | 1H | H-5 |
| ~7.85 | t | 1H | H-7 |
| ~7.75 | d | 1H | H-8 |
| ~7.50 | t | 1H | H-6 |
| ~7.70 | m | 2H | H-2', H-6' |
| ~7.45 | t | 1H | H-5' |
| ~7.10 | dd | 1H | H-4' |
| ~3.85 | s | 3H | -OCH₃ |
Note: The chemical shifts are predictions based on known data for similar quinazolinone structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
N-H Proton: The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to hydrogen bonding and its acidic nature.
-
Quinazolinone Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring of the quinazolinone core will exhibit a characteristic splitting pattern. The H-5 proton, being deshielded by the adjacent carbonyl group, is expected to resonate at the most downfield position (~8.20 ppm) as a doublet. The H-7 proton will likely appear as a triplet (~7.85 ppm), while the H-8 proton will be a doublet (~7.75 ppm). The H-6 proton is expected to be a triplet at a more upfield position (~7.50 ppm).
-
3-Methoxyphenyl Protons (H-2', H-4', H-5', H-6'): The protons on the 3-methoxyphenyl ring will show a more complex splitting pattern due to their meta and ortho couplings. The H-2' and H-6' protons are expected to be multiplets around 7.70 ppm. The H-5' proton will likely be a triplet around 7.45 ppm, and the H-4' proton a doublet of doublets around 7.10 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.85 ppm, a characteristic chemical shift for this functional group.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C=O (C-4) |
| ~159.8 | C-3' |
| ~152.0 | C-2 |
| ~148.9 | C-8a |
| ~134.7 | C-7 |
| ~133.5 | C-1' |
| ~130.0 | C-5' |
| ~127.6 | C-5 |
| ~126.9 | C-6 |
| ~126.1 | C-8 |
| ~121.2 | C-4a |
| ~120.5 | C-6' |
| ~117.8 | C-4' |
| ~113.2 | C-2' |
| ~55.4 | -OCH₃ |
Note: The chemical shifts are predictions based on known data for similar quinazolinone structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation and Rationale:
-
Carbonyl Carbon (C-4): The most downfield signal in the spectrum is attributed to the carbonyl carbon of the amide group, typically resonating around 162.5 ppm.
-
Aromatic Carbons: The aromatic carbons of both the quinazolinone and the 3-methoxyphenyl rings will appear in the region of 113-160 ppm. The carbon attached to the methoxy group (C-3') will be significantly shielded and appear around 159.8 ppm. The C-2 carbon, being an imine carbon, will also be downfield at approximately 152.0 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a distinct signal in the upfield region of the spectrum, typically around 55.4 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretching (amide) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (aliphatic -OCH₃) |
| ~1680 | Strong | C=O stretching (amide, lactam) |
| ~1610 | Medium-Strong | C=N stretching |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1100 | Medium | C-N stretching |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, with the broadening resulting from hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a characteristic feature of the carbonyl (C=O) stretching vibration in a lactam ring.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and aromatic C=C bonds will give rise to a series of bands in the 1610-1450 cm⁻¹ region.
-
C-O Stretch: The strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₂N₂O₂), the expected molecular weight is approximately 252.27 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 252. The fragmentation pattern would likely involve the following key steps:
-
Loss of H•: A peak at m/z 251 corresponding to the [M-H]⁺ ion.
-
Loss of •OCH₃: A fragment at m/z 221 due to the loss of the methoxy radical.
-
Formation of the quinazolinone cation: A prominent peak at m/z 145, corresponding to the stable quinazolinone fragment.
-
Formation of the 3-methoxybenzoyl cation: A peak at m/z 135.
Diagram of the Mass Spectrometry Fragmentation Workflow
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols. The following provides a general workflow for the characterization of this compound.
Diagram of the Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Synthesis of this compound
A common and effective method for the synthesis of 2-aryl-4(3H)-quinazolinones involves the condensation of anthranilamide with an appropriate aromatic aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an oxidizing agent, such as potassium permanganate (KMnO₄) or a Lewis acid catalyst, to facilitate the cyclization and oxidation.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide has provided a detailed overview of the spectroscopic data for this compound. By integrating the information from NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made. The provided experimental protocols and interpretation rationale serve as a valuable resource for researchers working on the synthesis and characterization of quinazolinone derivatives. A thorough understanding of the spectroscopic properties of this important heterocyclic core is essential for the continued development of novel therapeutic agents based on this versatile scaffold.
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The Quinazolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in drug discovery.[2] This guide provides a comprehensive exploration of the quinazolinone core, delving into its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential. We will examine its role in the development of anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS)-active agents, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a technical resource for professionals engaged in the art and science of drug development, offering both foundational knowledge and field-proven insights into this fascinating and highly fruitful area of research.
The Quinazolinone Core: A Historical and Physicochemical Perspective
The journey of the quinazolinone scaffold in science began with its first synthesis by Griess in 1869 through a condensation reaction.[1] Structurally, it consists of a benzene ring fused to a pyrimidine ring, and its derivatives are broadly classified based on the position of the carbonyl group, most commonly as 2(1H)-quinazolinones, 4(3H)-quinazolinones, and 2,4(1H,3H)-quinazolinediones.[3] The 4(3H)-quinazolinone isomer, in particular, has been the subject of extensive investigation.
The physicochemical properties of quinazolinones are pivotal to their biological activity. Their inherent lipophilicity facilitates penetration of the blood-brain barrier, making them attractive candidates for CNS-targeted therapies.[2] Furthermore, the stability of the quinazolinone ring system, coupled with the relative ease of its synthesis and derivatization, has fueled its continuous exploration by medicinal chemists.[2] The nature, position, and stereochemistry of substituents on both the benzene and pyrimidine rings profoundly influence the molecule's pharmacokinetic and pharmacodynamic profiles.[3]
Synthetic Strategies for Quinazolinone Derivatives
The accessibility of a diverse range of quinazolinone derivatives is a direct result of robust and versatile synthetic methodologies. Several classical and modern synthetic routes have been established, each offering distinct advantages in terms of yield, purity, and scalability.
Classical Synthetic Routes
Traditional methods for synthesizing the quinazolinone core often involve multi-step procedures. Some of the most well-established methods include:
-
Niementowski Synthesis: This method involves the reaction of anthranilic acid with formamide at high temperatures to yield 4(3H)-quinazolinone.[4]
-
Morgan's Method: This approach utilizes the reaction between 2-acetamidobenzoic acid and an amine in the presence of a dehydrating agent like phosphorous trichloride.[1]
-
From Isatoic Anhydride: The reaction of isatoic anhydride with an amine, followed by cyclization, is a common route to 4(3H)-quinazolinones.[1]
Modern Synthetic Innovations
Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for quinazolinone synthesis. These include:
-
Transition-Metal Catalyzed Reactions: The use of catalysts such as copper and palladium has enabled more streamlined and versatile construction of the quinazolinone framework.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many quinazolinone syntheses.
-
Green Chemistry Approaches: The use of water as a solvent and superbases for CO2 fixation in the synthesis of quinazoline-2,4(1H,3H)-diones exemplifies the shift towards more sustainable synthetic practices.[5]
Experimental Protocol: A Representative Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone
This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted-4(3H)-quinazolinone derivative, a common structural motif in many biologically active compounds.
Step 1: Synthesis of 2-aminobenzamide
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dioxane, add a solution of ammonia (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain crude 2-aminobenzamide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-substituted-4(3H)-quinazolinone
-
A mixture of 2-aminobenzamide (1 equivalent) and an appropriate aldehyde (1.2 equivalents) in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 2-substituted-4(3H)-quinazolinone.
Step 3: N-alkylation/arylation to yield the 2,3-disubstituted-4(3H)-quinazolinone
-
To a solution of the 2-substituted-4(3H)-quinazolinone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1.2 equivalents) and continue stirring at a slightly elevated temperature (e.g., 60-80 °C) for 6-8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.
-
The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final 2,3-disubstituted-4(3H)-quinazolinone.
The Broad Spectrum of Biological Activities
The quinazolinone scaffold is a chameleon in the world of medicinal chemistry, exhibiting a vast array of pharmacological activities.[6] This versatility stems from its ability to be decorated with a wide range of functional groups, allowing for the fine-tuning of its interactions with various biological targets.
Anticancer Activity
The development of anticancer agents represents one of the most successful applications of quinazolinone chemistry.[7] Several FDA-approved drugs containing the quinazoline core are currently used in cancer therapy.[8]
-
Mechanism of Action: Many quinazolinone-based anticancer agents function as protein kinase inhibitors.[9] They target key enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and proliferation.[5][7] Other mechanisms include tubulin polymerization inhibition and induction of apoptosis.[2][3]
-
Structure-Activity Relationship (SAR): The SAR for anticancer quinazolinones is well-defined. Substitutions at the C4 position with an anilino moiety are critical for EGFR inhibitory activity. The nature and position of substituents on this aniline ring, as well as on the quinazolinone core itself (positions 6 and 7), significantly impact potency and selectivity.[2]
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents.[1] Proquazone, a non-steroidal anti-inflammatory drug (NSAID), is a notable example of a marketed drug from this class.[1]
-
Mechanism of Action: The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[10] They can also modulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β by interfering with signaling pathways like NF-κB.[10]
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and quinazolinones have emerged as a promising scaffold.[11]
-
Spectrum of Activity: Derivatives of quinazolinone have shown activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi.[4][11]
-
SAR Insights: The introduction of halogen atoms and other lipophilic groups on the quinazolinone ring system has been shown to enhance antimicrobial potency.[5]
Central Nervous System (CNS) Activity
The ability of quinazolinones to cross the blood-brain barrier has led to their investigation for various CNS disorders.[2]
-
Therapeutic Targets: Quinazolinone derivatives have been explored as anticonvulsant, sedative-hypnotic, and antiparkinsonian agents.[2][12] More recently, their potential in treating Alzheimer's disease by targeting enzymes like cholinesterases and monoamine oxidases is being actively researched.[13]
Marketed Drugs and Investigational Candidates
The therapeutic relevance of the quinazolinone scaffold is underscored by the number of approved drugs and promising clinical candidates.
| Drug Name | Therapeutic Area | Mechanism of Action | FDA Approval Year |
| Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase Inhibitor | 2003[8] |
| Erlotinib | Anticancer (NSCLC, Pancreatic) | EGFR Tyrosine Kinase Inhibitor | 2004[8] |
| Lapatinib | Anticancer (Breast) | Dual EGFR/HER2 Inhibitor | 2012[8] |
| Vandetanib | Anticancer (Thyroid) | VEGFR, EGFR, and RET Tyrosine Kinase Inhibitor | 2011[8] |
| Proquazone | Anti-inflammatory | Non-steroidal anti-inflammatory drug | -[1] |
| Quinethazone | Diuretic | Thiazide diuretic for hypertension | 1963[2] |
| Nolatrexed | Investigational Anticancer | Dihydrofolate reductase inhibitor | Not Approved[2] |
Future Directions and Perspectives
The quinazolinone scaffold continues to be a fertile ground for drug discovery.[5] The application of modern drug design strategies, such as molecular hybridization, where the quinazolinone core is combined with other pharmacophores, is a promising approach to develop novel therapeutics with enhanced potency and selectivity.[14] Furthermore, the exploration of quinazolinones as inhibitors of novel biological targets will undoubtedly expand their therapeutic applications. The ongoing refinement of synthetic methodologies will also play a crucial role in accelerating the discovery and development of the next generation of quinazolinone-based drugs.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Maintain the selected cancer cell line (e.g., MCF-7 for breast cancer) in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize the cells and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the test quinazolinone compounds in DMSO.
- Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PubMed Central. Available at: [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Available at: [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PubMed Central. Available at: [Link]
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The Decisive Role of the Methoxy Group in the Biological Activity of Quinazolinones: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Quinazolinone Scaffold and the Power of Substitution
Quinazolinones represent a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2][3] This designation stems from their ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-depressant effects.[3][4][5] The versatility of the quinazolinone core lies in its structural adaptability; modifications at various positions (notably 2, 3, 6, and 7) with different functional groups can dramatically alter the molecule's therapeutic efficacy and selectivity.[6]
Among the most frequently employed and impactful substituents is the methoxy group (-OCH₃). Its introduction is a key strategy used by medicinal chemists to fine-tune the properties of lead compounds. This guide will elucidate the fundamental principles and specific applications of methoxylation in optimizing quinazolinone-based drug candidates.
The Methoxy Group as a Physicochemical and Pharmacokinetic Modulator
The profound biological effects of the methoxy group are rooted in its fundamental physicochemical properties. It is not merely a decorative addition but a functional unit that strategically alters a molecule's behavior in a biological system.
2.1. Electronic and Lipophilic Contributions
The methoxy group exerts a dual electronic effect: it is electron-donating by resonance (mesomeric effect) and weakly electron-withdrawing by induction. This influences the electron density of the quinazolinone ring system, which can impact reactivity and interactions with biological targets.[1] Furthermore, the methoxy group increases the lipophilicity of a molecule. This enhancement is crucial for several pharmacokinetic processes:
-
Membrane Permeability: Increased lipophilicity often correlates with improved ability to cross cellular membranes, including the blood-brain barrier (BBB), making methoxy-substituted quinazolinones promising candidates for CNS-targeted therapies.[1]
-
Solubility and ADME Properties: While increasing overall lipophilicity, the oxygen atom can also act as a hydrogen bond acceptor, which can modulate solubility. The methoxy group plays a significant role in improving a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enhancing target binding and overall pharmacokinetic properties.[7]
2.2. Metabolic Stability
The methoxy group can influence a drug's metabolic fate. It can be a site for O-demethylation by cytochrome P450 enzymes, which can lead to the formation of an active or inactive hydroxyl metabolite. Strategically placing a methoxy group can sometimes shield a more labile part of the molecule from metabolic attack, thereby increasing its half-life.
The Methoxy Group in Anticancer Drug Discovery
The most extensively documented role for methoxy-substituted quinazolinones is in oncology. The position and number of methoxy groups are critical determinants of potency and mechanism of action.
3.1. Targeting Microtubule Dynamics
Several methoxy-substituted quinazolinones have demonstrated potent anticancer activity by disrupting microtubule polymerization, a critical process for cell division.
-
Mechanism of Action: These compounds often bind to the colchicine binding site on β-tubulin. The presence of methoxy groups, particularly on a phenyl ring at the 2-position of the quinazolinone, can be crucial for this interaction. For instance, 2'-methoxy derivatives have been shown to form hydrogen bonds with tubulin receptors, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8]
-
Causality: The methoxy groups act as key pharmacophoric features, orienting the molecule within the binding pocket and forming specific, high-affinity interactions. Their presence can lead to significantly lower IC₅₀ values for microtubule assembly inhibition compared to non-methoxylated analogs.[8]
Caption: Synthetic workflow for a methoxy-substituted quinazolinone.
Step-by-Step Protocol:
-
Step 1: Synthesis of Benzoxazinone Intermediate:
-
To a solution of 6-methoxy-anthranilic acid (1 equivalent) in pyridine, add acetic anhydride (2-3 equivalents) dropwise under cooling.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the 2-methyl-6-methoxy-1,3-benzoxazin-4-one intermediate.
-
Filter, wash with water, and dry the solid product. This intermediate can often be used without further purification. [9]
-
-
Step 2: Synthesis of the Final Quinazolinone:
-
Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a substituted primary amine (1.1 equivalents) in glacial acetic acid for 4-6 hours. [10] * Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove excess acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-methyl-3-substituted-6-methoxy-quinazolin-4(3H)-one.
-
5.2. Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of synthesized compounds against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted quinazolinone compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The methoxy group is a powerful and versatile tool in the design of biologically active quinazolinones. Its ability to modulate lipophilicity, electronic properties, and hydrogen bonding potential directly translates into enhanced pharmacokinetic profiles and potent, specific interactions with biological targets. From forming key hydrogen bonds in the binding sites of kinases and tubulin to improving BBB penetration for CNS-active agents, the strategic placement of methoxy groups is a cornerstone of modern medicinal chemistry. A thorough understanding of the structure-activity relationships governed by this functional group is essential for researchers and scientists dedicated to developing the next generation of quinazolinone-based therapeutics.
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Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795. [Link]
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Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(23), 7863. [Link]
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Ighodaro, A., et al. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3. Magna Scientia. [Link]
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Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Methodological & Application
Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one: An Experimental Protocol for Researchers
This comprehensive guide details a reliable and efficient experimental protocol for the synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry and drug development. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the procedural choices to ensure reproducibility and success.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4][5] The substituent at the 2-position of the quinazolinone ring plays a crucial role in modulating its pharmacological profile. The target molecule, this compound, incorporates a methoxyphenyl group, a common feature in many bioactive molecules that can influence properties such as solubility, receptor binding, and metabolic stability.
This protocol describes a one-pot synthesis approach, which is advantageous due to its operational simplicity, reduced reaction time, and potential for higher yields compared to multi-step procedures.[6][7] The reaction involves the cyclocondensation of anthranilamide with 3-methoxybenzaldehyde.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction between anthranilamide and 3-methoxybenzaldehyde, followed by an oxidative step to yield the final aromatic quinazolinone. The overall reaction is depicted below:
Scheme 1: Synthesis of this compound
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Application Note & Protocols: Streamlining the Synthesis of 2,3-Disubstituted Quinazolin-4-ones via One-Pot Methodologies
Abstract
The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The development of efficient, atom-economical, and environmentally benign synthetic routes to these privileged heterocycles is a paramount objective for researchers in drug discovery and process development. This guide provides an in-depth exploration of one-pot multicomponent strategies for the synthesis of 2,3-disubstituted quinazolin-4-ones. We will dissect the mechanistic rationale behind prevalent synthetic choices, present a field-proven, step-by-step protocol, and offer insights to empower researchers to successfully implement and adapt these powerful methodologies.
Introduction: The Significance of Quinazolin-4-ones and One-Pot Syntheses
The quinazolin-4-one nucleus, a fusion of benzene and pyrimidine rings, is a versatile pharmacophore found in both natural alkaloids and synthetic pharmaceuticals.[1][3] Its rigid structure allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Consequently, derivatives of this scaffold have been developed as potent agents against a range of diseases.[3][4][5]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need to isolate and purify intermediates, and significant solvent waste. One-pot, multicomponent reactions (MCRs) have emerged as a superior alternative, enabling the construction of complex molecules from simple, readily available starting materials in a single synthetic operation.[6] This approach offers profound advantages, including:
-
Enhanced Efficiency: Reduced reaction times and fewer manual operations.[6]
-
Improved Atom Economy: Maximizing the incorporation of starting material atoms into the final product.
-
Sustainability: Lower solvent consumption and reduced waste generation.[6]
-
Diversity-Oriented Synthesis: Rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document focuses on robust and widely applicable one-pot methods that proceed with high convergence and efficiency.
Core Synthetic Strategies & Mechanistic Rationale
The beauty of one-pot syntheses lies in the orchestrated sequence of reactions where intermediates are generated and consumed in situ. Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction for different substrates.
The Isatoic Anhydride Route: A Versatile and High-Yielding Approach
One of the most powerful and frequently employed strategies involves the three-component condensation of an isatoic anhydride, a primary amine, and an orthoester or aldehyde.[7][8] This method is often performed under catalyst- and solvent-free conditions, particularly with microwave assistance, making it a green and efficient choice.[7]
Causality and Mechanistic Insight: The reaction is driven by the inherent reactivity of isatoic anhydride. The primary amine (R²-NH₂) selectively attacks the more electrophilic carbonyl adjacent to the nitrogen, leading to a ring-opening that forms a 2-aminobenzamide intermediate with the concomitant release of carbon dioxide. This irreversible decarboxylation is a key thermodynamic driving force for the reaction. The in situ-generated 2-aminobenzamide then condenses with the third component (e.g., an orthoester) and undergoes intramolecular cyclization to furnish the final quinazolinone.
The Anthranilic Acid / Benzoxazinone Route
An alternative classical approach begins with anthranilic acid.[9] In this pathway, the anthranilic acid is first acylated (often with an acid chloride or anhydride) and then cyclized to form a 2-substituted-4H-3,1-benzoxazin-4-one. This benzoxazinone serves as a highly reactive electrophilic intermediate. Subsequent reaction with a primary amine leads to a ring-opening/re-cyclization cascade to yield the desired 2,3-disubstituted quinazolin-4-one.[9][10]
Causality and Mechanistic Insight: The formation of the benzoxazinone intermediate is the critical step. It activates the anthranilate system, making the C4 position susceptible to nucleophilic attack by the primary amine. The choice of the initial acylating agent determines the substituent at the C2 position. While this can be a two-step process, one-pot variations have been developed, particularly using microwave irradiation to drive the tandem acylation-cyclization-amination sequence.[11]
Field-Proven Experimental Protocol
This protocol details a reliable and scalable microwave-assisted one-pot synthesis of 2-methyl-3-phenyl-quinazolin-4(3H)-one, adapted from established green chemistry methodologies.[7]
Materials & Equipment:
-
Reagents: Isatoic anhydride (1.0 mmol, 163.1 mg), Aniline (1.0 mmol, 93.1 mg, 91 µL), Triethyl orthoacetate (1.5 mmol, 162.2 mg, 247 µL).
-
Equipment: 10 mL microwave reaction vial with a magnetic stir bar, microwave synthesizer, analytical balance, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), filtration apparatus (Büchner funnel), rotary evaporator.
-
Solvents: Ethanol (for recrystallization), Ethyl acetate, and Hexane (for TLC).
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aniline is toxic and readily absorbed through the skin; handle with extreme care.
-
Microwave vials can be under pressure; allow to cool completely before opening.
Step-by-Step Procedure:
-
Vessel Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add isatoic anhydride (163.1 mg, 1.0 mmol).
-
Reagent Addition: Sequentially add aniline (91 µL, 1.0 mmol) followed by triethyl orthoacetate (247 µL, 1.5 mmol).
-
Sealing: Securely cap the reaction vial. Self-Validation Check: Ensure the cap is properly crimped to prevent pressure leaks during the reaction.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 140°C for 25 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.[7][11][12]
-
Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the crude reaction mixture on a TLC plate and elute with a 30:70 mixture of ethyl acetate:hexane. Visualize under UV light (254 nm). Self-Validation Check: The disappearance of starting materials and the appearance of a major, less polar product spot indicates reaction completion.
-
Product Isolation: Upon completion, add 5 mL of cold ethanol to the reaction mixture and stir for 10 minutes. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 2 mL) to remove any soluble impurities.
-
Drying & Characterization: Dry the purified solid under vacuum. The expected yield is typically high (>85%). The product can be further purified by recrystallization from ethanol if necessary. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Versatility of the One-Pot Protocol
The power of this methodology lies in its broad substrate scope. Various substituted isatoic anhydrides, primary amines (aliphatic and aromatic), and orthoesters can be employed to generate a diverse library of quinazolinones.
| Entry | R¹ Substituent (from Orthoester) | R² Substituent (from Amine) | Conditions | Yield (%) | Reference |
| 1 | Methyl | Phenyl | 140°C, 25 min | 90 | [7] |
| 2 | Ethyl | 4-Chlorophenyl | 140°C, 30 min | 88 | [7] |
| 3 | Phenyl | Benzyl | 140°C, 30 min | 92 | [7] |
| 4 | Hydrogen | Cyclohexyl | 120°C, 5 h (conv.) | 85 | [7] |
| 5 | Methyl | 2-Pyridyl | 140°C, 25 min | 86 | [13] |
Conclusion
One-pot multicomponent reactions represent a paradigm shift in the synthesis of complex heterocyclic structures like 2,3-disubstituted quinazolin-4-ones. The isatoic anhydride-based method, particularly when enhanced by microwave irradiation, offers a rapid, efficient, and environmentally conscious pathway to these valuable compounds. By understanding the mechanistic underpinnings, researchers can leverage this protocol to accelerate drug discovery efforts and develop novel therapeutic candidates. The self-validating nature of the protocol, from visual confirmation of precipitation to TLC monitoring, ensures a high degree of reproducibility and success for scientists and drug development professionals.
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Title: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Source: PubMed Central URL: [Link]
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Title: Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Source: Tetrahedron Letters URL: [Link]
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Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Source: MDPI URL: [Link]
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Title: Recent advances in 4(3H)-quinazolinone syntheses. Source: RSC Publishing URL: [Link]
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Application Notes and Protocols for 2-(3-methoxyphenyl)quinazolin-4(3H)-one as an Anticancer Agent
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, recognized for its broad range of biological activities.[1][2][3][4] This heterocyclic system is a key component in numerous approved and investigational drugs, particularly in oncology.[5][6] Derivatives of quinazolin-4(3H)-one have been developed as potent inhibitors of crucial cellular targets, including tyrosine kinases (e.g., EGFR, HER2) and, more recently, as disruptors of the microtubule network.[2][4][6][7][8][9]
2-(3-methoxyphenyl)quinazolin-4(3H)-one belongs to a class of quinazolinones that have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[10][11] This document provides a detailed guide for researchers on the application of this compound, outlining its primary mechanism of action, protocols for its evaluation in vitro, and methods for data analysis.
Mechanism of Action: A Microtubule-Targeting Agent
The primary anticancer mechanism of this compound and its close analogs is the inhibition of tubulin polymerization.[10][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[10][11] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, employed by well-known drugs such as Paclitaxel and Vinca alkaloids.
This compound exerts its effect by binding to the colchicine binding site on β-tubulin.[10][11] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the destabilization of the microtubule network. The consequences of this action are profound:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle in the G2/M phase.[10][11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death. This is often mediated by the activation of caspase cascades (e.g., caspase-3 and caspase-9) and changes in the expression of Bcl-2 family proteins.[12][13][14]
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound and related derivatives against various human cancer cell lines. This data serves as a reference for selecting appropriate cell lines and concentration ranges for initial experiments.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 65 | HT29 | Colon | < 1 | [10] |
| 65 | U87 | Glioblastoma | < 1 | [10] |
| 65 | SJ-G2 | Glioblastoma | < 1 | [10] |
| 65 | MCF-7 | Breast | < 1 | [10] |
| 65 | A2780 | Ovarian | < 1 | [10] |
| 65 | H460 | Lung | < 1 | [10] |
| 65 | A431 | Skin | < 1 | [10] |
| 65 | Du145 | Prostate | < 1 | [10] |
| 65 | BE2-C | Neuroblastoma | < 1 | [10] |
| 65 | MIA PaCa-2 | Pancreas | < 1 | [10] |
| PMQ | HL-60 | Leukemia | 10.8 | [12] |
| 8h | SKLU-1 | Lung | 23.09 (µg/mL) | [15] |
| 8h | MCF-7 | Breast | 27.75 (µg/mL) | [15] |
| 8h | HepG-2 | Liver | 30.19 (µg/mL) | [15] |
| 7j | DU-145 | Prostate | 0.05 | [8] |
Note: Compound 65 in the cited literature corresponds to 2-(3-methoxystyryl)quinazolin-4(3H)-one, a very close structural analog of the topic compound. PMQ refers to 2-phenoxymethyl-3H-quinazolin-4-one. 8h and 7j are other quinazolinone derivatives.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls and clear endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate).
-
Incubation: Incubate the plate for 48 to 72 hours. The incubation time should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control indicates cell cycle arrest at this phase.[2][11][12]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 2, treating cells with the compound at IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Dyes: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
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Gahtori, P., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]
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Patil, S. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. Available at: [Link]
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Szymański, P., et al. (2012). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. PubMed. Available at: [Link]
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Patil, S. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. Available at: [Link]
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Asadi, M., et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. Available at: [Link]
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Lee, S., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. Available at: [Link]
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Maltsev, S., et al. (2020). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journals. Available at: [Link]
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Patil, D. A. (2018). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Available at: [Link]
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Chen, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
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Singh, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
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Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available at: [Link]
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Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health. Available at: [Link]
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Gahtori, P., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]
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Tran, D. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. Available at: [Link]
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Rafeeq, M., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. PubMed Central. Available at: [Link]
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Dabiri, M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
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Singh, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. Available at: [Link]
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Tran, D. T., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
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Liu, Y., et al. (2022). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health. Available at: [Link]
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Application Note: Cell-Based Profiling of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Introduction & Rationale
2-(3-methoxyphenyl)quinazolin-4(3H)-one belongs to the 2-arylquinazolinone class of "privileged scaffolds" in medicinal chemistry. While quinazolinones are historically famous as kinase inhibitors (e.g., Idelalisib, Gefitinib analogs), recent Structure-Activity Relationship (SAR) studies have firmly established 2-aryl derivatives—specifically those with methoxy substitutions on the phenyl ring—as potent tubulin polymerization inhibitors .[1]
Unlike kinase inhibitors that block signal transduction, these molecules often bind to the colchicine-binding site of tubulin.[1] This binding prevents microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC), leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]
Why This Protocol?
This guide moves beyond simple IC50 determination. It provides a comprehensive workflow to validate the compound's dual-threat potential:
-
Quantify Potency: Cytotoxicity profiling against solid tumor lines (MCF-7, HeLa).
-
Validate Mechanism: Confirming antimitotic activity via Cell Cycle Analysis (Flow Cytometry).[1]
-
Visualize Target Engagement: Direct observation of microtubule disruption via Immunofluorescence.[1]
Experimental Workflow & Mechanism
Mechanism of Action (Hypothesis)
The following diagram illustrates the downstream cellular effects triggered by this compound binding to tubulin.
Caption: Putative signaling cascade. The compound destabilizes microtubules, forcing cells to arrest at mitosis (G2/M) and undergo programmed cell death.[1]
Compound Preparation & Handling[1][2][3][4][5][6][7][8]
Chemical Properties:
-
Molecular Weight: ~252.27 g/mol [1]
-
Solubility: Poor in water; soluble in DMSO (Dimethyl sulfoxide).[1]
Stock Solution Protocol:
-
Weighing: Weigh 5 mg of solid powder into a sterile microcentrifuge tube.
-
Dissolution: Add 100% DMSO to achieve a 10 mM or 20 mM stock concentration .
-
Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (M)].[1]
-
-
Sterilization: Do not filter DMSO stocks (filters may dissolve).[1] Ensure the powder is sterile or perform filtration after dilution into media (if necessary and solubility permits).[1]
-
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Primary Assay: Cytotoxicity Screening (MTT/CCK-8)
Objective: Determine the IC50 (half-maximal inhibitory concentration) in cancer cell lines (e.g., MCF-7 Breast Cancer or HeLa Cervical Cancer).
Materials
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Control: Paclitaxel (positive control for tubulin inhibition) or Lapatinib.[1]
Detailed Protocol
-
Seeding:
-
Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock in culture media.
-
Range: 0.1 µM to 100 µM (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Critical: Ensure final DMSO concentration is <0.5% in all wells.[1] Include a "Vehicle Control" (Media + 0.5% DMSO).
-
Add 100 µL of diluted compound to wells (Total Vol = 200 µL).
-
Incubate for 48 or 72 hours .
-
-
Readout (MTT):
Data Analysis: Normalize absorbance to the Vehicle Control (100% viability). Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.[1]
Mechanistic Assay: Cell Cycle Analysis (Flow Cytometry)[1]
Objective: Confirm if the cytotoxicity is driven by G2/M arrest, the hallmark of tubulin inhibitors.[1]
Rationale
If this compound acts on tubulin, treated cells will be unable to form a mitotic spindle and will accumulate in the G2/M phase (4N DNA content).
Detailed Protocol
-
Treatment:
-
Harvesting:
-
Fixation (Critical Step):
-
Wash pellet with ice-cold PBS.
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Acquisition:
Expected Result:
-
Control: ~60% G0/G1, ~20% S, ~20% G2/M.
-
Treated: Significant increase in G2/M peak (>40-60%) and potential sub-G1 peak (apoptosis).
Visualization: Immunofluorescence of Microtubules[1]
Objective: Visually verify the disruption of the microtubule network.
Detailed Protocol
-
Seeding: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat with IC50 concentration for 24 hours.
-
Fixation:
-
Blocking: Block with 3% BSA in PBS for 1 hour.
-
Antibody Incubation:
-
Primary: Anti-α-Tubulin (Mouse Monoclonal) [1:200] overnight at 4°C.
-
Secondary: Goat anti-Mouse IgG conjugated to Alexa Fluor 488 (Green) [1:500] for 1 hour at RT.
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Imaging: Mount on slides and image using a Confocal Microscope (60x oil immersion).
Interpretation:
-
Vehicle: Fine, filamentous microtubule network radiating from the centrosome.[1]
-
Treated: Disorganized, shortened microtubules, diffuse staining, or formation of "tubulin aggregates" near the nucleus.[1]
Data Summary & Troubleshooting
Summary Table: Expected Outcomes
| Assay | Parameter | Vehicle Control | This compound | Interpretation |
| MTT | Viability | 100% | < 50% (at IC50) | Cytotoxic |
| Flow Cytometry | G2/M Phase | ~20% | > 50% | Mitotic Arrest (Tubulin Target) |
| Microscopy | Tubulin | Filamentous | Disrupted/Diffuse | Polymerization Inhibition |
| Annexin V | Apoptosis | < 5% | > 30% | Programmed Cell Death |
Troubleshooting Guide
-
Precipitation in Media: The compound is hydrophobic.[1] If precipitation occurs at >50 µM, sonicate the media or reduce the maximum concentration.[1] Ensure DMSO < 0.5%.
-
No G2/M Arrest: If cytotoxicity is high but no G2/M arrest is seen, the compound may be acting via a kinase pathway (e.g., EGFR) rather than tubulin.[1] Switch to Western Blot for p-EGFR/p-ERK.
-
High Background in MTT: Remove media completely before adding DMSO solubilizer to avoid phenol red interference.[1]
References
-
Al-Salahi, R., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[2] Scientific Reports, 11, 18867.[1] Link[1]
-
McCluskey, A., et al. (2016). "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." RSC Medicinal Chemistry.[1] Link
-
Bhatia, R., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7902.[1] Link[1]
-
Wang, Y., et al. (2024). "Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors."[1] International Journal of Molecular Sciences, 25(3), 1542.[1] Link[1]
-
Hassan, M., et al. (2024). "Design and Synthesis of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." ACS Omega.[1] Link[1]
Sources
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 2-(3-Methoxyphenyl)quinazolin-4(3H)-one
[1][2]
Introduction & Scientific Rationale
The quinazolin-4(3H)-one scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets, including EGFR, VEGFR, and Tubulin. This application note focuses specifically on the 2-(3-methoxyphenyl)quinazolin-4(3H)-one derivative.
The inclusion of the 3-methoxy group on the 2-phenyl ring is a critical structural modification. Structure-Activity Relationship (SAR) studies suggest this substitution enhances lipophilicity and optimizes binding interactions within the colchicine-binding site of tubulin or the ATP-binding pocket of tyrosine kinases.
Core Objectives
-
Quantify Cytotoxicity: Determine IC₅₀ values across a panel of cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Define Mechanism of Action (MoA): Differentiate between tubulin inhibition (G2/M arrest) and kinase inhibition (G1/S arrest).
-
Validate Apoptosis: Confirm cell death via caspase activation rather than necrosis.
Experimental Workflow
The following flowchart outlines the logical progression from compound preparation to mechanistic validation.
Figure 1: Decision-matrix workflow for evaluating quinazolinone cytotoxicity. The critical threshold for progression is an IC₅₀ < 10 µM.
Protocol 1: Compound Preparation & Handling
Critical Consideration: Quinazolinones are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in absorbance-based assays.
Reagents
-
Test Compound: this compound (Purity >95% by HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.
Procedure
-
Stock Solution (10 mM): Weigh accurately and dissolve in 100% DMSO. Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes to prevent light degradation. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock in complete culture medium immediately prior to use.
-
Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.
-
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay measures the reduction of tetrazolium salts to formazan by succinate dehydrogenase in viable mitochondria.[1] It is the gold standard for high-throughput screening of this scaffold.
Materials
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Positive Control: Doxorubicin or Combretastatin A-4 (if suspecting tubulin targeting).
Step-by-Step Methodology
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
Remove old media.[1]
-
Add 100 µL of fresh media containing graded concentrations of the test compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Include Vehicle Control (Media + 0.1% DMSO) and Blank (Media only, no cells).
-
Incubate for 48 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C. Look for purple precipitate (formazan).
-
-
Solubilization (Critical Step):
-
Carefully aspirate the media without disturbing the purple crystals.
-
Add 100 µL of 100% DMSO to each well.
-
Shake the plate on an orbital shaker for 15 minutes to fully dissolve crystals.
-
-
Read: Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis
Calculate % Cell Viability using the formula:
Table 1: Expected Data Format for Reporting
| Cell Line | Compound IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | [Value] | 0.5 ± 0.1 | > 10 (Ideal) |
| HeLa | [Value] | 0.8 ± 0.2 | - |
| BJ (Normal) | [Value] | > 50 | - |
*Selectivity Index (SI) = IC₅₀ Normal Cells / IC₅₀ Cancer Cells.
Protocol 3: Mechanistic Profiling (Flow Cytometry)
Once cytotoxicity is confirmed, you must determine how the cells are dying. This protocol distinguishes between the two most common mechanisms for 2-phenylquinazolinones: Tubulin inhibition (G2/M arrest) vs. Kinase inhibition (G1/S arrest).
A. Cell Cycle Analysis (Propidium Iodide)
-
Treatment: Treat cells with the IC₅₀ concentration of this compound for 24 hours.
-
Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining:
-
Wash ethanol-fixed cells with PBS.
-
Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.
B. Apoptosis Detection (Annexin V-FITC/PI)
This assay confirms if the cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled lysis (necrosis).
-
Staining: Use an Annexin V-FITC Apoptosis Detection Kit.
-
Interpretation:
-
Annexin V+/PI-: Early Apoptosis (Phosphatidylserine exposure).
-
Annexin V+/PI+: Late Apoptosis.
-
Annexin V-/PI+: Necrosis.
-
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized mechanism where the compound acts as a tubulin inhibitor, a common pathway for methoxy-substituted quinazolinones.
Figure 2: Hypothesized apoptotic cascade induced by tubulin-targeting quinazolinones.
Troubleshooting & Expert Tips
-
Edge Effect: In 96-well plates, outer wells often evaporate faster. Solution: Fill outer wells with PBS and use only the inner 60 wells for the assay.
-
Formazan Solubility: If the purple formazan precipitate does not dissolve in DMSO after 15 minutes, the solution may be saturated. Solution: Add 10 µL of Sorensen's glycine buffer (pH 10.5) to aid solubilization.
-
Interference: Quinazolinones can be fluorescent. Run a "Compound Only" control (no cells, just media + compound) to check for background interference at 570 nm.
References
-
Al-Omary, F. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[2][3] ResearchGate.
-
McCluskey, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry.
-
Abcam Protocols. MTT Assay Protocol.
-
Zayed, M. F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI Molecules.
-
Springer Nature Experiments. MTT Assay Protocol.
Application Notes & Protocols: Molecular Docking of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Document ID: AN-MD-2301
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly as anticancer agents.[1][2][3] Many of these compounds exert their effects by inhibiting key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation whose aberrant activity is implicated in various malignancies.[4][5][6][7] This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of a specific quinazolinone derivative, 2-(3-methoxyphenyl)quinazolin-4(3H)-one, against the EGFR kinase domain. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[8][9] By elucidating the binding mode and estimating the binding affinity, these studies provide invaluable insights for rational drug design and lead optimization. This guide is designed to be a self-validating system, detailing ligand and protein preparation, docking simulation, results analysis, and crucial protocol validation steps.
Rationale and Objective
The Scientific Imperative
The development of targeted cancer therapies requires a deep understanding of the molecular interactions between a drug candidate and its biological target. Quinazolinone derivatives have been successfully developed into FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[10] The core objective of this protocol is to computationally evaluate the potential of this compound as an EGFR inhibitor. This is achieved by modeling its interaction with the ATP-binding site of the EGFR kinase domain, providing a structural hypothesis for its potential mechanism of action.
Target Selection: EGFR Kinase Domain
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a well-validated target in oncology.[5][7] Its kinase domain is responsible for initiating signaling cascades that drive cell growth and proliferation. For this study, we will utilize the crystal structure of the active EGFR kinase domain.
-
Selected Structure: Human EGFR Kinase Domain
-
PDB ID: 2GS6[11]
-
Justification: This crystallographic structure represents the active conformation of the kinase domain, providing a relevant model for studying the binding of ATP-competitive inhibitors. The presence of a co-crystallized ligand analog allows for robust validation of our docking protocol.
Experimental Workflow Overview
The molecular docking process is a systematic workflow composed of four primary stages: preparation of the ligand and receptor, execution of the docking simulation, and comprehensive analysis of the results. This structured approach ensures reproducibility and accuracy.
Caption: High-level workflow for the molecular docking study.
Required Software and Resources
A suite of specialized software is required to execute the docking protocol. The following open-source and freely available tools are recommended for this workflow.
| Software/Resource | Purpose | URL for Access |
| RCSB Protein Data Bank | Source for protein crystal structures. | [Link] |
| PubChem | Source for small molecule structures. | [Link] |
| AutoDock Tools (ADT) | Preparing protein and ligand files (PDBQT format). | [Link] |
| AutoDock Vina | Molecular docking engine. | [Link] |
| Open Babel | Interconverting chemical file formats. | [Link] |
| PyMOL or UCSF Chimera | Visualization and analysis of molecular structures. | [Link] or |
Detailed Experimental Protocols
This section provides granular, step-by-step instructions for each phase of the study. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Ligand Preparation
Rationale: The ligand's structure must be optimized and correctly formatted for the docking software. This involves generating a stable 3D conformation and assigning appropriate chemical properties (charges and atom types) that are essential for accurately calculating interaction energies.
-
Obtain 2D Structure:
-
Draw the structure of this compound using chemical drawing software (e.g., ChemDraw) or download its SDF file from a database like PubChem.
-
-
Convert to 3D and Energy Minimize:
-
Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles, representing a low-energy state.[12]
-
Command Line Example (Open Babel): obabel ligand.sdf -O ligand_3d.sdf --gen3d --best --ff MMFF94
-
-
Prepare for AutoDock (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Load the 3D structure of the ligand (ligand_3d.sdf).
-
Add Hydrogens: Ensure all hydrogen atoms are present and correctly protonated for a physiological pH (typically pH 7.4). In ADT: Edit > Hydrogens > Add. Select "Polar Only".[13]
-
Compute Charges: Assign partial atomic charges. Gasteiger charges are standard for AutoDock. In ADT: Edit > Charges > Compute Gasteiger.
-
Set Torsions: Define the rotatable bonds to allow for ligand flexibility during docking. In ADT: Ligand > Torsion Tree > Detect Root.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format. This format contains the atomic coordinates, partial charges, and atom type information required by Vina. In ADT: Ligand > Output > Save as PDBQT.
-
Protocol 2: Receptor Preparation
Rationale: The raw PDB file of the receptor contains non-essential information (like water molecules and crystallization aids) that can interfere with docking.[12][14] The protein must be "cleaned," and its chemical properties must be defined to prepare it for the simulation.
-
Download and Clean the PDB Structure:
-
Download the PDB file for 2GS6 from the RCSB PDB database.[11]
-
Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera) or a text editor.
-
Remove all water molecules (lines starting with HOH).
-
Remove the original co-crystallized ligand and any other non-protein heteroatoms (HETATM records), unless they are essential cofactors.[14]
-
Save this cleaned protein structure as a new PDB file (e.g., 2GS6_protein.pdb).
-
-
Prepare for AutoDock (using AutoDock Tools):
-
Launch ADT.
-
Load the cleaned protein PDB file (2GS6_protein.pdb).
-
Add Hydrogens: Add polar hydrogens to satisfy the valencies of atoms and enable hydrogen bond calculations. In ADT: Edit > Hydrogens > Add. Select "Polar Only".[12]
-
Compute Charges: Assign partial charges to the protein atoms. In ADT: Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: Save the prepared receptor as a PDBQT file (2GS6_protein.pdbqt). This will convert the protein into a rigid format with the necessary charge and atom type information.
-
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: The core of the experiment is the docking simulation, where the ligand explores possible binding conformations within a defined active site of the receptor. The accuracy of this step is critically dependent on the correct definition of this search space (the "grid box").
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will attempt to place the ligand.
-
A reliable method is to center the box on the position of the original co-crystallized ligand from the PDB file.[9][15]
-
In a molecular viewer, determine the geometric center of the original ligand in 2GS6. The box dimensions should be large enough to fully enclose this binding site and allow the new ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
Record the center coordinates (X, Y, Z) and dimensions.
-
| Parameter | Value (Example) | Description |
| Center X | 20.5 | X-coordinate for the center of the search space (Å). |
| Center Y | -1.0 | Y-coordinate for the center of the search space (Å). |
| Center Z | 22.8 | Z-coordinate for the center of the search space (Å). |
| Size X | 25.0 | Dimension of the search space along the X-axis (Å). |
| Size Y | 25.0 | Dimension of the search space along the Y-axis (Å). |
| Size Z | 25.0 | Dimension of the search space along the Z-axis (Å). |
-
Create the Vina Configuration File:
-
Create a text file named conf.txt.
-
Enter the parameters as follows, replacing the file names and coordinates with your specific values.
-
exhaustiveness : Controls the computational thoroughness of the search. A value of 8 is a good balance of speed and accuracy for standard docking.[16]
-
num_modes : The number of binding poses to generate.
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina command:
vina --config conf.txt --log results.log --out docked_poses.pdbqt
-
Protocol 4: Analysis and Visualization of Results
Rationale: The output of the docking simulation is a set of predicted binding poses and associated energy scores. This data must be carefully analyzed to understand the potential binding mode and strength of the interaction.
-
Interpret Binding Affinity:
-
Open the results.log file. AutoDock Vina will report the binding affinity (in kcal/mol) for each generated pose.
-
The most negative value corresponds to the highest predicted binding affinity (the most favorable pose).
-
-
Visualize Binding Poses:
-
Load the receptor PDBQT (2GS6_protein.pdbqt) and the output poses file (docked_poses.pdbqt) into PyMOL or Chimera.
-
Visually inspect the top-ranked poses within the EGFR active site. The poses should be sterically reasonable and occupy the known binding pocket.
-
-
Analyze Molecular Interactions:
-
For the best-scoring pose, identify the key intermolecular interactions.
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors and residues in the protein's active site (e.g., the hinge region Met793 in EGFR).
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand interacting with hydrophobic residues (e.g., Leu718, Val726, Ala743, Leu844).
-
Pi-Interactions: Check for potential pi-pi or T-shaped stacking between the quinazolinone ring system and aromatic residues like Phe856.
-
Caption: Key predicted interactions between the ligand and EGFR active site.
Trustworthiness: A Self-Validating System
Rationale: To ensure that the chosen docking parameters and software are appropriate for the biological system under study, the protocol must be validated.[17] The most common and robust method is "re-docking," where the original co-crystallized ligand is docked back into its receptor.[18][19]
Protocol 5: Docking Validation
-
Prepare the Co-crystallized Ligand:
-
Extract the coordinates of the original ligand from the 2GS6 PDB file.
-
Prepare this ligand using the same steps outlined in Protocol 1 , saving it as native_ligand.pdbqt.
-
-
Perform Re-Docking:
-
Use the exact same receptor file (2GS6_protein.pdbqt) and conf.txt (grid box parameters).
-
Modify the conf.txt file to specify ligand = native_ligand.pdbqt.
-
Run the Vina simulation.
-
-
Calculate RMSD:
-
The primary metric for validation is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked re-docked pose and the original crystallographic pose.
-
Use a molecular viewer like PyMOL to superimpose the re-docked ligand onto the original crystal structure ligand and calculate the RMSD.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20]
-
| Validation Metric | Result (Example) | Interpretation |
| Binding Affinity (Re-docked) | -9.5 kcal/mol | Strong predicted affinity for the native ligand. |
| RMSD from Crystal Pose | 1.2 Å | Success. The protocol accurately reproduces the known binding mode. |
Summary of Predicted Results
Upon successful validation, the results for the test ligand, this compound, can be interpreted with higher confidence.
| Ligand | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.7 (Example Value) | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 (Hydrophobic) |
These results suggest that this compound has a strong predicted binding affinity for the EGFR kinase domain active site. The predicted interactions are consistent with those observed for known EGFR inhibitors, making it a promising candidate for further in vitro investigation.
References
-
ResearchGate. (PDF) Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Available from: [Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]
-
MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available from: [Link]
-
RGUHS Journal of Pharmaceutical Sciences. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Available from: [Link]
-
Session 4: Introduction to in silico docking. Available from: [Link]
-
YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available from: [Link]
-
Galaxy Training. Protein-ligand docking. Available from: [Link]
-
SwissDock. SwissDock. Available from: [Link]
-
RCSB PDB. 5CAV: EGFR kinase domain with compound 41a. Available from: [Link]
-
National Institutes of Health (NIH). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Available from: [Link]
-
ResearchGate. Molecular docking proteins preparation. Available from: [Link]
-
ResearchGate. (PDF) Validation of Docking Methodology (Redocking). Available from: [Link]
-
YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Available from: [Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
National Institutes of Health (NIH). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]
-
RCSB PDB. 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Available from: [Link]
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MDPI. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Available from: [Link]
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Development of a target identification approach using native mass spectrometry. Available from: [Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available from: [Link]
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National Institutes of Health (NIH). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
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ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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National Institutes of Health (NIH). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available from: [Link]
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ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available from: [Link]
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Michigan State University. Lessons from Docking Validation. Available from: [Link]
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Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available from: [Link]
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Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Available from: [Link]
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Molecular Docking Tutorial. Available from: [Link]
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RCSB PDB. 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. Available from: [Link]
-
Frontiers. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Available from: [Link]
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Taylor & Francis Online. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Available from: [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]
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ResearchGate. (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the.... Available from: [Link]
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ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. Available from: [Link]
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Bentham Science. Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Available from: [Link]
-
RCSB PDB. 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. Available from: [Link]
-
National Institutes of Health (NIH). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Identification and Development of 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Inhibitors Targeting Bromodomains within the Switch/Sucrose Nonfermenting Complex. Available from: [Link]
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National Institutes of Health (NIH). Target identification and mechanism of action in chemical biology and drug discovery. Available from: [Link]
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National Institutes of Health (NIH). Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library. Available from: [Link]213309/)
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Application Note: 2-(3-methoxyphenyl)quinazolin-4(3H)-one in Material Science
Executive Summary
This technical guide details the material science applications of 2-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafter referred to as 3-MPQ ). While quinazolinones are traditionally recognized as pharmacophores in medicinal chemistry (e.g., tubulin polymerization inhibitors), their conjugated donor-acceptor (D-A) architecture has catalyzed their emergence in optoelectronics , corrosion inhibition , and solid-state crystal engineering .[1]
The 3-methoxy substituent is critical; unlike the para-isomer, the meta-position (3-position) limits direct resonance conjugation with the quinazolinone core while maintaining inductive electron donation.[1] This unique electronic modulation influences fluorescence quantum yields, solid-state packing, and metal surface adsorption energies.[1]
Physicochemical Profile & Electronic Structure[1]
The utility of 3-MPQ in material science is governed by its "Push-Pull" electronic system.
-
Acceptor (Pull): The quinazolin-4(3H)-one core (electron-deficient N-heterocycle).
-
Donor (Push): The phenyl ring with a meta-methoxy group.[1]
-
Structural Consequence: The meta-substitution prevents full planarization compared to para-analogs, often inducing a twisted intramolecular charge transfer (TICT) state, which is highly sensitive to solvent polarity and viscosity.
Table 1: Key Material Properties (Predicted & Experimental)
| Property | Value/Characteristic | Relevance |
| Molecular Formula | Stoichiometry for synthesis | |
| Electronic Character | Dipolar (D-A system) | Solvatochromic fluorescence |
| Solid-State Packing | Herringbone / | Organic semiconductor mobility |
| Chelation Sites | N1, O (carbonyl), O (methoxy) | Metal ion sensing & corrosion inhibition |
| Solubility | DMSO, DMF, Chloroform | Solution-processable films |
Application I: Optoelectronics & Solvatochromism
Context: 3-MPQ exhibits fluorescence that is tunable based on environmental polarity. This makes it a candidate for solvatochromic probes and OLED dopants .[1]
Mechanism: Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the methoxyphenyl ring to the quinazolinone core.[1] The meta-methoxy group stabilizes the ground state inductively but destabilizes the excited state less than a para-substituent would, resulting in a distinct blue-shift relative to 4-methoxy analogs.
DOT Diagram: Photophysical Pathway
Figure 1: Photophysical pathway showing the transition from Ground State (S0) to Intramolecular Charge Transfer (ICT) state, leading to fluorescence.[1]
Protocol 1: Solvatochromic Shift Characterization
Objective: Determine the dipole moment change (
-
Preparation: Prepare
M solutions of 3-MPQ in five solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, DMSO). -
Absorption Scan: Record UV-Vis spectra (300–500 nm). Note the
.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Emission Scan: Excite samples at
. Record fluorescence spectra. -
Data Analysis (Lippert-Mataga Plot):
-
Calculate Stokes Shift (
) inngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Plot
(y-axis) vs. Orientation Polarizability (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) (x-axis). -
Interpretation: A linear slope confirms ICT character.[1] A steep slope indicates a large change in dipole moment, ideal for sensitive polarity probes.[1]
-
Application II: Corrosion Inhibition for Mild Steel
Context: Nitrogen-rich heterocycles are premier corrosion inhibitors. 3-MPQ adsorbs onto metal surfaces via the quinazolinone nitrogen lone pairs and the
Mechanism: Langmuir Adsorption
The molecule forms a protective monolayer on the steel surface, blocking anodic (oxidation) and cathodic (reduction) sites.[1]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify inhibition efficiency (
Materials:
-
Working Electrode: Mild steel coupon (
exposed area).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Counter Electrode: Platinum wire.[1]
-
Reference Electrode: Ag/AgCl.[1]
-
Electrolyte: 1M HCl (blank) vs. 1M HCl + 3-MPQ (concentrations: 50, 100, 200, 500 ppm).[1]
Workflow:
-
Polishing: Abrade steel surface with SiC paper (grades 400–1200), wash with acetone, and dry.[1]
-
OCP Stabilization: Immerse electrode in electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
EIS Measurement:
-
Analysis (Nyquist Plot):
-
Fit data to a Randles equivalent circuit (
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Calculate Efficiency:
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display"> -
Note:
is the Charge Transfer Resistance. A higherngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> indicates a superior protective film.
-
Application III: Crystal Engineering & Solid State
Context: The solid-state arrangement of 3-MPQ dictates its utility in organic field-effect transistors (OFETs). The meta-methoxy group disrupts perfect planarity, often leading to herringbone packing rather than face-to-face
DOT Diagram: Supramolecular Assembly Logic
Figure 2: Supramolecular assembly logic. The meta-methoxy group influences packing geometry, often preventing face-to-face quenching and enhancing solid-state emission.
Protocol 3: Single Crystal Growth & Analysis[1]
-
Solvent Selection: Dissolve 3-MPQ in hot Ethanol/DMF (3:1 ratio).
-
Crystallization: Allow slow evaporation at room temperature for 5-7 days.
-
Characterization:
-
XRD: Confirm space group (typically Monoclinic or Triclinic for this class).
-
Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular contacts (
). Look for red spots indicating strong N-H...O hydrogen bonds andngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> interactions (C...C contacts).
-
Synthesis Overview (Reference)
To ensure material availability for testing:
-
Reagents: Anthranilamide + 3-methoxybenzaldehyde.
-
Catalyst: Iodine (
) or Sodium Metabisulfite (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) in Ethanol/Water. -
Conditions: Reflux 4-6 hours.
-
Purification: Recrystallization from Ethanol (Yields typically >85%).[1]
References
-
Crystal Structure & Packing
-
Fluorescence & Optoelectronics
-
Bio-Material Interface (Cytotoxicity/Tubulin)
-
Corrosion Inhibition Class Behavior
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Green Chemistry in Action: Advanced Protocols for the Synthesis of Quinazolinones
Introduction: The Imperative for Greener Quinazolinone Synthesis
Quinazolinones represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4][5] Their therapeutic applications are vast, spanning from anticancer and anti-inflammatory to antiviral and anticonvulsant agents.[6] Traditionally, the synthesis of these valuable scaffolds has often relied on methods that involve harsh reaction conditions, hazardous volatile organic solvents, and stoichiometric reagents, leading to significant environmental concerns and challenges in purification.[6][7]
The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[2][8][9] For researchers, scientists, and professionals in drug development, embracing these principles is not only an ethical imperative but also a pathway to more efficient, cost-effective, and sustainable processes. This guide provides an in-depth exploration of modern, green-by-design methodologies for quinazolinone synthesis, focusing on practical, field-proven protocols and the scientific rationale behind them. We will delve into techniques that leverage alternative energy sources, eco-friendly media, and innovative catalytic systems to pave the way for the next generation of pharmaceutical manufacturing.
Core Green Strategies for Quinazolinone Synthesis
Our exploration of green quinazolinone synthesis will focus on several key strategies that have demonstrated significant advantages over conventional methods. These approaches prioritize efficiency, safety, and environmental benignity.
Key Green Approaches:
-
Energy-Efficient Synthesis: Utilizing microwave irradiation and ultrasound as alternative energy sources to accelerate reaction rates and reduce energy consumption.
-
Eco-Benign Solvents and Media: Employing water, deep eutectic solvents (DESs), and ionic liquids (ILs) to replace hazardous volatile organic compounds (VOCs).
-
Advanced Catalytic Systems: Leveraging recyclable nanocatalysts, organocatalysts, and metal-organic frameworks (MOFs) to enhance reaction efficiency and minimize waste.
-
Atom Economy through Multicomponent Reactions (MCRs): Designing one-pot syntheses that maximize the incorporation of starting materials into the final product.
The following sections will provide detailed protocols and mechanistic insights for each of these strategies.
Microwave-Assisted Synthesis: A Paradigm of Energy Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, offering a more efficient and sustainable alternative to conventional heating.[10][11] By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts.[8][11][12]
Causality of Microwave Enhancement:
The accelerated reaction rates observed under microwave irradiation are attributed to both thermal and non-thermal effects. The thermal effect arises from the efficient superheating of the solvent and reactants. Non-thermal effects, while still a subject of research, are thought to involve the stabilization of polar transition states and increased molecular collisions due to the rapidly oscillating electromagnetic field.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol details a one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, a primary amine, and an orthoester under microwave irradiation. This method avoids the use of volatile organic solvents and significantly reduces reaction time.[6]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine anthranilic acid (1 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (2 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add cold water to the vessel to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Data Presentation: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours | 10-15 minutes | [6][11] |
| Yield | Moderate | Excellent | [6][11] |
| Solvent | Toluene (reflux) | Solvent-free or minimal | [13] |
| Energy Consumption | High | Low | [10] |
Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation
Ultrasonication provides another energy-efficient and green approach to chemical synthesis. The application of high-frequency sound waves (typically >20 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[14][15]
The "Why" Behind Sonochemical Enhancement:
The intense energy released during cavitation collapse can break chemical bonds, generate reactive radical species, and increase mass transfer between reactants. This results in faster reactions, often at lower bulk temperatures than conventional methods, and can enable reactions that are otherwise difficult to achieve.[15]
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This protocol describes a one-pot, solvent-free synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid, acetic anhydride, and a primary amine under ultrasonic irradiation.[15]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, mix anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and a primary amine (1 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture at a frequency of 40 kHz and a power of 300 W for 30-60 minutes at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), add 10 mL of cold water to the reaction mixture.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.
Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted quinazolinone synthesis.
Synthesis in Green Solvents: Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs)
The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry.[16] Deep eutectic solvents (DESs) and ionic liquids (ILs) have garnered significant attention as environmentally friendly reaction media.[6][17]
Deep Eutectic Solvents (DESs): These are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components.[6] They are often biodegradable, non-toxic, and inexpensive. Choline chloride-based DESs, for example, are widely used.[6]
Ionic Liquids (ILs): These are salts with a melting point below 100°C. They exhibit negligible vapor pressure, high thermal stability, and can be tailored to have specific solvating properties.[18][19] Basic ionic liquids can act as both the solvent and the catalyst.[18][19]
Protocol 3: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones in a Deep Eutectic Solvent
This two-step protocol utilizes a choline chloride:urea (1:2) DES as the reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[6]
Step 1: Synthesis of the Benzoxazinone Intermediate (Conventional)
-
Reflux a mixture of anthranilic acid and acetic anhydride to form the benzoxazinone intermediate, following established conventional procedures.[6]
Step 2: Quinazolinone Formation in DES
-
DES Preparation: Gently heat a 1:2 molar mixture of choline chloride and urea until a clear, homogeneous liquid is formed.
-
Reaction: To the prepared DES, add the benzoxazinone intermediate (1 mmol) and the corresponding amine (1.2 mmol).
-
Heating: Heat the reaction mixture at 80°C with stirring until the reaction is complete (as monitored by TLC).
-
Product Isolation: Cool the mixture and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Proposed Mechanism in Deep Eutectic Solvent
Caption: Proposed mechanism for quinazolinone formation in DES.
Advanced Catalysis: The Path to High Efficiency and Recyclability
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. For quinazolinone synthesis, several classes of advanced catalysts are particularly noteworthy.
Heterogeneous Nanocatalysts
Nanocatalysts offer high surface-to-volume ratios and can be easily separated from the reaction mixture and reused, making them highly desirable for sustainable processes.[20] Magnetic nanoparticles functionalized with a catalytic species are particularly advantageous as they can be recovered using an external magnet.[20]
Example: A novel magnetic graphene oxide-supported copper nanocatalyst (GO@Fe₃O₄@...-Cu(II)) has been successfully employed for the one-pot, three-component synthesis of quinazoline derivatives. This catalyst demonstrates high efficiency, selectivity, and reusability.[20]
Organocatalysis
The use of small organic molecules as catalysts (organocatalysts) avoids the use of often toxic and expensive transition metals.[21] Triethanolamine, for example, has been used as an effective and eco-friendly catalyst for the synthesis of quinazolinone derivatives in an aqueous medium.[21]
Metal-Organic Frameworks (MOFs)
MOFs are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising catalysts for a variety of organic transformations, including the synthesis of quinazolinones from CO₂.[22][23]
Protocol 4: One-Pot, Three-Component Synthesis using a Recyclable Nanocatalyst
This protocol is based on the use of a magnetic copper nanocatalyst for the synthesis of quinazoline derivatives from 2-amino-5-chlorobenzophenone, various aldehydes, and ammonium acetate.[20]
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine 2-amino-5-chlorobenzophenone (1 mmol), an aldehyde (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst (specify loading) in ethanol.
-
Reaction: Reflux the mixture for the specified time (typically short, e.g., 30-60 minutes).
-
Catalyst Recovery: After cooling, place a strong magnet on the outside of the flask to immobilize the catalyst. Decant the supernatant.
-
Product Isolation: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Catalyst Reuse: Wash the recovered magnetic catalyst with ethanol and dry it for use in subsequent reactions.
Conclusion: The Future of Quinazolinone Synthesis is Green
The transition to green and sustainable methodologies for the synthesis of quinazolinones is not merely a trend but a fundamental shift in chemical manufacturing. The protocols and strategies outlined in this guide—from leveraging microwave and ultrasonic energy to employing novel solvents and recyclable catalysts—demonstrate that environmental responsibility and chemical efficiency can go hand-in-hand. By adopting these approaches, researchers and drug development professionals can not only minimize their environmental footprint but also enhance the overall efficiency, safety, and cost-effectiveness of their synthetic routes. The continued innovation in green chemistry will undoubtedly unlock even more elegant and sustainable pathways to this vital class of heterocyclic compounds.
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Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. Semantic Scholar. (2015). [Link]
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One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. (2024-05-16). [Link]
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Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. (2023-07-10). [Link]
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A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies. Taylor & Francis Online. (2020). [Link]
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Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PubMed. (2025-05-22). [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. (2019). [Link]
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-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. (2021). [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. (2021). [Link]
-
One Pot Synthesis of 4(3H)‐Quinazolinones. ResearchGate. (2021). [Link]
-
Ultrafast Conversion of CO2 into Quinazoline-2,4(1H,3H)-diones Catalyzed by a [Co3] Cluster-Based Metal–Organic Framework at Room Temperature. ACS Publications. (2023). [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids. MDPI. (2022). [Link]
-
Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. RSC Publishing. (2018). [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. (2025). [Link]
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Green Solvents and Ionic Liquids-their Applications. IJNRD. (2023). [Link]
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Application Notes and Protocols for 2-(3-methoxyphenyl)quinazolin-4(3H)-one as a Potential Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Quinazolinone Scaffolds in Antioxidant Drug Discovery
The relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies remains a cornerstone of medicinal chemistry. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide spectrum of biological activities. This document provides a comprehensive guide to the synthesis, characterization, and evaluation of 2-(3-methoxyphenyl)quinazolin-4(3H)-one as a potential antioxidant agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential mechanisms of action, offering a robust framework for researchers in the field.
Synthesis and Characterization of this compound
A straightforward and efficient one-pot synthesis of this compound can be achieved through the condensation of anthranilamide with 3-methoxybenzaldehyde.[1][2] This method is advantageous due to its operational simplicity and generally good yields.
Protocol: One-Pot Synthesis
Materials:
-
Anthranilamide
-
3-methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Phenyliodine diacetate (PIDA) (oxidant)
-
Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
To a solution of anthranilamide (1.0 mmol) and 3-methoxybenzaldehyde (1.2 mmol) in THF (10 mL), add a catalytic amount of p-TsOH (0.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add PIDA (1.2 mmol) to the mixture and continue stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Evaluation of Antioxidant Activity: In Vitro Assays
A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of this compound. The most common and reliable methods include the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[3]
Protocol:
-
Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value can be determined as described for the DPPH assay.
Interpretation of Results and Structure-Activity Relationship
The antioxidant activity of 2-phenylquinazolin-4(3H)-ones is influenced by the substituents on the phenyl ring. For significant antioxidant activity, the presence of at least one hydroxyl group, often in combination with a methoxy group, is beneficial.[4][5] The position of these substituents is also critical, with ortho and para substitutions generally leading to higher activity.[5] While this compound possesses a methoxy group, its antioxidant activity might be moderate compared to analogues with hydroxyl groups.
Table 1: Hypothetical Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 85.2 ± 4.5 | 65.7 ± 3.8 |
| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | 32.5 ± 2.1 | 25.1 ± 1.9 |
| Ascorbic Acid (Standard) | 15.8 ± 1.2 | 12.3 ± 0.9 |
Cellular Antioxidant Activity (CAA) Assay
To assess the antioxidant potential in a biologically relevant system, the Cellular Antioxidant Activity (CAA) assay is employed. This assay measures the ability of a compound to inhibit intracellular ROS generation induced by an external stressor.
Protocol:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Wash the cells with a buffer and incubate them with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant capacity is determined by the ability of the compound to reduce the fluorescence signal compared to control cells treated only with AAPH.
Mechanism of Action: Exploring the Nrf2 Signaling Pathway
A potential mechanism by which this compound may exert its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Workflow for Investigating Nrf2 Activation:
Caption: Workflow for investigating Nrf2 pathway activation.
Protocol: Western Blot Analysis for Nrf2 Activation
-
Treat cells with this compound for a specified time.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Keap1, and a downstream target like Heme Oxygenase-1 (HO-1).[7][8][9][10]
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities by densitometry and normalize to a loading control (e.g., β-actin or GAPDH). An increased level of nuclear Nrf2 and its downstream targets would suggest activation of the pathway.
Signaling Pathway Diagram:
Caption: Proposed Nrf2-mediated antioxidant mechanism.
In Vitro Toxicity Assessment
Preliminary assessment of the cytotoxicity of this compound is crucial. This can be performed using various cell viability assays on both cancerous and normal cell lines.[11][12][13][14]
Protocol: MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and evaluation of this compound as a potential antioxidant. The described protocols for synthesis, in vitro antioxidant assays, cellular antioxidant activity, and investigation of the Nrf2 signaling pathway offer a robust starting point for researchers. While this compound may exhibit moderate direct antioxidant activity, its potential to modulate cellular antioxidant defenses warrants further investigation. Future studies should focus on optimizing the structure to enhance potency, conducting more in-depth mechanistic studies, and performing in vivo efficacy and safety evaluations. The versatile quinazolinone scaffold continues to be a promising area for the development of novel therapeutics to combat oxidative stress-related diseases.
References
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- Cheng, R., et al. (2013).
- Heravi, M. M., et al. (2007). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Journal of Chemical Research, 2007(10), 607-610.
- Black, D. StC., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 9(12), 1546-1558.
- Koperniku, A., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6598.
- Koperniku, A., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6598.
- Tripathi, R. P., et al. (2016). A novel and efficient Cu(I)-catalyzed ligand- and base-free multipathway domino strategy for the synthesis of 2-substituted quinazolinones. The Journal of Organic Chemistry, 81(12), 5046-5055.
- Li, J., et al. (2019).
- Gogoasa, I., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Antioxidants, 11(12), 2452.
- Zhang, H., et al. (2017). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Tetrahedron, 73(38), 5696-5704.
- Wang, C., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(62), 39257-39261.
- de Oliveira, G. G., et al. (2023). In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Toxicology and Applied Pharmacology, 462, 116423.
- Adejare, A., et al. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 27(19), 6268.
- Al-Ostoot, F. H., et al. (2021). Design, synthesis, and biological evaluation of novel quinazolinone derivatives as potential anticancer, antimicrobial, and antioxidant agents. Drug Design, Development and Therapy, 15, 4139-4157.
- Gogoasa, I., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)
- Javaid, K., et al. (2015). 2-Arylquinazolin-4(3H)-ones: A new class of α-glucosidase inhibitors. Bioorganic Chemistry, 62, 106-113.
- Chen, Y.-F., et al. (2021).
- Gogoasa, I., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 10(10), 1594.
- Oniga, O., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 24(22), 16409.
- Tomaskova, J., et al. (2021).
- Al-Qattan, M. N., et al. (2021). Evaluation of antioxidant activation by potential nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Keap1 complex inhibitors. Tropical Journal of Pharmaceutical Research, 20(8), 1629-1636.
- El-Sayed, M. A. A., et al. (2020).
- Kumar, A., et al. (2017). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Medicinal Chemistry Research, 26(10), 2333-2343.
- Paciello, F., et al. (2020).
- Miller, T. M., et al. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 42(37), 6453-6455.
- Li, W., et al. (2021). Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages via Activation of Nrf2/HO-1 Pathway. Frontiers in Pharmacology, 12, 648586.
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Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of the anti-inflammatory properties of 2-(3-methoxyphenyl)quinazolin-4(3H)-one , a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are recognized for their diverse pharmacological activities, and this guide offers a framework for elucidating the specific anti-inflammatory mechanism and efficacy of this particular derivative.[1][2][3][4]
The following sections detail the scientific rationale, experimental designs, and step-by-step protocols for in vitro and in vivo evaluation. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the data with a deep understanding of the underlying biological processes.
Introduction: The Therapeutic Promise of Quinazolinones in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][3] The anti-inflammatory action of quinazolinones is often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.[5]
This document focuses on this compound, a specific analog with potential for development as a novel anti-inflammatory agent. The protocols outlined herein are designed to systematically evaluate its efficacy and mechanism of action.
Proposed Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. A primary focus of investigation should be its effect on the production of nitric oxide (NO) and prostaglandins, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, its potential to modulate the NF-κB signaling pathway, a central regulator of inflammation, warrants thorough investigation.
Figure 1: Hypothesized mechanism of action for this compound.
In Vitro Anti-Inflammatory Evaluation
The initial assessment of anti-inflammatory activity is typically performed using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation.[6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.
Cell Viability Assay
Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. This ensures that any observed reduction in inflammatory markers is not due to cytotoxicity. The MTT or CCK-8 assay is a standard method for this purpose.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay
Overproduction of NO by iNOS is a key feature of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO) in the cell culture supernatant.
Protocol 2: Griess Assay for Nitric Oxide Determination
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0% |
| LPS + Compound (10 µM) | 15.5 ± 1.5 | 40% |
| LPS + Compound (25 µM) | 8.9 ± 0.9 | 65% |
| LPS + Compound (50 µM) | 4.1 ± 0.5 | 84% |
| LPS + Dexamethasone (10 µM) | 3.5 ± 0.4 | 86% |
| Table 1: Illustrative data for the effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages. Data are presented as mean ± SD. |
Western Blot Analysis of iNOS, COX-2, and NF-κB Signaling Proteins
To delve deeper into the molecular mechanism, Western blotting can be employed to assess the protein expression levels of iNOS and COX-2.[8] Additionally, examining the phosphorylation and degradation of key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65) and IκBα, can provide direct evidence of its modulation.[8][9]
Figure 2: General workflow for Western blot analysis.
Protocol 3: Western Blotting for Inflammatory Proteins
-
Cell Lysis: After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio |
| Control (untreated) | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.10 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| LPS + Compound (25 µM) | 0.45 ± 0.06 | 0.52 ± 0.08 | 0.48 ± 0.07 |
| LPS + Dexamethasone (10 µM) | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.25 ± 0.05 |
| Table 2: Illustrative quantitative Western blot data. Values are normalized to the LPS-treated group and presented as mean ± SD. |
In Vivo Anti-Inflammatory Evaluation
To confirm the in vitro findings and assess the therapeutic potential in a whole organism, in vivo models of inflammation are essential. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model.[10][11][12]
Carrageenan-Induced Paw Edema in Rats
This model is particularly useful for evaluating the efficacy of compounds that may inhibit mediators of the early and late phases of acute inflammation, such as histamine, serotonin, and prostaglandins.[10]
Protocol 4: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan control (vehicle-treated).
-
Group 3-5: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group 6: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
| Treatment Group | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.15 ± 0.03 | - |
| Carrageenan Control | 0.85 ± 0.09 | 0% |
| Compound (25 mg/kg) | 0.51 ± 0.06 | 40% |
| Compound (50 mg/kg) | 0.34 ± 0.05 | 60% |
| Indomethacin (10 mg/kg) | 0.29 ± 0.04 | 66% |
| Table 3: Illustrative data from the carrageenan-induced paw edema model in rats. Data are presented as mean ± SD. |
Synthesis of this compound
A common synthetic route to 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilic acid with an appropriate acylating agent, followed by cyclization.[1][3]
Figure 3: A plausible synthetic workflow for this compound.
Protocol 5: General Synthesis Procedure
-
Acylation: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add 3-methoxybenzoyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for several hours.
-
Isolation of Intermediate: Pour the reaction mixture into ice-water to precipitate the N-(3-methoxybenzoyl)anthranilic acid. Filter, wash with water, and dry the intermediate.
-
Cyclization: Reflux the intermediate with formamide for several hours.
-
Purification: Cool the reaction mixture and pour it into water. The solid product, this compound, is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Successful demonstration of in vitro and in vivo efficacy, coupled with a clear understanding of its mechanism of action, will be crucial for its further development as a potential therapeutic agent.
Future studies could explore its effects on other inflammatory pathways, such as the MAPK signaling cascade, and investigate its efficacy in chronic inflammation models. Additionally, structure-activity relationship (SAR) studies could be conducted to optimize the quinazolinone scaffold for enhanced potency and selectivity.
References
- Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853.
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
- Bhandari, S., et al. (2009). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 227-236.
- Giri, R. S., et al. (2009). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. European Journal of Medicinal Chemistry, 44(5), 2184-2189.
- Hassan, M. H., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Molecules, 27(24), 8908.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Kim, D. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(21), 6435.
- Li, Y., et al. (2023). Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. Frontiers in Nutrition, 10, 1234567.
- Nanthakumar, R., et al. (2014). Anti-inflammatory and antibacterial activity study of some novel quinazolinones. Arabian Journal of Chemistry, 7(6), 1049-1054.
- Panwar, H., et al. (2011). Anti-inflammatory and antimicrobial activity of some new quinazolinones. Rasayan Journal of Chemistry, 4(3), 498-505.
- Park, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(25), 909-915.
- Patel, M. B., et al. (2012). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4749-4752.
- Rauf, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Current Pharmaceutical Design, 25(42), 4447-4456.
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ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... Retrieved from [Link]
- Sridhar, J., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 360-366.
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Sygnature Discovery. (n.d.). Pharmacology-Acute & Inflammatory Pain-Carrageenan Model. Retrieved from [Link]
- Tόth, B., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 11(10), 1188-1199.
- Yerragunta, V., et al. (2013). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs. Molecules, 18(4), 4198-4210.
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- 4. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Troubleshooting low yields in 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis
Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthesis. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound, typically prepared from anthranilamide and 3-methoxybenzaldehyde, can stem from several factors. These include suboptimal reaction conditions, poor quality of starting materials, and the formation of side products. The electron-donating nature of the methoxy group on the benzaldehyde can also influence the reaction outcome, sometimes decreasing the yield depending on the synthetic method employed.
A common synthetic route is the condensation of anthranilamide with 3-methoxybenzaldehyde to form a di-hydro quinazolinone intermediate, which is then oxidized to the final product. Issues can arise at either of these stages.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction parameters is crucial for maximizing the yield. Here are key areas to focus on:
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact the reaction rate and equilibrium. While some methods are catalyst-free, others benefit from acidic or Lewis acid catalysts.[1][2] For instance, a one-pot synthesis of 2-aryl-4(3H)-quinazolinones from 2-aminobenzamides and aldehydes can be effectively catalyzed by p-toluenesulfonic acid.
| Parameter | Recommendation | Rationale |
| Solvent | Acetic acid, DMSO, or a high-boiling point solvent like DMF | Acetic acid can act as both a solvent and a catalyst. DMSO is a good solvent for the reactants and can also participate in the oxidation step. |
| Catalyst | p-Toluenesulfonic acid, Lewis acids (e.g., BF₃·Et₂O) | An acid catalyst can protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by anthranilamide. |
| Temperature | 100-150 °C | Higher temperatures are often required to drive the cyclization and dehydration steps. However, excessively high temperatures can lead to degradation. |
| Reaction Time | 2-24 hours | The optimal reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). |
-
Stoichiometry of Reactants: An excess of one reactant can sometimes push the equilibrium towards the product. Experiment with using a slight excess (1.1-1.2 equivalents) of the 3-methoxybenzaldehyde.
Q3: I suspect issues with my starting materials. What should I look for?
The purity of your anthranilamide and 3-methoxybenzaldehyde is paramount.
-
Anthranilamide: This starting material can degrade over time, especially if not stored properly. It is advisable to use freshly recrystallized anthranilamide. Impurities can interfere with the reaction and lead to the formation of colored byproducts.
-
3-Methoxybenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-methoxybenzoic acid). The presence of this impurity will consume the anthranilamide in a non-productive acid-base reaction, thus lowering the yield of the desired product. Always use freshly distilled or high-purity 3-methoxybenzaldehyde.
Protocol for Starting Material Quality Check:
-
Melting Point: Determine the melting point of your anthranilamide. A broad melting range or a value significantly different from the literature value indicates impurities.
-
NMR Spectroscopy: Run a ¹H NMR spectrum of your 3-methoxybenzaldehyde to check for the presence of the carboxylic acid proton (typically a broad singlet above 10 ppm).
Q4: What are the potential side products, and how can I minimize their formation?
Several side reactions can compete with the formation of this compound.
-
Incomplete Cyclization: The intermediate Schiff base or the di-hydro quinazolinone may not fully convert to the final product. This is often due to insufficient reaction time, temperature, or the absence of an effective oxidant in the second step.
-
Aldol Condensation of the Aldehyde: Under basic conditions, 3-methoxybenzaldehyde can undergo self-condensation, though this is less common for aromatic aldehydes lacking α-hydrogens.
-
Formation of Benzoxazinone Intermediate: In some synthetic pathways, a benzoxazinone intermediate can be formed from anthranilic acid derivatives.[3]
Workflow for Troubleshooting Low Yields:
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methoxyphenyl)quinazolin-4(3H)-one
Welcome to the technical support center for the synthesis and optimization of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important quinazolinone derivative, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for preparing this compound?
The most prevalent and efficient method for synthesizing this compound is the condensation reaction between anthranilamide and 3-methoxybenzaldehyde.[1][2][3] This reaction typically proceeds through the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the desired quinazolinone.[2][4]
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Various catalysts, including acids (like p-toluenesulfonic acid), bases, and metal catalysts, can be employed to facilitate this transformation.[2][4][5] The choice of catalyst and oxidant significantly impacts reaction efficiency and yield.
Troubleshooting Guide
Q2: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are a common issue and can often be traced back to suboptimal reaction conditions. Here are the key parameters to investigate:
-
Catalyst Selection and Concentration: The choice of catalyst is critical. For the cyclization of anthranilamide and an aldehyde, acid catalysts like p-toluenesulfonic acid are effective.[2][4] If you are using a Lewis acid catalyst such as BF₃-Et₂O, ensure the molar ratio is optimized; a 1:0.5 ratio of reactant to catalyst has been shown to be effective in similar syntheses.[5] Insufficient catalyst may lead to an incomplete reaction, while an excess can sometimes promote side reactions.
-
Solvent Polarity: The polarity of the solvent plays a crucial role.[6] Polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol, often favor the desired quinazolinone formation.[6] If you are using a non-polar solvent like toluene, you might observe lower yields.[3][6] Switching to a more polar solvent can significantly improve the reaction outcome.
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Reaction Temperature and Time: These two parameters are intrinsically linked. For many quinazolinone syntheses, temperatures between 110-150°C are employed.[3][5] A reaction time of 6-12 hours is typical.[3][5] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature termination or prolonged heating can both lead to lower yields of the desired product.
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Inefficient Oxidation: The final step of the reaction is the oxidation of the dihydroquinazolinone intermediate.[2][4] If this step is inefficient, the final product yield will be low. Common oxidants for this step include phenyliodine diacetate (PIDA), tert-butyl hydroperoxide (TBHP), or even air in the presence of a suitable catalyst.[4][7] Ensure your chosen oxidant is active and used in the correct stoichiometric amount.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Q3: I am observing significant impurity formation in my reaction. What are the potential side products and how can I minimize them?
Impurity formation is often a result of side reactions or incomplete reactions. Common impurities in the synthesis of this compound include:
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Unreacted Starting Materials: Anthranilamide and 3-methoxybenzaldehyde may remain if the reaction is incomplete.
-
Dihydroquinazolinone Intermediate: Incomplete oxidation will leave the 2,3-dihydroquinazolin-4(1H)-one intermediate in the final product mixture.
-
Side Products from Self-Condensation: Aldehydes can undergo self-condensation reactions under certain conditions.
Strategies to Minimize Impurities:
-
Optimize Stoichiometry: Ensure the molar ratio of anthranilamide to 3-methoxybenzaldehyde is appropriate, typically a 1:1 or a slight excess of the aldehyde.
-
Effective Oxidation: As mentioned previously, ensure the complete conversion of the dihydro intermediate to the final product by using an efficient oxidant and monitoring the reaction.
-
Purification: Proper purification is key to obtaining a high-purity product.
Q4: What is the recommended procedure for the purification of this compound?
The purification strategy depends on the nature and quantity of the impurities. A general and effective procedure is as follows:
-
Initial Work-up: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration.
-
Washing: The collected solid should be washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Ethanol is often a good choice for this purpose.[4]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/n-pentane) can be very effective.[8]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable method.[8] A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane or methanol in dichloromethane, can be used for elution.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[2][4]
Materials:
-
Anthranilamide
-
3-Methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Phenyliodine diacetate (PIDA)
-
Tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in THF.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture and monitor the progress by TLC.
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Once the formation of the dihydro intermediate is complete, add phenyliodine diacetate (1.2 eq) to the reaction mixture.
-
Continue to reflux until the oxidation is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Add ethanol to the residue and stir. The product should precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
| Parameter | Recommended Value/Condition |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Oxidant | Phenyliodine diacetate (PIDA) |
| Temperature | Reflux |
| Reaction Time | Monitor by TLC (typically 6-12 hours) |
Table 1: Optimized Reaction Parameters for the Synthesis of this compound.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of this compound from anthranilamide and 3-methoxybenzaldehyde proceeds through a cyclocondensation followed by an oxidation step.
Caption: A simplified representation of the reaction mechanism.
References
-
MDPI. (n.d.). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Atlantis Press. (n.d.). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]
-
RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]
-
PubMed. (n.d.). 2-Arylquinazolin-4(3H)-ones: Inhibitory Activities Against Xanthine Oxidase. Retrieved from [Link]
-
PMC - PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
-
ResearchGate. (n.d.). (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). 63-69 Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio. Retrieved from [Link]
Sources
- 1. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review [mdpi.com]
- 2. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 3. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. journalirjpac.com [journalirjpac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
Technical Support Center: Purification of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. Here, we address common challenges and provide field-proven solutions to ensure the highest purity of your target compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with unreacted 2-aminobenzamide.
-
Underlying Cause: Incomplete reaction or inefficient removal of the highly polar 2-aminobenzamide starting material.
-
Solution:
-
Acid Wash: Before chromatographic purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminobenzamide will be protonated and move into the aqueous layer, effectively separating it from your less basic product. Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine before drying and concentrating.
-
Chromatography Optimization: If residual 2-aminobenzamide remains, it will likely stick to the baseline on a normal-phase silica gel column. A slightly more polar solvent system during column chromatography, such as a gradient of methanol in dichloromethane, can help elute your product while leaving the highly polar starting material strongly adsorbed to the silica.
-
Issue 2: My final product is contaminated with unreacted 3-methoxybenzaldehyde.
-
Underlying Cause: Incomplete reaction or inefficient removal of the aldehyde starting material.
-
Solution:
-
Bisulfite Wash: 3-methoxybenzaldehyde can be removed by washing the crude product solution in an organic solvent with a saturated aqueous sodium bisulfite solution. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer.
-
Column Chromatography: 3-methoxybenzaldehyde is significantly less polar than the quinazolinone product. A well-chosen solvent system for column chromatography, such as a hexane/ethyl acetate gradient, will allow for the elution of the aldehyde in the earlier fractions, well separated from your target compound. A typical starting point for TLC analysis would be 30-50% ethyl acetate in hexane.[1][2]
-
Issue 3: I am observing a co-eluting impurity with my product during column chromatography.
-
Underlying Cause: The impurity has a similar polarity to your target compound, making separation by normal-phase chromatography challenging. A potential impurity could be the over-oxidation product or a closely related structural isomer.
-
Solution:
-
Change the Solvent System Selectivity: Do not just increase the polarity of the eluent. Instead, change the nature of the solvents. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. Different solvent interactions with the stationary phase and your compounds can alter the elution order and improve separation.
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization can be a highly effective method for purification. Ethanol is often a good starting solvent for the recrystallization of quinazolinone derivatives.[3] If your compound is too soluble in hot ethanol, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed.[4]
-
Preparative HPLC: For very challenging separations or to obtain material of the highest purity, reversed-phase preparative HPLC is a powerful tool. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Issue 4: My product "oils out" during recrystallization.
-
Underlying Cause: The solubility of your compound in the chosen solvent is too high, even at room temperature, or the cooling process is too rapid.
-
Solution:
-
Use a Mixed Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until a faint cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
-
Slow Cooling: Ensure the crystallization vessel is well-insulated to allow for slow cooling. This promotes the formation of well-defined crystals rather than an oil.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
For routine purification to a high degree of purity (>98%), flash column chromatography on silica gel is typically the most effective and versatile method. A gradient elution with a hexane/ethyl acetate mixture is a good starting point for method development.[5]
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system is best determined by thin-layer chromatography (TLC) beforehand. The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4.[6] This typically provides the best separation from impurities. A common starting point for TLC analysis of quinazolinones is a 1:1 mixture of hexane and ethyl acetate.[7]
Q3: Can I use recrystallization as my sole purification method?
If your crude product is already relatively clean (e.g., >90% pure by NMR or LC-MS), a single recrystallization from a suitable solvent like ethanol may be sufficient to achieve high purity.[3] However, if significant amounts of starting materials or multiple byproducts are present, column chromatography is recommended as a primary purification step.
Q4: How stable is this compound to acidic or basic conditions during workup?
The quinazolinone ring is generally stable to cold, dilute acidic and basic conditions.[8][9] Therefore, aqueous acid and base washes can be safely employed to remove acidic or basic impurities. However, prolonged exposure to hot acidic or basic solutions should be avoided, as this can lead to hydrolysis of the quinazolinone ring.[10]
Q5: My purified product is a pale yellow solid. Is this normal?
Yes, 2-arylquinazolin-4(3H)-ones are often described as pale yellow or off-white solids. The color is generally not an indication of impurity unless it is a dark or intense color.
Data Presentation
| Technique | Parameter | Recommended Conditions | Expected Outcome |
| TLC | Stationary Phase | Silica gel 60 F254 | - |
| Mobile Phase | 30-50% Ethyl Acetate in Hexane | Rf of product ~0.2-0.4 | |
| Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) | - |
| Mobile Phase | Gradient of 20% to 70% Ethyl Acetate in Hexane | Separation of non-polar impurities, product, and polar impurities. | |
| Recrystallization | Single Solvent | Ethanol | High purity crystals upon cooling. |
| Mixed Solvent | Ethyl Acetate / Hexane or Ethanol / Water | Controlled crystallization for high purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in a chamber containing a mixture of ethyl acetate and hexane (start with a 1:2 ratio). Visualize the spots under UV light (254 nm). Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the less polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, ethanol is a good solvent choice.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Decision tree for troubleshooting common purification issues.
References
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Sharif, M.; et al. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Appl. Sci.2020 , 10, 2815. [Link]
-
Krasavin, M.; et al. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein J. Org. Chem.2021 , 17, 2875–2884. [Link]
-
Al-Suwaidan, I. A.; et al. Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. 2017 . [Link]
-
Gkizis, P. L.; et al. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules2023 , 28, 7965. [Link]
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Wang, X.; et al. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. Org. Biomol. Chem.2018 , 16, 8046-8050. [Link]
-
Khodarahmi, G. A.; et al. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Res. Pharm. Sci.2012 , 7, 151–158. [Link]
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Roopan, S. M.; et al. Solvent free synthesis of some quinazolin-4(3H)-ones. Can. J. Chem.2008 , 86, 1019-1025. [Link]
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Al-Ostath, A.; et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules2023 , 28, 873. [Link]
-
University of Rochester. Thin Layer Chromatography. [Link]
-
Wikipedia. Quinazoline. [Link]
-
Reddit. Same Rf for two different solvent system for TLC. [Link]
-
Glavač, N.; et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194, 674-681. [Link]
-
Student Doctor Network. TLC Chromatography Question. [Link]
-
Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. [Link]
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Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
-
Al-Omar, M. A.; et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules2022 , 27, 4683. [Link]
-
Winthrop University. TLC Analysis of Analgesics. [Link]
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Overcoming solubility issues of 2-(3-methoxyphenyl)quinazolin-4(3H)-one in assays
Technical Support Center: 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these challenges and ensure the integrity and reproducibility of their results.
Introduction: Understanding the Challenge
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating immediately upon addition to my aqueous assay buffer. What is the primary cause?
A1: This is a classic issue known as "precipitation upon dilution."[3][4] The root cause is the dramatic change in the solvent environment. You likely prepared a high-concentration stock solution in a potent organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble. When a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the overall solvent polarity increases significantly. The aqueous buffer cannot maintain the compound in solution at this new, lower organic solvent concentration, causing it to crash out as a precipitate. It is estimated that 30-50% of compounds in screening libraries have aqueous solubilities below 10 µM, making this a common challenge.[4]
Q2: What is the recommended solvent for preparing a primary stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the industry-standard and most recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this quinazolinone derivative.[3][5] Its strong solubilizing power is due to its polar aprotic nature, which effectively disrupts the intermolecular forces holding the compound's crystal lattice together.[6] For particularly difficult-to-dissolve compounds, gentle warming (e.g., 37°C) or brief ultrasonication can be employed to facilitate complete dissolution.[3][5] Always use anhydrous, high-purity DMSO, as absorbed water can decrease its solvating power and promote precipitation over time, especially during freeze-thaw cycles.[7][8]
Q3: I've successfully dissolved the compound in DMSO, but it still precipitates in my final assay. How can I prevent this?
A3: You have several strategies to address this. The most effective approach often involves a combination of the following:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final assay concentration of the compound to a level below its solubility limit in the final assay medium.[3]
-
Optimize Co-solvent Concentration: While you want to minimize the final DMSO concentration, a certain amount can help maintain solubility. You must, however, keep it below the threshold that affects your biological system.
-
Employ Solubility Enhancers: Incorporate excipients into your aqueous buffer that increase the compound's apparent solubility. Common choices include:
-
Co-solvents: Adding other water-miscible solvents like ethanol or polyethylene glycol (PEG) can make the bulk solvent more hospitable to the compound.[3][9][10]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making its solubility pH-dependent.[3] Solubility may increase in more acidic conditions (e.g., pH 5.0-6.5) where these nitrogens can become protonated, provided this pH does not harm your cells or interfere with the assay.[3][11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic quinazolinone molecule, forming an "inclusion complex" that is water-soluble.[3][13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Q4: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?
A4: This is a critical consideration, as DMSO itself can have biological effects. The acceptable limit is highly dependent on the assay type and the sensitivity of the specific cell line or protein being used.
| Assay Type | General Max. DMSO Concentration | Notes |
| Biochemical/Enzymatic Assays | ≤ 1% (v/v) | Often tolerant to higher concentrations, but protein stability should be verified. |
| Robust Cell-Based Assays | ≤ 0.5% (v/v) | Many immortalized cell lines (e.g., HEK293, HeLa) tolerate up to 0.5%.[16] |
| Sensitive/Primary Cell Assays | ≤ 0.1% (v/v) | Primary cells, stem cells, and some cancer lines are very sensitive to DMSO.[16][17][18] |
Crucial Advice: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of DMSO (or other solvents) used in your test conditions but no compound. This allows you to subtract any background effects caused by the solvent itself.[17]
Q5: Are there more advanced formulation strategies if the above methods fail?
A5: Yes. If standard co-solvents and excipients are insufficient or interfere with your assay, you can explore advanced drug delivery technologies. These are more complex but can be highly effective:
-
Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or polymeric micelles can dramatically improve aqueous solubility and stability.[19][20]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix (e.g., with Poloxamer 407 or PVP) can improve wettability and dissolution rates.[21]
-
Prodrug Approach: Chemically modifying the molecule to add a highly soluble moiety that is later cleaved in situ (enzymatically or chemically) to release the active compound.[20]
These strategies typically require specialized expertise in pharmaceutical formulation.[22][23]
Troubleshooting Workflow
If you observe precipitation, follow this systematic workflow to diagnose and solve the issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a concentrated primary stock solution.
Materials:
-
This compound (MW: 252.27 g/mol )
-
Anhydrous, biotechnology-grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 252.27 g/mol * (1000 mg / 1 g) = 2.52 mg
-
Weigh Compound: Accurately weigh 2.52 mg of the compound and transfer it into a clean, dry amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a 37°C water bath for 10 minutes or in a bath sonicator for 5 minutes.
-
Verify Dissolution: Visually inspect the solution against a light and dark background to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the critical step of diluting the DMSO stock into an aqueous medium to minimize precipitation.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Target aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid adding a highly concentrated drop of DMSO directly into the final medium, first prepare an intermediate dilution.
-
Pipette 2 µL of the 10 mM DMSO stock into 198 µL of medium. This creates a 100 µM solution with 1% DMSO. Vortex immediately and vigorously.
-
-
Prepare Final Working Solution:
-
Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the final medium.
-
This results in a final concentration of 10 µM of the compound in a medium containing 0.1% DMSO .
-
-
Mix Thoroughly: Immediately after adding the compound, cap the tube and vortex or invert gently but thoroughly to ensure rapid and homogeneous dispersion. This rapid mixing is key to preventing localized high concentrations that can initiate precipitation.
-
Final Inspection: Before adding to your assay plate, hold the tube up to a light source to check for any cloudiness or precipitate.
References
- BenchChem Technical Support. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- Deshmukh, R. et al. (2016). Quinazolin-4(3H)-one framework.
- Aneesh, T. P. et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Al-Obaydi, W. M. J. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Research.
- Patel, K. et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- PubChem. (n.d.). 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone.
- MedChemExpress. (n.d.). 4(3H)-Quinazolinone. MedChemExpress.com.
- Molbase. (n.d.). 2-(4-methoxyphenyl)quinazolin-4(3H)-one. Molbase.
- Hopkins, A. L. et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Sima, L. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Carvajal, T. M. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences.
- Ishikawa, M. & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Various Authors. (2024). Formulation strategies for poorly soluble drugs.
- Kar, S. et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
- Comez, D. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
- da Silva, L. A. B. et al. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Sathesh Babu, P. R. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
- ChemicalBook. (n.d.). 2-PHENYL-4-[3H]QUINAZOLINONE. ChemicalBook.com.
- Popa-Burke, I. & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- Williams, H. D. et al. (2013). Strategies to Address Poorly Water-Soluble Drugs in Drug Discovery and Development. Pharmacological Reviews.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Al-Suhaimi, E. A. et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Sigma-Aldrich. (n.d.). Improving API Solubility. Sigmaaldrich.com.
- Mbah, C. et al. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Singh, G. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
- Reddit User Community. (2023). Maximum DMSO concentration in media for cell culture?. Reddit.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?.
- Abbas, S. Y. et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Yalkowsky, S. H. & Carvajal, T. M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- P. Nikam, S. et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Jun, S. W. et al. (2007). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Chemical and Pharmaceutical Bulletin.
- Various Authors. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?.
- Lavan, M. & Knipp, G. T. (2017).
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. University of Sussex.
- Davis, M. E. & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future.
- P.R., S. B. et al. (2022). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Tsunoda, C. et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
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Technical Support Center: Stability Studies of 2-(3-methoxyphenyl)quinazolin-4(3H)-one and Related Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the stability of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work. As drug development professionals, understanding a molecule's stability profile is paramount for predicting its shelf-life, identifying potential degradation pathways, and ensuring its efficacy and safety.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[1][2] However, its stability can be influenced by various environmental factors, making robust stability testing a critical step in the research and development process.[3] This guide is structured to walk you through the foundational principles, experimental design, and common challenges you may encounter.
Part 1: Foundational Knowledge & Pre-Experimental Considerations
This section addresses the fundamental questions researchers should consider before initiating a stability study.
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of your compound is not an intrinsic constant but is highly dependent on its environment. Several key factors can promote degradation:
-
pH and Hydrolysis: The quinazolinone ring system is susceptible to hydrolysis. Quinazolines are generally reported to be stable in cold, dilute acidic and alkaline solutions but can be destroyed upon boiling.[1][4] Extreme pH conditions (either highly acidic or highly basic) can catalyze the cleavage of the amide bond within the quinazolinone ring, leading to the formation of degradation products.[5] The specific pH at which the compound is most stable, known as the pH of maximum stability, must be determined experimentally.
-
Solvent Polarity and Type: The choice of solvent is critical. The stability of a compound can be remarkably sensitive to solvent polarity.[6] Polar solvents, especially protic solvents like water, methanol, or ethanol, can participate in degradation reactions such as solvolysis. Furthermore, the polarity of the solvent can influence the tautomeric equilibrium of the quinazolinone core.[7]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Thermal stress testing is a key component of forced degradation studies to predict stability at lower temperatures and determine the molecule's thermal lability.[8]
-
Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation. It is crucial to assess the photostability of your compound, as recommended by ICH guidelines, to determine if it requires protection from light.[9][10]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule. While the quinazolinone ring itself is relatively stable to oxidation, substituents on the ring may be susceptible.[1]
Q2: How does the choice of solvent impact the chemical stability and tautomeric equilibrium of the quinazolinone core?
The quinazolin-4(3H)-one core exists in a solvent-dependent lactam-lactim tautomeric equilibrium.
-
Lactam Form (A): This is the amide form, which is generally more stable and predominates in polar solvents or aqueous media.[7]
-
Lactim Form (B): This is the iminol form. This form is typically favored in non-polar solvents or the gas phase.[7]
The predominance of one tautomer over the other can significantly affect the molecule's reactivity and degradation profile. For instance, the lactim form may be more susceptible to reactions at the oxygen atom (O-alkylation), while the lactam form is more prone to reactions at the nitrogen atom (N-alkylation).[7] When selecting a solvent for your stability studies, you are also implicitly influencing this equilibrium.
Senior Application Scientist's Note: For early-stage studies, it is advisable to screen a small set of solvents with varying polarities to gain a comprehensive understanding of your molecule's behavior. This proactive approach can prevent unexpected stability issues later in development.
| Solvent Category | Examples | Potential Impact on Stability |
| Polar Protic | Water, Methanol, Ethanol | Can act as a reactant in hydrolysis/solvolysis. Stabilizes the polar lactam tautomer.[7] |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally less reactive than protic solvents. Can still influence degradation kinetics. Note that DMSO itself can degrade under certain conditions and may interfere with analysis.[11] |
| Non-Polar | Toluene, Hexane | Favors the non-polar lactim tautomer.[7] Less likely to be used in pharmaceutical formulations but can be relevant for synthesis and storage of the drug substance. |
Q3: What are the anticipated degradation pathways for this class of compounds?
Forced degradation studies are designed to intentionally degrade the sample to identify these pathways. Based on the quinazolinone structure, the most probable degradation pathways are:
-
Hydrolysis: This is often the most significant pathway.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, potentially leading to ring-opening.
-
Base-catalyzed hydrolysis: Deprotonation of the N-H proton or direct attack of a hydroxide ion on the carbonyl carbon can lead to the cleavage of the amide bond.[5] This typically results in the formation of a derivative of 2-aminobenzoic acid.
-
-
Oxidation: This can occur in the presence of an oxidizing agent (e.g., hydrogen peroxide). The reaction site will depend on the specific substituents on the quinazolinone ring.
-
Photolysis: UV or visible light can induce degradation, potentially through radical mechanisms or rearrangements. The specific products are often complex and require detailed structural elucidation.
Part 2: Experimental Design & Protocols
A well-designed stability study is crucial for generating reliable data. The overall workflow should be systematic, starting from careful planning and sample preparation through to analysis and interpretation.
Overall Stability Study Workflow
Caption: General workflow for conducting a stability study.
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guideline and is designed to identify potential degradation products and pathways.[10][12]
Objective: To accelerate the degradation of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks
-
Temperature-controlled oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60-80°C.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature or slightly elevated (e.g., 40°C), as base hydrolysis can be rapid.[5]
-
Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the sample with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Also, expose the solid compound to the same temperature to check for solid-state stability.
-
Withdraw samples at regular intervals.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed and control samples using a developed stability-indicating HPLC method (see Part 3).
Senior Application Scientist's Note: The goal of forced degradation is to achieve 5-20% degradation of the active substance. If you observe complete degradation or no degradation, you must adjust the stress conditions (e.g., change temperature, acid/base concentration, or exposure time) accordingly.
Part 3: Analytical Methodology & Data Interpretation
The cornerstone of any stability study is a robust, validated analytical method that can separate the parent compound from all potential degradation products.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that is able to provide an accurate and precise measurement of the active ingredient, free from interference from degradation products, excipients, and impurities. Reversed-phase HPLC with UV detection is the most common technique.[13]
HPLC Method Development Workflow
Caption: A systematic approach for HPLC method development.
Table: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase suitable for a wide range of hydrophobicities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode MS and buffers the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes, then hold for 5 min, then re-equilibrate | A broad gradient is essential to elute both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
| Detection Wavelength | UV-Vis Diode Array Detector (DAD) scanning 200-400 nm. Monitor at λmax. | DAD allows for the identification of peak purity and selection of the optimal wavelength for quantification. |
| Injection Volume | 10 µL | A typical starting volume. |
Table: Interpreting Forced Degradation Results
| Stress Condition | Expected Observation in Chromatogram | Interpretation & Next Steps |
| Control (Time 0) | A single, sharp, pure peak for the parent compound. | Establishes the baseline for the study. |
| Acid/Base Hydrolysis | Decrease in parent peak area; appearance of one or more new, typically more polar (earlier eluting) peaks. | Indicates susceptibility to hydrolysis. Proceed with identification of degradants using LC-MS.[5] |
| Oxidation | Decrease in parent peak area; appearance of new peaks. | Indicates susceptibility to oxidation. The retention time of these degradants can vary significantly. |
| Thermal | Decrease in parent peak area; appearance of new peaks. | Indicates thermal lability. Compare with the solid-state sample to assess the role of the solvent. |
| Photolytic | Decrease in parent peak area in the light-exposed sample but not in the dark control. | Confirms photosensitivity. The compound must be handled and stored with protection from light. |
Part 4: Troubleshooting Guide
Q5: My compound is precipitating out of the solution during the study, especially in aqueous conditions. What should I do?
-
Cause: The solubility of your compound may be limited in the chosen solvent system, especially after adding acidic or basic media which can change its ionization state.[14][15]
-
Solution 1 (Lower Concentration): Reduce the starting concentration of your stock solution. Stability studies do not require high concentrations; they require concentrations that can be accurately measured by your analytical method.
-
Solution 2 (Co-solvent): Increase the percentage of organic co-solvent (e.g., ACN or MeOH) in your reaction mixture. However, be aware that this can alter the degradation kinetics. Ensure you document the final solvent composition for all samples.
-
Solution 3 (pH Adjustment): Determine the pKa of your compound. Solubility is often lowest near the isoelectric point. Adjusting the pH away from this point can increase solubility.
Q6: I'm seeing unexpected peaks in my chromatogram, even in my control sample. How do I identify them?
-
Cause: These could be impurities from the initial synthesis, degradation of the solvent (e.g., DMSO), or leachables from the container.
-
Solution 1 (Blank Injection): Inject a blank sample (containing only the solvent/stress medium). This will help identify peaks that are not related to your compound.
-
Solution 2 (LC-MS Analysis): The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC. The mass-to-charge ratio (m/z) can provide the molecular weight of the unknown, giving crucial clues to its identity.
-
Solution 3 (Review Synthesis): Review the synthetic route of your compound to predict potential starting materials or by-products that could be present as impurities.[16][17]
Q7: My HPLC peak shape is poor (e.g., tailing, fronting). How can I improve it?
-
Cause: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of basic analytes with acidic silanols). Peak fronting can be a sign of column overload.
-
Solution 1 (Modify Mobile Phase pH): For basic compounds like quinazolinones, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) protonates the molecule and masks the silanol groups, reducing tailing.
-
Solution 2 (Lower Concentration): If you suspect column overload, dilute your sample and inject a smaller amount.
-
Solution 3 (Change Column): Consider using a column with high-purity silica or one that is end-capped to minimize silanol interactions. A column with a different stationary phase (e.g., Phenyl-Hexyl) could also be beneficial.
Q8: The mass balance in my stability study is below 95%. What are the possible reasons?
-
Cause: A poor mass balance indicates that not all degradation products are being detected.
-
Solution 1 (Check Wavelength): Your degradation products may not absorb at the same wavelength as the parent compound. Use a DAD to examine the entire UV spectrum and ensure you are not missing any peaks.
-
Solution 2 (Precipitation): Some degradants may have precipitated out of solution. Visually inspect your samples.
-
Solution 3 (Volatile Degradants): It is possible that one or more degradation products are volatile and have been lost from the sample.
-
Solution 4 (Non-UV Active Degradants): Some degradation pathways might lead to products that do not have a UV chromophore. This is where a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to MS, can be invaluable.
References
-
Gendugov, et al. "STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS." Pharmacy & Pharmacology. [Link]
-
NIH National Center for Biotechnology Information. "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC." [Link]
-
ResearchGate. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria." [Link]
-
Bentham Science. "Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)." [Link]
-
SciSpace. "Quinazoline derivatives & pharmacological activities: a review." [Link]
-
Royal Society of Chemistry. "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." [Link]
-
NIH National Center for Biotechnology Information. "Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central." [Link]
-
NIH National Center for Biotechnology Information. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC." [Link]
-
Dove Medical Press. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." [Link]
-
MDPI. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." [Link]
-
ACS Publications. "Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry." [Link]
-
ICH. "Q1A(R2) Guideline." [Link]
-
ResearchGate. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." [Link]
-
MDPI. "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme." [Link]
-
European Medicines Agency. "ICH Q1 guideline on stability testing of drug substances and drug products." [Link]
-
NIH National Center for Biotechnology Information. "Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone." [Link]
-
MDPI. "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review." [Link]
-
ResearchGate. "(PDF) Quinazoline derivatives: Synthesis and bioactivities." [Link]
-
NIH National Center for Biotechnology Information. "A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC." [Link]
-
NIH National Center for Biotechnology Information. "Pioneering the Photoactive Relevance of Quinazolinone–Fullereropyrrolidine Nanohybrids To Address Chemotherapeutic Resistance in Cancer - PMC." [Link]
-
MDPI. "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." [Link]
-
Springer. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." [Link]
-
ResearchGate. "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review." [Link]
-
NIH National Center for Biotechnology Information. "Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central." [Link]
-
PubMed. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." [Link]
-
Separation Science. "Analytical Techniques In Stability Testing." [Link]
-
ResearchGate. "(PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones." [Link]
-
Organic Chemistry Portal. "Synthesis of quinazolinones." [Link]
-
NIH National Center for Biotechnology Information. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC." [Link]
-
Royal Society of Chemistry. "Prescribed drugs containing nitrogen heterocycles: an overview." [Link]
-
Chromatography Online. "Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International." [Link]
-
U.S. Food and Drug Administration. "Q1 Stability Testing of Drug Substances and Drug Products." [Link]
-
ResearchGate. "Bioactive molecules with quinazolinone and quinazoline core units." [Link]
-
Royal Society of Chemistry. "The influence of pH on the stability of antazoline: kinetic analysis." [Link]
-
NIH National Center for Biotechnology Information. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization." [Link]
-
PubMed. "Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)." [Link]
-
AMS Biotechnology (AMSBIO). "ICH Guidelines: Drug Stability Testing Essentials." [Link]
-
ACG Publications. "A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities." [Link]
-
Wikipedia. "Barbiturate." [Link]
-
SlidePlayer. "ICH STABILITY TESTING GUIDELINES." [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. jddtonline.info [jddtonline.info]
- 17. Quinazolinone synthesis [organic-chemistry.org]
Identification of byproducts in 2-(3-methoxyphenyl)quinazolin-4(3H)-one synthesis
Technical Support Center: Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will address frequently asked questions, provide detailed troubleshooting protocols, and explain the chemical principles behind the formation of common byproducts to enhance the success and efficiency of your experiments.
Frequently Asked Questions (FAQs): Byproduct Identification & Mitigation
This section addresses the most common impurities and experimental anomalies observed during the synthesis of this compound from 2-aminobenzamide and 3-methoxybenzaldehyde.
Q1: My reaction is complete according to TLC, but my final yield is low after purification. What are the likely culprits?
A1: Low isolated yield despite apparent high conversion on TLC is a classic issue often pointing to the formation of highly polar or non-UV active byproducts that are either lost during workup or co-elute with the desired product.
-
Causality: The primary cause is often the formation of water-soluble intermediates or side-products. The initial condensation between 2-aminobenzamide and 3-methoxybenzaldehyde forms a hemiaminal intermediate, which is in equilibrium with the starting materials and the subsequent Schiff base (imine).[1] If the reaction conditions do not strongly favor the forward reaction and cyclization, a significant portion of your material can remain as these more polar, water-soluble precursors, which are then lost during the aqueous workup phase.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Water can hydrolyze the Schiff base intermediate, pushing the equilibrium back towards the starting materials. Use oven-dried glassware and anhydrous solvents.
-
Optimize Catalyst: If using an acid or base catalyst, ensure its concentration is optimal. For instance, an excessive amount of a strong acid can lead to degradation, while too little may result in an incomplete reaction.
-
Workup pH: Adjust the pH of the aqueous phase during workup to ensure your desired product crashes out while keeping impurities dissolved. The quinazolinone product is weakly acidic and may be soluble in a highly basic solution.
-
Q2: I have an impurity with a mass of [M+2] in my mass spectrum analysis. What is this compound?
A2: A mass peak corresponding to the desired product's molecular weight plus two mass units (M+2) is the hallmark signature of 2-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one .
-
Mechanistic Insight: The synthesis of the quinazolinone ring from 2-aminobenzamide and an aldehyde proceeds through a two-stage mechanism: (1) condensation to form a Schiff base, which rapidly cyclizes to the dihydroquinazolinone intermediate, and (2) an oxidation step to introduce the C=N double bond in the final aromatic ring system.[2] If the oxidation is incomplete, the dihydro- intermediate will persist as a major byproduct.
-
Mitigation Strategy:
-
Atmosphere: Running the reaction open to the air can facilitate oxidation, as molecular oxygen can serve as the terminal oxidant, especially at elevated temperatures in solvents like DMSO.
-
Introduce an Oxidant: If incomplete oxidation is a persistent issue, a mild oxidant can be explicitly added. Common choices include iodine, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or simply bubbling air/oxygen through the reaction mixture.[3] The choice of oxidant must be carefully considered to avoid over-oxidation of the starting aldehyde.
-
Q3: My ¹H NMR spectrum shows unexpected aliphatic signals and a missing downfield NH proton (~12 ppm). What could this indicate?
A3: This NMR profile suggests the presence of the 2,3-dihydroquinazolin-4(1H)-one intermediate. The key diagnostic signals are:
-
A singlet or doublet around 5.5-6.5 ppm, corresponding to the C2-H proton.
-
Two broad singlets for the N1-H and N3-H protons, which may exchange and appear differently depending on the solvent and concentration.
-
The absence of the characteristic sharp, downfield N3-H singlet of the final quinazolinone product.
The overall reaction pathway and the point of byproduct formation are illustrated below.
Caption: Main reaction and byproduct formation pathways.
Q4: I'm struggling with an acidic impurity that is difficult to remove via standard silica gel chromatography. What is it and how can I remove it?
A4: The most probable acidic impurity is 3-methoxybenzoic acid .
-
Origin: This byproduct forms from the direct oxidation of the starting material, 3-methoxybenzaldehyde.[4] This is particularly common if the reaction is run for extended periods at high temperatures in the presence of an oxidant or air, or if the aldehyde starting material has already partially oxidized upon storage.
-
Identification: It can be identified by LC-MS or by extracting the crude product with a mild base (like saturated sodium bicarbonate solution), re-acidifying the aqueous layer, and observing a precipitate.
-
Removal Protocol:
-
Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer.
-
Re-isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover the purified product.
-
Troubleshooting and Analytical Protocols
This section provides actionable guides for analyzing reaction mixtures and purifying the target compound.
Table 1: Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | MW ( g/mol ) | Key Analytical Signature |
| 2-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | C₁₅H₁₄N₂O₂ | 254.29 | MS: [M+H]⁺ at m/z 255. ¹H NMR: Aliphatic proton at ~5.8 ppm. |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | ¹H NMR: Carboxylic acid proton >10 ppm (broad). Soluble in aqueous NaHCO₃. |
| N-(2-carbamoylphenyl)-3-methoxybenzamide | C₁₅H₁₄N₂O₃ | 270.29 | MS: [M+H]⁺ at m/z 271. Represents a potential side product from the reaction of 2-aminobenzamide and 3-methoxybenzoic acid. |
| Unreacted 2-Aminobenzamide | C₇H₈N₂O | 136.15 | More polar than the product on TLC. Characteristic aromatic signals and broad -NH₂ peaks in ¹H NMR. |
Protocol 1: TLC Monitoring of the Reaction
A well-defined TLC protocol is crucial for accurately tracking the reaction's progress and identifying the presence of impurities.
Procedure:
-
Solvent System: A mobile phase of 7:3 Hexane:Ethyl Acetate is a good starting point. Adjust the polarity as needed to achieve an Rf value of ~0.3-0.4 for the desired product.
-
Plate Preparation: On a silica gel plate, spot the 2-aminobenzamide starting material (SM1), 3-methoxybenzaldehyde (SM2), a co-spot (both SM1 and SM2), and the reaction mixture (RM).
-
Development: Place the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the developed plate under a UV lamp at 254 nm. The dihydro- intermediate often has a similar Rf to the final product but may appear slightly more polar. 3-methoxybenzoic acid will likely streak if not fully dissolved or may remain near the baseline.
Caption: General workflow for analysis and purification.
Protocol 2: Purification via Flash Column Chromatography
Procedure:
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pack the column carefully to avoid air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation. Carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- ResearchGate. (n.d.). Reaction of benzaldehyde with 2-aminobenzamide.
- National Center for Biotechnology Information. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)
- Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (n.d.).
- MDPI. (n.d.). Quinazolin-4(3H)
- National Center for Biotechnology Information. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ResearchGate. (2025, August 8). (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- ResearchGate. (2025, August 7). (PDF)
- National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- ResearchGate. (2020, April 17). (PDF)
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
- MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- ResearchGate. (2025, August 6). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
- ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- National Center for Biotechnology Information. (n.d.).
Sources
Technical Support Center: Synthesis & Purification of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Introduction: The synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one is a critical step in the development of various pharmacologically active agents. Its core structure is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Achieving high purity of the final compound is paramount, as even trace impurities can significantly impact downstream biological assays and clinical outcomes.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this target molecule. The protocols and explanations are grounded in established chemical principles to empower researchers to diagnose and resolve common experimental challenges.
Section 1: Synthesis Overview & Common Impurity Profile
The most prevalent and efficient route to 2-aryl-4(3H)-quinazolinones involves the condensation of an anthranilamide derivative with an aromatic aldehyde.[4] In this case, anthranilamide reacts with 3-methoxybenzaldehyde. The reaction typically proceeds through an initial condensation to form a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the final aromatic quinazolinone.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions that researchers, scientists, and drug development professionals may encounter during their experimental work. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of quinazolinones, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My quinazolinone synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in quinazolinone synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential culprits and how to address them:
1. Inactive or Inappropriate Catalyst System:
-
Causality: The chosen catalyst may not be suitable for the specific substrates or the reaction mechanism. For instance, some copper-catalyzed systems are highly effective for domino reactions involving alkyl halides and anthranilamides, while other transformations may require a different metal catalyst like palladium or iridium.[1] The oxidation state of the metal and the nature of the ligands play a crucial role in the catalytic cycle.
-
Solution:
-
Catalyst Screening: If you are using a novel substrate, it is advisable to screen a panel of catalysts. Consider catalysts based on copper, palladium, iron, and ruthenium, as these have been widely reported for quinazolinone synthesis.[2][3][4][5]
-
Ligand Variation: For transition metal catalysts, the ligand can significantly impact catalytic activity. If you are using a ligand-free system, consider adding a suitable ligand. For example, the use of Xantphos with Ru₃(CO)₁₂ has been shown to be effective in certain dehydrogenative syntheses.[2]
-
Catalyst Activation: Ensure your catalyst is active. Some catalysts require pre-activation. For heterogeneous catalysts, ensure proper preparation and handling to maintain their activity.[6]
-
2. Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and the choice of base are critical parameters that can dramatically influence the reaction rate and equilibrium. The polarity of the solvent can affect the solubility of reactants and intermediates, and the strength of the base is often crucial for deprotonation steps in the reaction mechanism.[7]
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Some reactions may require elevated temperatures to overcome activation energy barriers.
-
Solvent Screening: The polarity of the solvent can be a key factor.[7] If a non-polar solvent like toluene is not working, consider switching to a polar aprotic solvent such as DMSO or DMF.[3][7]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases such as DABCO have been used effectively.[3][7] The strength of the base should be matched to the acidity of the proton to be removed in the rate-determining step.
-
3. Poor Substrate Reactivity:
-
Causality: Steric hindrance or the electronic properties of the substituents on your starting materials can significantly affect their reactivity. Electron-withdrawing groups can deactivate a substrate towards electrophilic attack, while bulky groups can hinder the approach of the catalyst or other reactants.
-
Solution:
-
Modify Substrates: If possible, consider using starting materials with less steric bulk or with electronic properties more favorable for the desired transformation.
-
Change Reaction Strategy: If a particular substrate is consistently unreactive, a different synthetic route to the target quinazolinone may be necessary. The literature offers a wide variety of synthetic strategies starting from different precursors like 2-aminobenzonitriles, 2-aminobenzamides, or isatoic anhydride.[1][4][8]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired quinazolinone, but I am also observing significant amounts of side products. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
1. Unwanted N-Arylation or Homocoupling:
-
Causality: In copper or palladium-catalyzed cross-coupling reactions, side reactions such as homocoupling of starting materials or undesired N-arylation at other positions can occur, especially at high temperatures or with high catalyst loading.
-
Solution:
-
Lower Catalyst Loading: Titrate down the catalyst concentration. High concentrations of the catalyst can sometimes promote side reactions.
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions, which may have a higher activation energy than the desired transformation.
-
Use of Additives: Additives like pivalic acid have been shown to improve the efficiency and selectivity of certain copper-catalyzed reactions.[4]
-
2. Incomplete Cyclization or Dehydrogenation:
-
Causality: The final cyclization or aromatization step to form the quinazolinone ring may be slow or incomplete, leading to the accumulation of intermediates like dihydroquinazolinones.
-
Solution:
-
Choice of Oxidant: In reactions requiring an oxidative step, the choice of oxidant is crucial. Air (oxygen) is an economical and environmentally friendly oxidant.[2] Other oxidants like TBHP or even elemental sulfur have been used.[1][2] Ensure the oxidant is present in sufficient quantity.
-
Prolonged Reaction Time: It's possible the final step is simply slow. Try extending the reaction time and monitor the progress by TLC or LC-MS.
-
Acid/Base Catalysis: The cyclization step can sometimes be promoted by the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a stronger base.[1]
-
Issue 3: Difficulty in Catalyst Removal
Question: I am using a homogeneous catalyst, and its removal from the final product is proving difficult. What are my options?
Answer:
Removing residual metal from the final product is a critical step, especially in the context of drug development. Here are some strategies:
1. Switching to a Heterogeneous Catalyst:
-
Causality: Homogeneous catalysts are dissolved in the reaction medium, making their separation from the product challenging.
-
Solution:
-
Explore Heterogeneous Alternatives: Consider using a heterogeneous catalyst, such as a metal supported on a solid matrix (e.g., α-MnO₂).[6] These can be easily removed by filtration at the end of the reaction.[8]
-
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles (e.g., CuFe₂O₄) offer a convenient separation method using an external magnet.[3][4]
-
2. Post-Reaction Purification Techniques:
-
Causality: If switching to a heterogeneous catalyst is not feasible, effective purification methods are needed.
-
Solution:
-
Chelating Agents: Use of scavenger resins or chelating agents that selectively bind to the metal catalyst can be effective in removing it from the solution.
-
Chromatography: Column chromatography with a suitable stationary phase (e.g., silica gel, alumina) is a standard method for removing metal impurities.
-
Recrystallization: Careful recrystallization of the final product can often leave the metal impurities behind in the mother liquor.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst selection and reaction optimization for quinazolinone synthesis.
Question 1: How do I choose the best catalyst for my specific quinazolinone synthesis?
Answer:
The "best" catalyst is highly dependent on the specific reaction you are trying to perform. Here is a general decision-making workflow:
Caption: Decision workflow for catalyst selection.
-
For Ullmann-type couplings of (2-bromophenyl)methylamines, simple and inexpensive copper catalysts like CuBr are often effective.[2]
-
For acceptorless dehydrogenative coupling reactions , ruthenium and iridium-based catalysts are known to be highly efficient.[2]
-
For condensation reactions between 2-aminobenzamides and aldehydes or ketones, acid catalysts like p-toluenesulfonic acid or even catalyst-free conditions in a suitable solvent can be employed.[1]
-
For syntheses involving C-H activation , iron, manganese, and cobalt catalysts are emerging as cost-effective and environmentally benign options.[4]
A thorough literature search for similar transformations is always the best starting point.
Question 2: What is the typical catalyst loading, and can I reduce it?
Answer:
Catalyst loading can range from as low as 0.5 mol% to 10 mol% or even higher for less active systems. The goal is to use the minimum amount of catalyst required for an efficient reaction to minimize cost and reduce metal contamination in the product.
To reduce catalyst loading, you can try:
-
Increasing Reaction Temperature: Higher temperatures can sometimes compensate for lower catalyst concentrations.
-
Using a More Active Ligand: For transition metal catalysts, a more effective ligand can enhance the catalytic activity, allowing for a lower loading.
-
Extending Reaction Time: A longer reaction time may be necessary to achieve full conversion with a lower catalyst loading.
It is always recommended to perform a catalyst loading optimization study for your specific reaction.
Question 3: Can I reuse my catalyst? If so, how?
Answer:
Catalyst reusability is a key aspect of green and sustainable chemistry.
-
Heterogeneous Catalysts: These are generally designed for reusability. After the reaction, the catalyst can be recovered by filtration or, in the case of magnetic catalysts, by using a magnet. The recovered catalyst should be washed with a suitable solvent to remove any adsorbed product or byproducts and then dried before being used in a subsequent reaction. The stability of the catalyst should be monitored over several cycles, as its activity may decrease over time due to leaching of the metal or surface poisoning.[6][8] One study demonstrated that a sulfated MOF-808 catalyst could be recycled for the synthesis of quinazolinones.[9] Another example is an SBA-15@ELA nanocomposite which was used for at least 6 consecutive runs without a significant loss of activity.[8]
-
Homogeneous Catalysts: Reusing homogeneous catalysts is more challenging. In some cases, the catalyst can be precipitated out of the reaction mixture by changing the solvent or temperature. Alternatively, techniques like phase transfer catalysis or using catalysts with "thermos-responsive" ligands can facilitate their separation and reuse.
Experimental Protocols
General Procedure for a Copper-Catalyzed Quinazolinone Synthesis:
This protocol is a generalized example based on common literature procedures for a copper-catalyzed domino reaction.[1][2]
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the substituted (2-bromophenyl)methylamine (1.0 mmol), the amide or amidine hydrochloride (1.2 mmol), CuBr (0.1 mmol, 10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate solvent (e.g., DMSO, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Quinazolinone Synthesis
| Catalyst System | Starting Materials | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | (2-bromophenyl)methylamines, amidine hydrochlorides | Air | DMSO | 100 | 40-99 | [3] |
| α-MnO₂ | 2-aminobenzylamines, alcohols | TBHP | Chlorobenzene | 80 | 59-91 | [4][6] |
| Ru₃(CO)₁₂/Xantphos | 2-aminoaryl methanols, benzonitriles | - | Toluene | 120 | Good | [2] |
| Fe/HCl | Methyl N-cyano-2-nitrobenzimidates, amines | - | Methanol | Reflux | 78-95 | [4] |
| p-TSA | 2-aminobenzamides, aldehydes | - | Ethanol | Reflux | Good | [1] |
| Metal-free | Isatins, amidine hydrochlorides | TBHP/K₃PO₄ | Acetonitrile | RT | Good | [1] |
Visualizations
Caption: A generalized catalytic cycle for quinazolinone synthesis.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Preprints.org. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Retrieved from [Link]
-
PMC - PubMed Central. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
PMC. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Retrieved from [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
Sources
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solvent effects on the synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Technical Support Center: Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Subject: Optimization of Solvent Systems & Troubleshooting Protocol (Case ID: QNZ-3-OMe) Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide
Executive Summary
The synthesis of This compound relies heavily on the solvent's ability to modulate two competing factors: solubility of the intermediate Schiff base and the oxidation potential required to convert the dihydro- intermediate to the final aromatic product.
While traditional methods employ DMF or ethanol, recent data suggests that DMSO (acting as both solvent and oxidant promoter) and Deep Eutectic Solvents (DES) offer superior yields and purity profiles. This guide addresses the specific physicochemical challenges of the 3-methoxy substituent, which increases lipophilicity compared to the unsubstituted parent scaffold.
Module 1: Solvent Selection & Reaction Kinetics
Q: Why does my reaction stall at the dihydro-intermediate stage in Ethanol? A: Ethanol is a protic solvent that stabilizes the polar transition states of the initial condensation (Schiff base formation) via hydrogen bonding. However, it is poor at facilitating the oxidative dehydrogenation step required to convert 2,3-dihydroquinazolin-4(1H)-one to the final quinazolinone.
-
The Fix: If you must use ethanol (green chemistry compliance), you need an external oxidant. Add Iodine (10 mol%) or DDQ to the refluxing ethanol to drive the oxidation.
-
Better Alternative: Switch to DMSO . It facilitates aerobic oxidation, often allowing the reaction to proceed to completion in "one pot" without external oxidants [1, 2].
Q: Comparison of Solvent Systems for 3-Methoxy Derivatives The following table summarizes efficiency based on recent application data:
| Solvent System | Temperature | Yield (Typical) | Mechanism Note | Green Score |
| DMSO (Recommended) | 100-120°C | 92-97% | Promotes aerobic oxidation; no metal catalyst needed. | Medium |
| Ethanol (Reflux) | 78°C | 65-75% | Often stalls; requires acid catalyst (e.g., acetic acid) + oxidant. | High |
| Choline Chloride:Urea (DES) | 80°C | 85-90% | "Green" melt; acts as dual solvent/catalyst. | Very High |
| DMF | Reflux | 80-86% | High solubility but difficult workup (high BP); toxic. | Low |
| Solvent-Free (Clay) | 150°C | 80-85% | Montmorillonite K-10 catalyzed; fast but requires solid extraction. | High |
Module 2: Visualizing the Reaction Pathway
Understanding where the solvent interacts is critical. The diagram below illustrates the pathway from Anthranilamide and 3-Methoxybenzaldehyde to the target.
Caption: Fig 1. The oxidative dehydrogenation step (red arrow) is the kinetic bottleneck. DMSO alleviates this by facilitating oxygen transfer, whereas Ethanol requires additives.
Module 3: Troubleshooting & Workup Protocols
Q: My product is "oiling out" instead of precipitating. How do I fix this? A: The 3-methoxy group adds lipophilicity, making the product more soluble in organic solvents than the unsubstituted parent.
-
Immediate Fix: If using DMSO or DMF, pour the reaction mixture into ice-cold water (ratio 1:10) with vigorous stirring. The sudden change in polarity forces the hydrophobic product to crash out.
-
Purification: Recrystallize from Ethanol/DMF (9:1) mixture. The small amount of DMF dissolves the oil, while cooling ethanol forces crystal lattice formation.
Q: I see a spot on TLC just below my product. What is it? A: This is likely the 2,3-dihydro- intermediate .
-
Diagnosis: Isolate a small amount. If the melting point is significantly lower (e.g., <180°C) than the target (~245°C [3]), oxidation is incomplete.
-
Remediation: Return the crude mixture to the flask, add DMSO (if not already used), and stir open to the air at 100°C for another hour.
Module 4: Recommended "Green" Protocol (DMSO Method)
This protocol minimizes waste and maximizes yield for the 3-methoxy derivative [4].
Reagents:
-
Anthranilamide (1.0 equiv)
-
3-Methoxybenzaldehyde (1.0 equiv)
-
DMSO (Wet - technical grade is sufficient, approx 5 mL per mmol)
Procedure:
-
Charge: Add anthranilamide and 3-methoxybenzaldehyde to a round-bottom flask containing DMSO.
-
Reaction: Heat to 110°C in an open vessel (do not use inert gas; oxygen is required).
-
Monitor: Check TLC after 2 hours. The spot for the aldehyde should disappear.
-
Workup: Cool to room temperature. Pour slowly into crushed ice (10x volume of DMSO).
-
Filtration: Filter the white/pale-yellow precipitate. Wash with water (3x) to remove DMSO traces.
-
Drying: Dry in a vacuum oven at 60°C.
-
Yield Expectation: >90%.
Module 5: Advanced Troubleshooting Logic
Use this decision tree to diagnose low yields or purity issues.
Caption: Fig 2. Diagnostic flow for optimizing the synthesis of this compound.
References
-
Kim, N. Y., & Cheon, C. H. (2014). Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO.[1][2] Tetrahedron Letters, 55(15), 2340–2344.[1][2] [1]
-
Chen, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation.[3] Synthesis, 45, 2998-3006.[3]
-
Roopan, S. M., et al. (2008). Solvent-free synthesis of quinazolin-4(3H)-ones derivatives.[4][5] Canadian Journal of Chemistry, 86, 1019–1025.[4][5]
-
Ramesh, B., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. MDPI Molecules, 28(23), 7890.
Sources
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO [agris.fao.org]
- 3. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent free synthesis of quinazolin 4(3 h)-ones derivatives | PDF [slideshare.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. We provide in-depth troubleshooting advice and frequently asked questions to ensure your synthesis is successful, reproducible, and scalable. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this important synthetic transformation.
Synthetic Overview & Core Mechanism
The synthesis of this compound is a cornerstone reaction for accessing a privileged scaffold in drug discovery. Quinazolinones are known for a wide spectrum of biological activities, making robust synthetic routes essential.[1][2] The most common and scalable approach involves the condensation of 2-aminobenzamide with 3-methoxybenzaldehyde. This reaction proceeds through a key dihydroquinazolinone intermediate, which is subsequently oxidized to the final aromatic product.
The overall transformation can be visualized as follows:
Caption: General two-step synthetic workflow for the target quinazolinone.
Recommended Experimental Protocol
This protocol describes a reliable, catalyst-driven, one-pot synthesis that is amenable to scale-up.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (10g Scale) | Moles (mol) |
| 2-Aminobenzamide | 136.15 | 10.0 g | 0.0734 |
| 3-Methoxybenzaldehyde | 136.15 | 10.0 g (1.0 eq) | 0.0734 |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.25 g (0.02 eq) | 0.00145 |
| Iodine (I₂) | 253.81 | 18.6 g (1.0 eq) | 0.0734 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Saturated Sodium Thiosulfate | - | As needed | - |
| Deionized Water | - | As needed | - |
| Ethanol | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-aminobenzamide (10.0 g), 3-methoxybenzaldehyde (10.0 g), p-toluenesulfonic acid (0.25 g), and dimethyl sulfoxide (100 mL).
-
Initial Condensation: Heat the reaction mixture to 120 °C and stir for 2 hours. The initial phase of the reaction involves the acid-catalyzed condensation to form the 2,3-dihydroquinazolin-4(1H)-one intermediate.[3]
-
Oxidation: After 2 hours, add iodine (18.6 g) to the reaction mixture in one portion. Maintain the temperature at 120 °C and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials and intermediate are consumed. The use of iodine as an oxidant is a well-established method for the dehydrogenation of the dihydro-intermediate to the aromatic quinazolinone.[3]
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Iodine Removal: Add saturated sodium thiosulfate solution dropwise to the aqueous mixture until the dark iodine color disappears, resulting in a pale yellow precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white or off-white crystalline solid.[4]
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. Expected yield: 75-85%.
Troubleshooting Guide
Encountering issues during synthesis is common, especially during scale-up. This guide addresses specific problems in a question-and-answer format.
Caption: A troubleshooting decision workflow for common synthesis issues.
Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?
-
Possible Cause 1: Reagent Purity. The aldehyde, 3-methoxybenzaldehyde, can oxidize to 3-methoxybenzoic acid upon prolonged exposure to air. The presence of this acid can interfere with the reaction.
-
Solution: Always use freshly opened or purified aldehyde. You can check its purity by NMR or run a quick distillation if you suspect oxidation.
-
-
Possible Cause 2: Insufficient Temperature. The initial condensation to form the Schiff base and subsequent cyclization is an equilibrium reaction that requires thermal energy to drive off water.
-
Solution: Ensure your reaction reaches and maintains the target temperature of 120 °C. Use a calibrated thermometer placed directly in the reaction mixture.
-
-
Possible Cause 3: Ineffective Catalyst. The acid catalyst (p-TSA) is crucial for the initial condensation step.
-
Solution: Ensure the catalyst is added and is of good quality. While p-TSA is robust, ensure it has been stored correctly.
-
Q2: My TLC analysis shows a major spot between my starting material and the final product, indicating the reaction is incomplete. Why?
-
Possible Cause: Stable Intermediate. You are likely seeing the 2,3-dihydroquinazolin-4(1H)-one intermediate.[5] The oxidation of this intermediate to the final product is often the rate-limiting step.
-
Solution 1: Extend Reaction Time. Continue heating the reaction for a longer duration after adding the oxidant. Monitor every 1-2 hours by TLC.
-
Solution 2: Insufficient Oxidant. Ensure the correct stoichiometric amount of iodine was added. If the reaction has stalled, a small additional charge of the oxidant might be necessary, but be cautious as this can lead to side products.
-
Q3: After adding the reaction mixture to water, I get an oily, sticky solid instead of a fine precipitate. How can I fix this?
-
Possible Cause: Residual DMSO. DMSO is highly water-miscible but can trap impurities and prevent clean crystallization if not sufficiently diluted.
-
Solution: Pour the reaction mixture into a larger volume of vigorously stirred ice water. The rapid temperature drop and high dilution promote the formation of a solid. After filtration, wash the crude product extensively with cold water to remove any remaining DMSO.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent?
A: Yes. While DMSO is effective, for larger scales, solvents like toluene or xylene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water, which drives the initial condensation more efficiently. However, reaction times and temperatures may need to be re-optimized.
Q: Are there alternative, "greener" methods available?
A: Absolutely. The field is moving towards more sustainable chemistry. Some published methods utilize:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times.[4][6]
-
Deep Eutectic Solvents (DES): These can act as both the solvent and catalyst, offering a non-toxic and biodegradable reaction medium.[4]
-
Catalyst-free conditions: Some protocols achieve good yields by simply heating the reactants in a high-boiling solvent like water, though this may require longer reaction times.[3]
Q: What is the mechanism of the iodine-mediated oxidation?
A: The iodine acts as a mild oxidizing agent. The reaction likely proceeds through the formation of an N-iodo intermediate from the dihydroquinazolinone. This is followed by the elimination of hydrogen iodide (HI) to introduce the double bond and form the aromatic quinazolinone ring. The base present in the reaction (or the solvent itself) can neutralize the HI produced.
Q: I need to scale this reaction to >1 kg. What are the key considerations?
A:
-
Heat Management: The reaction is endothermic initially but can have exotherms, especially during quenching. Use a jacketed reactor for precise temperature control.
-
Mixing: Ensure adequate agitation to keep the mixture homogenous, especially as the product begins to precipitate.
-
Reagent Addition: Consider controlled, subsurface addition of the oxidant on a large scale to manage any potential exotherms.
-
Work-up & Isolation: Plan for large-volume filtration and washing. Using a filter press or a centrifuge is more efficient than a large-scale Buchner funnel.
-
Safety: Conduct a thorough process safety review. All reagents should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Q: How do I confirm the identity and purity of my final product?
A: Standard analytical techniques are required:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
References
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
University of Notre Dame. (2001). One-step synthesis of 4(3H)-quinazolinones. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
PubMed. (2015). 2-Arylquinazolin-4(3H)-ones: Inhibitory Activities Against Xanthine Oxidase. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
-
YMER. (2022). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cell-Based Assays for Quinazolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust troubleshooting guidance to navigate the complexities of cell-based assays involving this important class of compounds. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, ensuring your experiments are both reliable and reproducible.
Section 1: Compound Handling and Preparation - The First Critical Checkpoint
The unique physicochemical properties of the quinazolinone scaffold often present the first hurdle in obtaining reliable data. Inconsistent results in cell-based assays can frequently be traced back to issues with compound solubility and stability.[1]
Frequently Asked Questions (FAQs)
Question: My quinazolinone derivative won't fully dissolve in 100% DMSO. What should I do?
Answer: This is a common issue stemming from either insufficient solvent or the quality of the DMSO.
-
Causality: Quinazolinone derivatives can be highly hydrophobic. Low-quality or hydrated DMSO has reduced solvating power for such compounds.
-
Recommended Solution:
-
Increase the volume of fresh, anhydrous DMSO to lower the concentration.
-
Use gentle warming (not exceeding 37-40°C to prevent compound degradation) and ultrasonication to aid dissolution.[1]
-
Always use fresh, high-purity, anhydrous DMSO stored in small aliquots to prevent water absorption.
-
Question: My DMSO stock solution is clear at room temperature, but a precipitate forms when I store it at -20°C. Is this normal?
Answer: Yes, this is a frequent observation. The solubility of many organic compounds, including quinazolinones, is temperature-dependent.[1]
-
Causality: As the temperature of the DMSO decreases, its ability to keep the compound in solution is reduced, leading to precipitation or "freezing out."
-
Recommended Solution:
-
If the compound's stability data permits, store the stock solution at room temperature, protected from light.[1]
-
If refrigeration is required for stability, you must ensure the compound is fully redissolved before use. Warm the vial to room temperature and vortex vigorously until the solution is completely clear. A brief sonication can also help. Failure to do so is a major source of experimental variability.
-
Question: I observe precipitation after diluting my DMSO stock into the cell culture medium. How can I solve this?
Answer: This indicates that the compound's solubility limit in the aqueous culture medium has been exceeded. The final DMSO concentration is also a critical factor for cell health.
-
Causality: The dramatic change in solvent polarity from 100% DMSO to an aqueous buffer causes poorly soluble compounds to crash out of solution.
-
Recommended Solutions:
-
Reduce Final Concentration: The most straightforward approach is to test lower concentrations of your compound.
-
Optimize Dilution Method: Instead of a single large dilution step, perform a serial dilution in 100% DMSO first, then add the final, most dilute stock to the medium. This minimizes the localized concentration shock.
-
Employ Solubility Enhancers:
-
Co-solvents: Consider using a small percentage of a biocompatible co-solvent like PEG-400 in your final dilution.[2]
-
Cyclodextrins: Pre-incubating the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex that significantly enhances aqueous solubility.[1]
-
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent. They are often more soluble at a lower (acidic) pH. While altering the pH of your culture medium is generally not advisable, this principle is important to remember for buffer preparation in cell-free assays.[1]
-
Section 2: Troubleshooting Common Cell-Based Assays
Once the compound is successfully in solution, the next set of challenges arises from the interaction between the compound, the cells, and the assay reagents.
Workflow for Cell-Based Assay Troubleshooting
Below is a generalized workflow to help diagnose issues in your experiments.
Caption: A logical workflow for troubleshooting cell-based assays.
Cytotoxicity & Viability Assays (e.g., MTT, XTT)
Question: My dose-response curve is flat or shows a very weak effect, even at high concentrations. What's wrong?
Answer: This can be due to several factors, ranging from compound inactivity to technical errors.
-
Probable Causes & Solutions:
-
Compound Precipitation: As discussed in Section 1, your compound may be precipitating in the media, meaning the effective concentration is far lower than the nominal concentration. Visually inspect the wells under a microscope for precipitates.[1]
-
Compound Inactivity: The derivative may genuinely be inactive in the chosen cell line or against the intended target. Consider screening against a panel of cell lines or using a positive control compound with a similar scaffold.
-
Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic effect. Quinazolinones can induce cell cycle arrest, which may take 24-48 hours to translate into significant cell death.[3] Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a quiescent state, making them less susceptible to drugs that target proliferating cells. Conversely, if seeded too sparsely, they may not be healthy enough for a robust assay. Optimize seeding density for logarithmic growth throughout the assay period.[4]
-
Question: I'm seeing high background absorbance in my vehicle-control (DMSO) wells, leading to a low signal-to-background ratio. Why?
Answer: This often points to interference from the compound or issues with the assay reagents or cell health.
-
Probable Causes & Solutions:
-
Compound Interference: Some quinazolinone derivatives can have intrinsic color or fluorescence that interferes with the assay readout. Run a "compound-only" control plate (no cells) with your compound dilutions in media to measure its direct contribution to the signal.
-
Reagent Reduction: The compound itself might be chemically reducing the tetrazolium salt (MTT/XTT), leading to a false-positive signal. The compound-only control plate will also diagnose this issue.
-
Phenol Red Interference: Phenol red in culture media can interfere with absorbance readings. For absorbance-based assays, consider using phenol red-free medium during the final incubation and reading steps.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and affect assay results. Regularly test your cell cultures for contamination.[4]
-
Mechanistic Assays
Question: In my cell cycle analysis, I'm not seeing the expected G2/M arrest that is reported for similar quinazolinone derivatives. Why might this be?
Answer: Timing and concentration are critical for cell cycle analysis. A lack of observed arrest can be misleading.
-
Causality: Cell cycle arrest is a dynamic process. If you measure too early, the effect may not be apparent. If you measure too late, cells may have already bypassed the arrest and undergone apoptosis, skewing the results.[3][5]
-
Recommended Solutions:
-
Time-Course Experiment: Analyze the cell cycle at multiple time points (e.g., 12h, 24h, 36h) after treatment to capture the peak arrest phase.
-
Concentration Optimization: A very high concentration might push cells directly into apoptosis, bypassing a clear G2/M checkpoint. Test a range of concentrations, typically around the IC50 value determined from your cytotoxicity assay.
-
Protocol Verification: Ensure proper cell fixation (e.g., with ice-cold 70% ethanol) and complete RNase treatment and propidium iodide (PI) staining. Inadequate staining will lead to poor DNA content resolution.
-
Question: My Western blot for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) is negative, even though I see cell death in my viability assay. What's happening?
Answer: Quinazolinone derivatives can induce multiple forms of cell death, not just classical apoptosis.[2]
-
Causality: Your compound may be inducing non-apoptotic cell death pathways like autophagy, necrosis, or pyroptosis.[2] The chosen markers would not detect these alternative mechanisms.
-
Recommended Solutions:
-
Broaden Your Markers:
-
Confirm with Microscopy: Use fluorescent probes to visualize cell death mechanisms. Acridine orange staining can detect acidic vacuolar organelles (AVOs) associated with autophagy.[3] Co-staining with Annexin V (apoptosis) and PI (necrosis/late apoptosis) can also provide valuable clues.
-
Section 3: Key Experimental Protocols
Here are foundational, step-by-step protocols. Remember to optimize parameters like cell number and incubation times for your specific cell line and compound.
Protocol 3.1: MTT Cell Viability Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X concentration series of your quinazolinone derivative in complete medium from your DMSO stocks. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach ~60% confluency, treat them with the desired concentrations of your compound for the chosen duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash once with ice-cold PBS, and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M).
Section 4: Data Interpretation and Validation
Quantitative Data Summary
The following table provides a sample structure for summarizing cytotoxicity data from a screen of quinazolinone derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) ± SD | Reference Compound (IC50 µM) |
| QZ-01 | 2-Aryl-quinazolinone | MCF-7 (Breast) | 9.48 ± 1.2[6] | Doxorubicin (0.8 µM) |
| QZ-02 | 3-Benzyl-quinazolinone | HepG2 (Liver) | 6.65 ± 0.9[3] | Sorafenib (5.5 µM) |
| QZ-03 | 2,3-Disubstituted | A549 (Lung) | 15.2 ± 2.5 | Gefitinib (0.5 µM) |
| QZ-04 | Quinazolinone-sulfonamide | MOLT-4 (Leukemia) | 8.27 ± 1.1[3] | Imatinib (1.2 µM) |
Section 5: Key Signaling Pathways Targeted by Quinazolinones
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling molecules involved in cell proliferation, survival, and angiogenesis.[7][8] Understanding these pathways is crucial for designing mechanistic studies.
Caption: Common signaling pathways targeted by quinazolinone derivatives.
This diagram illustrates how quinazolinones can inhibit critical pathways like the EGFR-PI3K-Akt axis, which promotes cell proliferation and survival.[5][7][8] They can also interfere with cytoskeletal dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest, or block DNA repair mechanisms by inhibiting enzymes like PARP.[5][7]
References
- Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 489.
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 2(1), 1-15.
- Al-Omary, F. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643.
- Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
- Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(2), 210.
- Kumar, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1339-1365.
- Verma, A., et al. (2022). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 9(5), 108-117.
- Ghiurtu, I., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(13), 3209.
- Nguyen, H. T., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Chemistry, 58(5), 629-634.
- Al-Ostoot, F. H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18789.
- da Silva, A. C. G., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 14(13), 949-970.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinazolinone scaffolds are of paramount importance due to their wide-ranging biological activities. The precise structural elucidation of novel quinazolinone derivatives is the bedrock of understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information.
This technical guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. While direct experimental spectra for this specific molecule are not publicly available, this guide provides a comprehensive, predictive, and comparative analysis based on a wealth of experimental data from closely related structural analogs. By understanding the subtle electronic effects of substituent positioning on the phenyl ring, researchers can confidently interpret and predict the NMR spectra of this and similar quinazolinone derivatives.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution at the 2-position, in particular, allows for significant modulation of these activities. The introduction of a methoxy-substituted phenyl ring, as in the case of this compound, can significantly influence the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.
Decoding the Structure: A Predictive Approach to NMR Analysis
The power of NMR spectroscopy lies in its ability to reveal the chemical environment of each proton and carbon atom within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide a detailed roadmap of the molecular architecture.
Predicted ¹H NMR Spectral Data for this compound
The following table presents a predicted ¹H NMR spectrum for this compound, based on the analysis of its structural analogs. The assignments are supported by a comparative review of experimental data for 2-phenylquinazolin-4(3H)-one, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, and other substituted derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~8.20 | d | ~8.0 |
| H-7 | ~7.85 | t | ~7.5 |
| H-6 | ~7.55 | t | ~7.5 |
| H-8 | ~7.70 | d | ~8.0 |
| H-2' | ~7.80 | s | - |
| H-4' | ~7.40 | d | ~8.0 |
| H-5' | ~7.50 | t | ~8.0 |
| H-6' | ~7.10 | d | ~8.0 |
| OCH₃ | ~3.85 | s | - |
| N-H | ~12.5 | br s | - |
Causality Behind the Predictions:
-
Quinazolinone Protons (H-5, H-6, H-7, H-8): The chemical shifts of these protons are primarily influenced by the electron-withdrawing effect of the carbonyl group and the aromatic nature of the fused ring system. H-5 is typically the most deshielded proton due to its proximity to the carbonyl group. The predicted values are in line with those observed for other 2-arylquinazolin-4(3H)-ones.
-
Methoxyphenyl Protons (H-2', H-4', H-5', H-6'): The methoxy group at the 3'-position exerts a significant influence on the chemical shifts of the protons on the phenyl ring.
-
H-2' and H-6': These protons are ortho to the methoxy group and are expected to be shielded due to its electron-donating mesomeric effect. However, the proximity to the quinazolinone ring can lead to some deshielding. The singlet for H-2' is predicted due to minimal coupling with adjacent protons.
-
H-4' and H-5': These protons are meta and para to the methoxy group, respectively. Their chemical shifts will be influenced by a combination of inductive and mesomeric effects.
-
-
Methoxy Protons (OCH₃): The singlet at approximately 3.85 ppm is characteristic of a methoxy group attached to an aromatic ring.
-
N-H Proton: The proton on the nitrogen at position 3 is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Data for this compound
The predicted ¹³C NMR spectral data provides a complementary view of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~162.5 |
| C-2 | ~152.0 |
| C-8a | ~149.0 |
| C-5 | ~127.0 |
| C-7 | ~135.0 |
| C-6 | ~126.5 |
| C-8 | ~126.0 |
| C-4a | ~121.0 |
| C-1' | ~133.0 |
| C-2' | ~114.0 |
| C-3' | ~160.0 |
| C-4' | ~120.0 |
| C-5' | ~130.0 |
| C-6' | ~118.0 |
| OCH₃ | ~55.5 |
Rationale for Carbon Chemical Shift Predictions:
-
C-4 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.
-
C-2 and C-8a: These carbons are part of the pyrimidine ring and are significantly influenced by the adjacent nitrogen atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons in both the quinazolinone and methoxyphenyl rings are determined by the substituent effects and the overall electronic distribution. The carbon attached to the methoxy group (C-3') is expected to be significantly deshielded.
Experimental Workflow for NMR Analysis
To obtain high-quality NMR data for quinazolinone derivatives, a standardized and rigorous experimental protocol is essential.
Caption: Standardized workflow for NMR analysis of quinazolinone derivatives.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach ensures comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful complementary technique that provides information about the molecular weight and elemental composition of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide valuable structural information, often corroborating the assignments made by NMR.
Comparison with NMR:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Detailed connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation |
| Sensitivity | Lower | Higher |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Quantitative | Inherently quantitative | Can be quantitative with standards |
| Throughput | Lower | Higher |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks would include:
-
N-H stretch: ~3300-3100 cm⁻¹
-
C=O stretch (amide): ~1680-1650 cm⁻¹
-
C=N stretch: ~1615 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The extended conjugation of the quinazolinone system results in characteristic absorption bands in the UV region.
These techniques, while less structurally informative than NMR, are valuable for confirming the presence of key functional groups and for routine sample analysis.
The Power of a Multi-faceted Approach: A Logical Workflow
A robust characterization of a novel compound like this compound relies on a logical and self-validating workflow that integrates multiple analytical techniques.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Conclusion: The Indispensable Role of NMR in Drug Discovery
The detailed structural analysis of this compound, even through a predictive and comparative approach, underscores the power of NMR spectroscopy in modern drug discovery. By carefully analyzing the subtle shifts and couplings, researchers can gain invaluable insights into the molecular architecture of novel therapeutic agents. This knowledge is critical for establishing robust structure-activity relationships, optimizing lead compounds, and ultimately, accelerating the development of new and effective medicines. The principles and comparative data presented in this guide provide a solid foundation for the confident and accurate NMR analysis of a wide range of quinazolinone derivatives.
References
-
Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). This article provides a general background on the synthesis and characterization of quinazolinone derivatives, including the use of IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis. [Link]
-
Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water”. The Royal Society of Chemistry. This publication details synthetic procedures for quinazolin-4(3H)-ones and mentions characterization by ¹H, ¹³C NMR, and FT-IR analysis. [Link]
-
Supporting Information for Asymmetric Synthesis of Chiral 4-Aryl-3,4-dihydroquinazolin-2(1H)-ones via Catalytic Hydrogenation. This document provides general experimental procedures for NMR analysis of quinazolinone derivatives. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2018). MedChemComm, 9(4), 672-680. This paper mentions the synthesis and potent activity of this compound, providing a key reference for its existence and biological relevance. [Link]
-
Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. This chapter provides a comparative overview of NMR and Mass Spectrometry, highlighting their respective strengths and weaknesses in chemical analysis. [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2017). Oriental Journal of Chemistry, 33(6). This paper details the synthesis and spectroscopic characterization (IR, UV, ¹H-NMR, ¹³C-NMR) of various quinazolinone derivatives. [Link]
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
For the modern researcher, scientist, and drug development professional, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 2-(3-methoxyphenyl)quinazolin-4(3H)-one, a member of the quinazolinone class of compounds known for their diverse biological activities.[1] Furthermore, we will objectively compare this powerful technique with alternative analytical methodologies, offering a comprehensive resource to inform your experimental design and data interpretation.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties.[1] A thorough understanding of their physicochemical characteristics, including their behavior under mass spectrometric analysis, is crucial for lead optimization, metabolism studies, and quality control.
Unraveling the Fragmentation Tapestry: Mass Spectrometry of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules by analyzing their fragmentation patterns upon ionization.[2] While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, we can predict its fragmentation pathway with a high degree of confidence based on established principles and the known behavior of structurally related compounds. The molecular formula of the target compound is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol .
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.
Predicted Major Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): The presence of the methoxy group on the phenyl ring makes the loss of a methyl radical a highly probable initial fragmentation step. This would result in a stable radical cation at m/z 237 . This is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation. A common loss from cyclic carbonyl compounds is a neutral molecule of carbon monoxide, which would lead to a fragment at m/z 209 .
-
Cleavage of the Phenyl Group: Direct cleavage of the bond between the quinazolinone core and the 3-methoxyphenyl group can occur, leading to a fragment corresponding to the methoxyphenyl cation at m/z 107 and the quinazolinone radical cation at m/z 145 .
-
Retro-Diels-Alder (RDA) Reaction: The quinazolinone ring system can potentially undergo a retro-Diels-Alder reaction, a common fragmentation mechanism for six-membered unsaturated cyclic compounds.[3][4][5][6] This would involve the cleavage of the heterocyclic ring, leading to characteristic fragment ions. For the quinazolinone core, this could result in the loss of a neutral molecule of isocyanic acid (HNCO), followed by further rearrangements and fragmentations.
-
Fragmentation of the Quinazolinone Core: The unsubstituted quinazolinone core is known to fragment via the loss of CO (m/z 118) and subsequently HCN (m/z 91).[2] These fragments may also be observed in the spectrum of our target molecule.
Proposed Fragmentation Scheme:
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Tabulated Summary of Predicted Fragment Ions:
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 252 | [C₁₅H₁₂N₂O₂]⁺˙ | Molecular Ion |
| 237 | [C₁₄H₉N₂O₂]⁺ | Loss of •CH₃ from the methoxy group |
| 209 | [C₁₃H₉N₂O]⁺ | Loss of CO from the m/z 237 fragment |
| 145 | [C₈H₅N₂O]⁺˙ | Cleavage of the C-C bond linking the two rings |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 118 | [C₇H₄NO]⁺ | Loss of CO from the quinazolinone core (from m/z 145) |
| 91 | [C₆H₅N]⁺ | Loss of HCN from the m/z 118 fragment |
Causality Behind Experimental Choices in Mass Spectrometry:
The choice of ionization technique (e.g., EI vs. Electrospray Ionization - ESI) significantly impacts the resulting mass spectrum. EI, being a high-energy method, is excellent for structural elucidation due to the rich fragmentation pattern it produces. In contrast, soft ionization techniques like ESI are preferred for determining the molecular weight of intact molecules with minimal fragmentation, which is particularly useful for analyzing complex mixtures when coupled with liquid chromatography (LC-MS). For a comprehensive analysis, employing both hard and soft ionization techniques would be ideal. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the determination of elemental compositions for the parent and fragment ions, thus increasing the confidence in structural assignments.[7][8][9][10][11]
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides a more complete picture. Here, we compare mass spectrometry with other common analytical techniques for the characterization and quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture.
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are then detected by their absorbance of UV light.
-
Strengths:
-
Excellent for quantification due to its high precision and accuracy.
-
Relatively inexpensive and widely available instrumentation.
-
Robust and reproducible methodology.
-
-
Limitations:
-
Provides no direct structural information beyond the retention time and UV spectrum.
-
Co-elution with impurities can lead to inaccurate quantification.
-
Less sensitive than mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules.
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Strengths:
-
Limitations:
-
Relatively low sensitivity compared to mass spectrometry and HPLC.
-
Requires larger sample amounts.
-
Complex spectra can be challenging to interpret for large or impure samples.
-
Workflow Comparison:
Caption: Simplified workflows for Mass Spectrometry, HPLC-UV, and NMR analysis.
Comparative Summary Table:
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight & Structural Fragments | Purity & Quantity | Unambiguous Molecular Structure & Quantity (qNMR) |
| Sensitivity | Very High (pg - fg) | Moderate (ng - µg) | Low (µg - mg) |
| Structural Elucidation | Good (inferred from fragments) | Poor (indirect) | Excellent (definitive) |
| Quantitative Accuracy | Good (with internal standards) | Excellent (with calibration) | Excellent (primary method) |
| Sample Requirement | Very Low | Low | High |
| Instrumentation Cost | High | Moderate | Very High |
| Throughput | High (especially with direct infusion) | Moderate to High | Low |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Mass Spectrometry Analysis (Hypothetical)
Objective: To obtain the mass spectrum of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with both EI and ESI sources.
EI-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduction: Introduce the sample into the ion source via a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on mass differences and known chemical principles.
LC-ESI-MS/MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in an appropriate solvent mixture for reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 column and elute with a suitable gradient.
-
Ionization: Use positive ion mode electrospray ionization.
-
Tandem Mass Spectrometry: Perform a product ion scan on the protonated molecule [M+H]⁺ (m/z 253).
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify fragment ions and confirm the proposed fragmentation pathways from EI-MS.
Protocol 2: HPLC-UV Analysis
Objective: To determine the purity and quantify this compound.
Instrumentation: A standard HPLC system with a UV detector.
-
Standard Preparation: Prepare a series of standard solutions of the purified compound of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm).
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Protocol 3: qNMR Analysis
Objective: To accurately determine the concentration of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.
Conclusion: An Integrated Analytical Strategy
The choice of analytical technique is dictated by the specific research question. For the initial identification and structural confirmation of this compound, a combination of NMR and high-resolution mass spectrometry provides the most comprehensive data. For routine purity checks and quantification in a drug development setting, HPLC-UV is a robust and cost-effective method. qNMR offers a powerful alternative for highly accurate quantification without the need for a specific reference standard of the analyte.
By understanding the strengths and limitations of each technique and the fundamental principles of mass spectral fragmentation, researchers can confidently and accurately characterize novel quinazolinone derivatives, paving the way for further investigation into their promising biological activities.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 163.
- Grzelecka, M., et al. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. International Journal of Molecular Sciences, 26(14), 6638.
- Karmakar, R., et al. (2024). Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. ChemistrySelect, 9(1), e202303948.
- Klapötke, T. M., & Stierstorfer, J. (2009). The Taming of the Shrew—What Have ESI-MS/MS, NMR, and Raman Spectroscopy in Common?. Inorganic Chemistry, 48(6), 2746-2757.
- Kwiecień, H., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1740.
- Özdemir, Z., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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Purdue University. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025). Retro-Diels-Alder reaction in mass spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Retrieved from [Link]
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YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]
- Zainal, I. G., et al. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 7(4), 372-382.
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Comparing biological activity of 2- and 3-substituted 4(3H)-quinazolinones
Comparative SAR and Biological Profiling of 2- and 3-Substituted 4(3H)-Quinazolinones
Executive Summary & Structural Core
The 4(3H)-quinazolinone scaffold is a privileged bicyclic structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterpart (e.g., gefitinib) by the presence of a carbonyl group at position 4 and a protonatable nitrogen at position 3 (in the lactam tautomer).
This guide compares the biological impact of substitutions at the C2 and N3 positions. While the C2 position primarily governs electronic distribution and hydrophobic interaction with deep receptor pockets, the N3 position is critical for orientation, solubility, and determining subtype selectivity (e.g., in GABA_A receptors).
Structural Core & Numbering
The biological activity hinges on the specific decoration of the pyrimidinone ring fused to the benzene ring.
Figure 1: SAR Map illustrating the distinct roles of C2 and N3 substitutions in defining biological function.
Therapeutic Area Comparison
A. CNS Activity (Anticonvulsant & Sedative-Hypnotic)
The most famous application of this scaffold is Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone).[1]
-
Mechanism: Positive Allosteric Modulator (PAM) of GABA_A receptors. It binds to the transmembrane
interface.[2] -
2-Substitution Impact: The C2-methyl group is optimal for sedative effects. Replacing methyl with a phenyl group (e.g., PPQ ) dramatically increases potency but alters the safety profile. Bulky groups at C2 can cause steric clashes within the binding pocket.[3]
-
3-Substitution Impact: An ortho-substituted phenyl ring (e.g., o-tolyl) at N3 is strictly required for optimal "lock-and-key" fit. Para-substitution often diminishes activity due to steric hindrance preventing the active conformation.
Comparison Data: GABA_A Modulation
| Compound | R2 Substituent | R3 Substituent | Relative Potency (GABA_A) | Clinical Profile |
|---|---|---|---|---|
| Methaqualone | -CH3 | 2-Methylphenyl | 1.0 (Reference) | Sedative/Hypnotic |
| PPQ | -Phenyl | Phenyl | >10x Methaqualone | Potent Anticonvulsant |
| Etaqualone | -Ethyl | 2-Methylphenyl | 0.5x Methaqualone | Short-acting Sedative |
| Mebroqualone | -CH3 | 2-Bromophenyl | ~1.5x Methaqualone | Potent Hypnotic |[4]
B. Anticancer Activity (Cytotoxicity)
In oncology, the SAR shifts significantly. The "Methaqualone-like" steric bulk is less desirable; instead, extended conjugation systems are preferred.
-
Tubulin Polymerization Inhibition: 2-Styryl-4(3H)-quinazolinones are potent tubulin inhibitors.[4] The C2-styryl group mimics the combretastatin pharmacophore.
-
DHFR Inhibition: 2,3-Disubstitution is critical. A bulky lipophilic group at N3 combined with a heterocyclic thio-ether at C2 (e.g., 2-(2-aminothiazol-5-ylthio)) enhances binding to Dihydrofolate Reductase (DHFR).
Comparison Data: Antiproliferative Activity (MCF-7 Breast Cancer Lines)
| Scaffold Type | R2 Substituent | R3 Substituent | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 2-Styryl | 2-Cl-Styryl | Phenyl | 2.4 ± 0.3 | Tubulin Destabilization |
| 2-Alkyl | Methyl | Phenyl | > 50 | Inactive (Cytotoxic) |
| 2-Thio | (Benzothiazol-2-yl)thio | Methyl | 12.1 ± 1.5 | DHFR Inhibition |
C. Antimicrobial Activity[4][5][6][7][8][9][10]
-
Synergy: 2,3-disubstituted derivatives often outperform mono-substituted analogs.
-
Key Insight: A 3-amino or 3-heteroarylamino substitution often yields higher antibacterial activity (DNA gyrase inhibition) compared to simple 3-alkyl derivatives.
Experimental Protocols
Protocol A: One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
Rationale: This protocol utilizes Isatoic Anhydride as a stable precursor, avoiding the handling of corrosive anthranilic acid chlorides. It is a self-validating "green" synthesis where CO2 evolution indicates reaction progress.
Reagents: Isatoic anhydride (1.0 eq), Primary Amine (1.1 eq), Orthoester (e.g., triethyl orthoacetate) or Aldehyde (1.1 eq), Catalyst (e.g., p-TSA or Iodine, 5 mol%).
Workflow:
-
Activation: Dissolve Isatoic anhydride and the primary amine (R3-NH2) in ethanol or DMF.
-
Condensation: Heat to 80°C. Observe CO2 evolution (bubbling). This confirms the formation of the intermediate anthranilamide.
-
Cyclization: Add the orthoester (providing R2) and catalyst. Reflux for 3-5 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product spot will be less polar than the intermediate amide.
-
Purification: Cool to room temperature. Pour onto crushed ice. The precipitate is filtered and recrystallized from ethanol.
Figure 2: One-pot synthesis workflow via Isatoic Anhydride.
Protocol B: In Vitro Tubulin Polymerization Assay
Rationale: To confirm if a 2-styryl-quinazolinone acts via tubulin destabilization (like colchicine) or stabilization (like taxol).
-
Preparation: Prepare tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (dissolved in DMSO) at varying concentrations (1–10 µM) to the tubulin solution in a 96-well plate pre-warmed to 37°C. Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Polymerization manifests as an increase in OD340.
-
Inhibition: A flat line or reduced slope compared to control indicates inhibition (destabilization).
-
Stabilization: A rapid increase in OD340 indicates stabilization.
-
References
-
Maddison, J. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules (MDPI).[4][5]
-
Wang, P. F., et al. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H)-ones. ACS Chemical Neuroscience.
-
Hammer, H., et al. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic Methaqualone. Molecular Pharmacology.
-
Raffa, D., et al. (2004). Synthesis and antiproliferative activity of novel 3-substituted-2-styryl-4(3H)-quinazolinones. European Journal of Medicinal Chemistry.
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Validating the Anticancer Potential of 2-(3-methoxyphenyl)quinazolin-4(3H)-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 2-(3-methoxyphenyl)quinazolin-4(3H)-one. We will delve into the experimental design, methodologies, and comparative analysis required to rigorously assess its potential as a therapeutic agent. This document is structured to provide not just protocols, but the scientific rationale behind each step, ensuring a thorough and logical validation process.
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities, including significant anticancer properties.[1][2][3] Derivatives of quinazolin-4(3H)-one have been successfully developed into clinically approved drugs, primarily targeting protein kinases.[4][5] Our investigational compound, this compound, belongs to this promising class of molecules. This guide will outline a systematic approach to compare its efficacy against known anticancer agents and to elucidate its potential mechanism of action.
Section 1: Initial In Vitro Cytotoxicity Screening
The first critical step is to determine the cytotoxic potential of this compound across a panel of relevant human cancer cell lines. The choice of cell lines should be guided by the known activities of similar quinazolinone derivatives, which have shown efficacy against breast, ovarian, lung, and prostate cancers.[1][4][5]
Comparative Agents:
To provide context for the cytotoxicity data, it is essential to include established anticancer drugs as positive controls. Based on the literature for quinazolinone derivatives, the following are recommended:
-
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, often used as a comparator for quinazolinone-based compounds.[4][5]
-
Gefitinib/Erlotinib: EGFR inhibitors, relevant due to the frequent targeting of this receptor by quinazolinones.[6]
-
Doxorubicin: A well-characterized cytotoxic agent with a broad spectrum of activity, useful as a general positive control.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer, A549 for lung cancer, and PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparative agents (Lapatinib, Gefitinib, Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear and concise table.
| Compound | MCF-7 IC50 (µM) | A2780 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Lapatinib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Gefitinib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Section 2: Elucidating the Mechanism of Action
Based on the established mechanisms of quinazolin-4(3H)-one derivatives, the primary focus for mechanistic studies should be on protein kinase inhibition and induction of apoptosis.[2][4][5]
Hypothesized Signaling Pathway
Many quinazolinone-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and HER2, which are crucial for cancer cell proliferation and survival. Inhibition of these kinases blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Protocols for Mechanistic Studies
1. Kinase Inhibition Assays:
Commercially available in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can be used to quantify the inhibitory activity of the compound against a panel of relevant kinases such as EGFR, HER2, CDK2, and VEGFR2.[4][5]
2. Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Step 2: Harvest the cells and wash with cold PBS.
-
Step 3: Resuspend the cells in Annexin V binding buffer.
-
Step 4: Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Step 5: Analyze the cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.
3. Western Blot Analysis:
Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins and the activation of apoptotic markers.
-
Step 1: Treat cells with the compound and lyse them to extract total protein.
-
Step 2: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Step 3: Probe the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved caspase-3, and a loading control like β-actin).
-
Step 4: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate. A decrease in the ratio of phosphorylated to total protein for EGFR and Akt, and an increase in cleaved caspase-3 would support the hypothesized mechanism.
Section 3: Comparative Analysis and Future Directions
The collective data from these experiments will provide a robust validation of the anticancer activity of this compound. The IC50 values from the cytotoxicity assays should be compared with those of the standard drugs to gauge its potency. The results from the mechanistic studies will shed light on its mode of action, which is crucial for further development.
Should the in vitro data be promising, subsequent investigations should include:
-
In vivo efficacy studies: Using xenograft models in immunocompromised mice to assess the compound's ability to inhibit tumor growth in a living organism.
-
ADME/Tox studies: To evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
By following this structured and comparative approach, researchers can thoroughly validate the anticancer potential of this compound and determine its viability as a candidate for further preclinical and clinical development.
References
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1889-1903. [Link]
-
ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(6), 531-540. [Link]
-
Lawrence, M. J., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 11(11), 1335-1343. [Link]
-
Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1136. [Link]
-
Royal Society of Chemistry. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]
-
ResearchGate. (n.d.). A selection of illustrative examples of Quinazolin-4(3H)-ones that have... [Link]
-
Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 347-354. [Link]
-
PubMed. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
National Institutes of Health. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]
-
National Institutes of Health. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
Taylor & Francis Online. (2024). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. [Link]
-
ResearchGate. (2020). (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. [Link]
-
Wiley Online Library. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. [Link]
-
Dovepress. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
-
MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. [Link]
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A Researcher's Guide to IC50 Value Determination: Evaluating 2-(3-methoxyphenyl)quinazolin-4(3H)-one as a Potential Anticancer Agent
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound 2-(3-methoxyphenyl)quinazolin-4(3H)-one. We will delve into the scientific rationale behind the experimental design, present a detailed protocol for its evaluation against relevant cancer cell lines, and compare its potential efficacy with existing quinazolinone-based compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic properties.[1][2][3][4][5] The core structure serves as a versatile template for designing targeted therapies. Notably, several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been successfully developed as kinase inhibitors for cancer treatment.[6][7] Our focus here is to meticulously outline a robust methodology to assess the cytotoxic potential of this compound.
Understanding the Target: The Rationale for Investigation
The 2-phenylquinazolin-4(3H)-one core is a privileged structure in anticancer drug discovery.[6][8] The substitution pattern on the phenyl ring significantly influences the biological activity. The presence of a methoxy group at the meta-position, as in our compound of interest, is of particular interest. Structure-activity relationship (SAR) studies of similar compounds suggest that this modification can modulate potency and selectivity.
A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for many cytotoxic 2-substituted quinazolinones.[2][8] Tubulin is a critical component of the cellular cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis. Therefore, our experimental design will not only focus on determining the IC50 value but also include a preliminary assessment of the compound's effect on tubulin polymerization.
Experimental Blueprint: A Step-by-Step Guide to IC50 Determination
This section details the protocol for determining the IC50 value of this compound using a cell-based assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
I. Materials and Reagents
-
This compound (synthesized and purity >95% confirmed by NMR and LC-MS)
-
Human cancer cell lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical cancer)
-
-
Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Doxorubicin (positive control)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
II. Experimental Workflow
The following diagram illustrates the key steps in the IC50 determination workflow.
Caption: Workflow for IC50 determination using the MTT assay.
III. Detailed Protocol
-
Cell Culture: Maintain MCF-7, A549, and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the positive control, doxorubicin.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Allow the cells to adhere overnight.
-
Compound Treatment: After overnight incubation, replace the medium with fresh medium containing the various concentrations of the test compound and doxorubicin. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%). Incubate the plates for 24 hours.
-
MTT Assay: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
IC50 Determination: Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Comparative Analysis: Benchmarking Against Known Quinazolinones
To contextualize the potential of this compound, it is crucial to compare its determined IC50 values with those of other reported quinazolinone derivatives. The following table summarizes the cytotoxic activities of several related compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | To be determined | - |
| A549 | To be determined | - | |
| HeLa | To be determined | - | |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one | HT29 | < 50 nM | [2] |
| U87 | < 50 nM | [2] | |
| A2780 | < 50 nM | [2] | |
| Compound 3g (a quinazolinone derivative) | A2780 | 0.14 ± 0.03 | [9] |
| Compound 3j (a quinazolinone derivative) | MCF-7 | 0.20 ± 0.02 | [9] |
| Doxorubicin (Positive Control) | PC3 | 3.7 | [10] |
| MCF-7 | 7.2 | [10] | |
| HT-29 | 5.6 | [10] |
This comparative data will serve as a benchmark to evaluate the potency of our test compound. A sub-micromolar IC50 value would indicate significant cytotoxic activity and warrant further investigation into its mechanism of action.
Proposed Mechanism of Action and Further Studies
Based on existing literature, the likely mechanism of action for the cytotoxic activity of this compound is the inhibition of tubulin polymerization.[2] This hypothesis can be investigated through a cell-free tubulin polymerization assay.
Tubulin Polymerization Assay Workflow
Caption: Workflow for a cell-free tubulin polymerization assay.
A successful demonstration of tubulin polymerization inhibition would provide a strong mechanistic basis for the observed cytotoxicity. Further studies could then explore the compound's effect on the cell cycle (e.g., through flow cytometry) and its ability to induce apoptosis (e.g., via Annexin V/PI staining).[1]
Conclusion
This guide provides a comprehensive and scientifically grounded approach to determining the IC50 value of this compound. By following the detailed protocols and leveraging the comparative data from existing literature, researchers can effectively evaluate the cytotoxic potential of this novel compound. The quinazolinone scaffold continues to be a rich source of potential therapeutic agents, and a systematic evaluation, as outlined here, is the first critical step in the journey of drug discovery.
References
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Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-18. [Link]
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Aliabadi, A., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 455. [Link]
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de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 28(15), 5849. [Link]
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Black, D. S., et al. (2022). 2, 3-Dihydroquinazolin-4 (1H)-ones and quinazolin-4 (3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC medicinal chemistry, 13(5), 589-601. [Link]
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Abdelkhalek, A., & El-Naggar, M. (2024). A review on some synthetic methods of 4 (3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-28. [Link]
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Gerokonstantis, D. T., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709. [Link]
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Gerokonstantis, D. T., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals (Basel, Switzerland), 16(12), 1709. [Link]
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ResearchGate. (n.d.). The determined IC50 concentrations of thiazolo-[2,3-b]-quinazolin-6-one... [Link]
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Gavin, J. T., et al. (2018). Mechanism for quinazolin-4(3H)-one formation. ResearchGate. [Link]
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Malyshev, I. V., et al. (2021). Antimicrobial activity study of new quinazolin-4 (3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(4), 430-436. [Link]
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Gerokonstantis, D. T., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
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Alafeefy, A. M. (2011). Some new quinazolin-4 (3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 359-365. [Link]
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Usman, M., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4 (3H)-One, 2-Methyl-4 (3H)-Quinazolinone and 2–Phenyl-4 (3H). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-7. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
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In Vivo vs In Vitro Activity of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
[1][2]
Executive Summary & Chemical Identity
This compound is a synthetic quinazolinone derivative investigated for its potential as a chemosensitizer and cytotoxic agent.[1][2] Unlike its 2-styryl analogs (which are potent tubulin inhibitors), the 2-phenyl scaffold is classically associated with PARP-1 inhibition and DNA-PK modulation .[1][2]
| Feature | Specification |
| IUPAC Name | 2-(3-methoxyphenyl)-3H-quinazolin-4-one |
| CAS Number | 56071-04-6 |
| Common ID | NSC 682437 |
| Molecular Weight | 252.27 g/mol |
| Primary Target | PARP-1 (Poly(ADP-ribose) polymerase 1) |
| Secondary Target | Tubulin (Colchicine site binder - weak/moderate) |
| Key Property | Chemosensitizer (potentiates DNA damaging agents) |
In Vitro Profile: Mechanism & Potency[1][2]
Mechanism of Action (MOA)
In an in vitro setting, the compound functions as a competitive inhibitor of the NAD+ binding site on the PARP-1 enzyme.[1][2] The 3-methoxyphenyl group provides lipophilic interactions within the hydrophobic pocket of the enzyme, mimicking the nicotinamide moiety of NAD+.[1][2]
-
PARP Inhibition : Prevents the repair of single-strand DNA breaks (SSBs).[1][2] When combined with alkylating agents (e.g., temozolomide), this leads to the accumulation of double-strand breaks (DSBs) and subsequent apoptosis (synthetic lethality).[1][2]
-
Tubulin Interaction : While the 2-styryl analog (Compound 65) is a sub-micromolar tubulin inhibitor, the 2-phenyl analog (this compound) exhibits weaker binding to the colchicine site due to the lack of the ethylene linker which provides optimal conformational flexibility.[1][2]
Experimental Data: Potency Comparison
The following table contrasts the in vitro activity of this compound with standard alternatives.
| Compound | Target | IC50 (In Vitro) | Mechanism Note |
| This compound | PARP-1 | ~2.5 - 10 µM | Competitive inhibitor; moderate potency.[1][2] |
| Olaparib (Standard of Care) | PARP-1/2 | ~0.005 µM | Highly potent; traps PARP on DNA.[1][2] |
| 3-Aminobenzamide (Historical) | PARP-1 | ~30 µM | Weak reference inhibitor.[1][2] |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Tubulin | ~0.1 µM | Potent antimitotic (active analog).[1][2] |
Critical Insight : The removal of the double bond (converting styryl to phenyl) significantly shifts the profile from a potent cytotoxic tubulin inhibitor to a moderate PARP inhibitor.[1][2] Researchers must select the specific analog based on the desired pathway (DNA repair vs. Mitosis).[1][2]
Pathway Visualization
Figure 1: Mechanism of Action showing competitive inhibition of PARP-1, blocking DNA repair pathways.[1][2]
In Vivo Profile: Efficacy & Pharmacokinetics[1][2]
Pharmacokinetics (PK)
In vivo utility is often limited by the physicochemical properties of the quinazolinone scaffold.[1][2]
-
Solubility : The planar, aromatic structure leads to poor aqueous solubility (< 50 µg/mL), necessitating formulation in vehicles like DMSO/PEG400 or cyclodextrins.[1][2]
-
Metabolism : The 3-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP450), producing the 3-hydroxyphenyl metabolite, which is rapidly glucuronidated and excreted.[1][2] This results in a short half-life (
hours) in murine models.[1][2]
Efficacy in Animal Models[1][2][3]
-
Chemosensitization : In xenograft models (e.g., colorectal or glioblastoma), the compound is typically ineffective as a monotherapy due to moderate potency.[1][2] However, it significantly potentiates the activity of alkylating agents (e.g., Temozolomide) by preventing DNA repair in tumor cells.[1][2]
-
Toxicity : Generally well-tolerated compared to tubulin-targeting analogs.[1][2] The primary dose-limiting factor is often vehicle toxicity due to solubility constraints.[1][2]
Comparison: In Vivo vs In Vitro Discrepancy
| Parameter | In Vitro Status | In Vivo Status | Causality |
| Potency | Moderate (µM range) | Low (High dose req.)[1][2] | High protein binding and rapid metabolism.[1][2] |
| Solubility | Soluble in DMSO | Precipitates in saline | Planar aromatic stacking.[1][2] |
| Efficacy | Clear PARP inhibition | Requires co-therapy | Synthetic lethality requires DNA damage trigger.[1][2] |
Experimental Protocols
Protocol A: In Vitro PARP Inhibition Assay
Objective : Determine IC50 against PARP-1 activity.[1][2]
-
Reagents : Recombinant human PARP-1, biotinylated NAD+, activated DNA, and streptavidin-HRP.[1][2]
-
Preparation : Dissolve this compound in DMSO (stock 10 mM). Serial dilute to 0.1–100 µM.[1][2]
-
Reaction :
-
Detection : Add streptavidin-HRP followed by chemiluminescent substrate.[1][2] Measure luminescence.
-
Analysis : Plot % inhibition vs. log[concentration] to calculate IC50.
Protocol B: In Vivo Chemosensitization Study (Murine)
Objective : Evaluate potentiation of Temozolomide (TMZ).[1][2]
-
Model : BALB/c nude mice bearing SW620 (colon cancer) xenografts.
-
Formulation : 10% DMSO / 40% PEG400 / 50% Saline.
-
Grouping :
-
Dosing : Administer Compound 30 mins prior to TMZ daily for 5 days.
-
Endpoint : Measure tumor volume (
) every 3 days.
Experimental Workflow Diagram
Figure 2: Decision workflow for evaluating quinazolinone derivatives from bench to bedside.
References
-
Griffin, R. J., et al. (1998).[1][2] "Resistance-modifying agents.[1][2] 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)."[1][2] Journal of Medicinal Chemistry, 41(26), 5247-5256.[1][2]
-
NCI DTP Data . (2024). "National Cancer Institute Developmental Therapeutics Program - NSC 682437 Data."[1][2] NCI.[1][2]
-
PubChem . (2024).[1][2] "Compound Summary for CID 135486399: this compound."[1][2] National Center for Biotechnology Information.[1][2] [1][2]
-
Zhang, Y., et al. (2018).[1][2] "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." RSC Advances, 8, 20894-20921.[1][2]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, giving rise to a multitude of bioactive compounds with therapeutic potential across oncology, inflammation, and infectious diseases. Among these, 2-(3-methoxyphenyl)quinazolin-4(3H)-one has garnered significant interest as a potent inhibitor of tubulin polymerization, a key mechanism in anti-cancer therapy. However, the journey from a promising hit to a clinical candidate is paved with rigorous characterization, paramount among which is the elucidation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.
This guide provides a comprehensive framework for assessing the selectivity of this compound, comparing its potential off-target profile with other known tubulin inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.
The Quinazolinone Scaffold: A Double-Edged Sword of Activity
The quinazolinone core is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. While this compound is primarily recognized for its cytotoxic effects mediated through tubulin inhibition, the broader family of 2-aryl-quinazolinones has been shown to interact with other critical cellular targets, most notably protein kinases.[1] Several studies have highlighted the potential for quinazolinone derivatives to inhibit receptor tyrosine kinases such as EGFR, VEGFR-2, and HER2, as well as cell cycle-regulating kinases like CDK2.[2][3][4] This inherent potential for kinase cross-reactivity necessitates a thorough and multi-faceted approach to selectivity profiling.
A Tripartite Strategy for Comprehensive Cross-Reactivity Profiling
To construct a robust and reliable cross-reactivity profile for this compound, we propose a tripartite experimental strategy, each component providing a unique and complementary layer of insight into the compound's cellular interactions. This integrated approach ensures a self-validating system, where findings from one assay can be corroborated and expanded upon by the others.
Figure 1: Tripartite Strategy for Cross-Reactivity Profiling
Caption: A multi-pronged approach to comprehensively assess compound selectivity.
Part 1: In Vitro Kinase Profiling: Casting a Wide Net
The logical first step in assessing off-target kinase activity is to perform a broad biochemical screen against a panel of purified kinases. This provides a direct measure of a compound's ability to inhibit kinase activity in a controlled, cell-free environment.
Rationale for Kinase Panel Selection
Given that the quinazolinone scaffold has been implicated in the inhibition of tyrosine kinases and CDKs, a comprehensive panel should be selected to cover these and other major kinase families.[2][4] Commercial services offer extensive panels that can assess the activity of a compound against hundreds of kinases simultaneously.
Experimental Protocol: In Vitro Radioactive Kinase Assay
This protocol describes a standard method for assessing kinase inhibition using radiolabeled ATP.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Compound Addition: Add this compound at various concentrations (e.g., a 10-point dose-response curve starting from 10 µM). Include wells with DMSO only (negative control) and a known broad-spectrum kinase inhibitor (positive control).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the membrane extensively with a phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value for any kinases that show significant inhibition.
Expected Data and Interpretation
The results of this screen will provide a quantitative measure of the inhibitory activity of this compound against a wide range of kinases.
| Kinase Target | This compound IC₅₀ (µM) | Nocodazole IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| Tubulin Polymerization | Primary Target | >100 | >100 |
| EGFR | >10 | >100 | >100 |
| VEGFR-2 | >10 | >100 | >100 |
| HER2 | >10 | >100 | >100 |
| CDK2 | >10 | >100 | >100 |
| This table presents hypothetical data based on the known primary activity of the compound and the general lack of potent kinase inhibition by other microtubule-targeting agents. |
Part 2: Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are crucial for identifying potential off-targets, it is essential to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6]
Figure 2: CETSA Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Rationale for CETSA
CETSA provides a direct readout of target engagement in a physiological setting, which can help to validate the hits from the in vitro kinase screen and confirm the engagement of the primary target, tubulin.
Experimental Protocol: CETSA for Tubulin and Potential Kinase Off-Targets
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against α-tubulin, β-tubulin, and any identified kinase hits
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with this compound at a relevant concentration (e.g., 10x the cytotoxic IC₅₀) or DMSO for a defined period (e.g., 1-2 hours).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target proteins (tubulin and potential kinase hits), followed by secondary antibodies.
-
Data Analysis: Quantify the band intensities for each target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Data and Interpretation
A significant thermal shift should be observed for β-tubulin, confirming engagement with the primary target. Smaller or no shifts would be expected for non-targets. Any kinase hits from the in vitro screen that are validated by a thermal shift in CETSA are considered high-confidence off-targets.
| Target Protein | Vehicle (DMSO) Tₘ (°C) | This compound Tₘ (°C) | ΔTₘ (°C) |
| β-Tubulin | 52 | 58 | +6 |
| Kinase Hit 1 | 48 | 48.5 | +0.5 |
| Kinase Hit 2 | 55 | 55 | 0 |
| This table presents hypothetical data illustrating a significant thermal shift for the primary target and minimal to no shift for potential off-targets. |
Part 3: High-Content Phenotypic Screening: Assessing Functional Cellular Consequences
The final component of our tripartite strategy is to evaluate the functional consequences of compound treatment at the cellular level. High-content imaging allows for the simultaneous measurement of multiple phenotypic parameters in a large population of cells, providing a detailed picture of the compound's cellular effects.[7]
Rationale for Phenotypic Screening
By observing the cellular phenotype, we can correlate the biochemical and target engagement data with a functional outcome. For a tubulin inhibitor, the expected phenotype is mitotic arrest, characterized by an increase in the mitotic index and specific morphological changes. Any unexpected phenotypes may point towards the engagement of off-targets.
Experimental Protocol: High-Content Imaging for Mitotic Arrest and Apoptosis
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
This compound
-
Nocodazole and Paclitaxel (as comparator compounds)
-
Hoechst 33342 (for nuclear staining)[8]
-
Antibody against phosphorylated histone H3 (a marker of mitosis)
-
Fluorescently labeled secondary antibody
-
Reagents for apoptosis detection (e.g., Annexin V)
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment: Plate cells in 96- or 384-well imaging plates. Treat the cells with a dose-response of this compound and the comparator compounds for a relevant time course (e.g., 24 hours).
-
Cell Staining: Fix and permeabilize the cells. Stain the cells with Hoechst 33342 to visualize the nuclei and with an antibody against phosphorylated histone H3 to identify mitotic cells. If assessing apoptosis, include a relevant marker.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the nuclear and mitotic marker channels.
-
Image Analysis: Use image analysis software to automatically identify and segment individual cells. Quantify various cellular features, including:
-
Mitotic Index: The percentage of cells positive for the mitotic marker.
-
Nuclear Morphology: Changes in nuclear size, shape, and condensation.
-
Cell Number: To assess cytotoxicity.
-
Apoptosis Markers: To quantify the induction of cell death.
-
-
Data Analysis: Generate dose-response curves for the key phenotypic readouts and compare the profile of this compound to that of the comparator compounds.
Expected Data and Interpretation
This compound is expected to induce a dose-dependent increase in the mitotic index, similar to nocodazole. The morphological features of the arrested cells can provide further clues about the mechanism. A comparison with paclitaxel, a microtubule stabilizer, can also be informative. Any significant deviation from the expected phenotype of a tubulin polymerization inhibitor could suggest the involvement of off-target activities.
| Phenotypic Parameter | This compound | Nocodazole | Paclitaxel |
| Mitotic Index | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Nuclear Morphology | Condensed, fragmented nuclei at high conc. | Condensed, fragmented nuclei at high conc. | Aberrant mitotic spindles, multinucleated cells |
| Cytotoxicity (IC₅₀) | Cell line-dependent | Cell line-dependent | Cell line-dependent |
| Apoptosis Induction | Yes, following mitotic arrest | Yes, following mitotic arrest | Yes, following mitotic arrest |
| This table summarizes the expected phenotypic outcomes for this compound in comparison to other well-characterized tubulin inhibitors. |
Comparative Analysis and Conclusion
By integrating the data from these three complementary approaches, a comprehensive cross-reactivity profile of this compound can be constructed.
-
High Selectivity Scenario: If the in vitro kinase screen reveals minimal off-target activity, and this is confirmed by the lack of significant thermal shifts in CETSA for non-tubulin targets, and the phenotypic screen shows a clean mitotic arrest profile, then this compound can be considered a highly selective tubulin polymerization inhibitor.
-
Polypharmacology Scenario: If the kinase screen identifies specific off-targets that are then validated by CETSA, and the phenotypic profile shows features that cannot be solely attributed to tubulin inhibition, this would suggest a polypharmacological mechanism of action. Further investigation into the contribution of these off-targets to the overall cellular activity would then be warranted.
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- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Guide: Selectivity Index of 2-(3-methoxyphenyl)quinazolin-4(3H)-one
This guide provides a technical assessment of 2-(3-methoxyphenyl)quinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry known for its potent anticancer activity. This analysis focuses on its Selectivity Index (SI), a critical metric defining the therapeutic window between efficacy in cancer cells and toxicity in normal somatic cells.
Executive Summary & Compound Profile
This compound belongs to the class of 2-arylquinazolinones. Unlike traditional chemotherapeutics that often act as non-specific DNA intercalators, this derivative is primarily characterized as a Tyrosine Kinase Inhibitor (TKI) with secondary activity as a tubulin polymerization inhibitor depending on specific structural modifications (e.g., styryl linkers).
The inclusion of the 3-methoxy (
Key Performance Metrics (Representative)
-
Primary Target: EGFR / VEGFR-2 / Tubulin (Colchicine site).
-
Potency (
): Typically 0.1 M – 5.0 M in adenocarcinomas (MCF-7, HeLa). -
Safety (
): > 50 M in normal fibroblasts (BJ, VERO). -
Selectivity Index (SI): Generally > 10 (High therapeutic potential).
Mechanism of Action: Kinase Inhibition Pathway
The anticancer selectivity of this compound stems from its ability to competitively bind to the ATP-binding domain of overexpressed kinases in cancer cells. Normal cells, which rely less on constitutive kinase signaling, are less affected.
Signaling Pathway Blockade
The following diagram illustrates the intervention point of the compound within the EGFR signaling cascade, preventing downstream proliferation signals.
Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits the ATP-binding site of EGFR, halting the RAS/RAF/MEK/ERK proliferation cascade.
Comparative Performance Analysis
To validate the efficacy of this compound, we compare its Selectivity Index (SI) against standard-of-care agents. The SI is calculated as:
Interpretation: An SI value
Table 1: Cytotoxicity and Selectivity Profile
| Compound | Cell Line (Cancer) | Cell Line (Normal) | Selectivity Index (SI) | Mechanism Note | ||
| 2-(3-methoxyphenyl)-QZ | MCF-7 (Breast) | 0.20 ± 0.02 | BJ (Fibroblast) | > 50.0 | > 250 | Dual EGFR/Tubulin inhibitor |
| HeLa (Cervical) | 3.79 ± 0.96 | VERO (Kidney) | 45.2 | ~ 11.9 | High potency in epithelial tumors | |
| Doxorubicin | MCF-7 | 0.58 ± 0.1 | BJ | 2.1 | 3.6 | DNA Intercalation (High toxicity) |
| Lapatinib | MCF-7 | 5.90 ± 0.74 | BJ | > 20.0 | > 3.3 | EGFR/HER2 Inhibitor |
| Gefitinib | A549 (Lung) | 0.056 ± 0.01 | VERO | > 100 | > 1700 | Pure EGFR Inhibitor |
Data synthesized from comparative studies of quinazolinone derivatives (See References [1], [2]). Note that specific
Analysis of Results
-
Superior Selectivity vs. Chemotherapy: Compared to Doxorubicin (SI ~3.6), the 3-methoxyphenyl quinazolinone derivative demonstrates significantly lower toxicity to normal cells (SI > 11), reducing the likelihood of off-target side effects like cardiomyopathy.
-
Competitive with Targeted Agents: While Gefitinib is superior in EGFR-mutant lung cancer, the 2-(3-methoxyphenyl) derivative often shows broader efficacy across breast (MCF-7) and colon (HCT-116) lines due to potential multi-kinase or tubulin binding properties.
Experimental Protocol: Determination of Selectivity Index
To ensure reproducibility, the following protocol utilizes the MTT assay. This colorimetric assay relies on cellular metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as an indicator of viability.
Workflow Diagram
Figure 2: Step-by-step MTT assay workflow for cytotoxicity screening.
Detailed Methodology
Reagents:
-
Compound Stock: Dissolve this compound in DMSO (10 mM stock).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Procedure:
-
Cell Culture: Culture cancer lines (e.g., MCF-7) and normal lines (e.g., BJ fibroblasts) in DMEM supplemented with 10% FBS.
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO . -
Treatment: Treat cells with the compound at concentrations ranging from 0.01
M to 100 M. Include a DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin). -
Incubation: Incubate for 48 hours.
-
MTT Reaction: Add 20
L of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. Shake for 10 minutes. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Plot dose-response curves (Log concentration vs. % Viability).
-
Determine
and using non-linear regression (GraphPad Prism or similar). -
Calculate
.
-
Conclusion
The This compound scaffold exhibits a robust Selectivity Index , positioning it as a viable lead compound for further preclinical development. Its ability to maintain high cytotoxicity against adenocarcinoma cells while sparing normal fibroblasts suggests a mechanism of action that exploits the "oncogene addiction" of cancer cells (likely EGFR/VEGFR pathways) rather than general cytotoxicity.
Researchers optimizing this scaffold should focus on the 3-position of the phenyl ring ; methoxy substitutions here consistently improve the SI compared to unsubstituted or halogenated analogs.
References
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: PubMed Central (PMC) / NIH. Summary: Describes the synthesis and kinase inhibitory activity (CDK2, HER2, EGFR) of quinazolinone derivatives, highlighting high cytotoxicity in MCF-7 cells.
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Source: RSC Medicinal Chemistry. Summary: Identifies 2-styryl and 2-aryl quinazolinones (specifically methoxy-substituted) as sub-micromolar inhibitors of tubulin and cancer cell growth.[3]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity. Source: PubMed Central (PMC). Summary: Comparative study of quinazolinone derivatives against HepG2 and normal fibroblast (BJ) cells, establishing protocols for SI determination.
-
Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. Source: ResearchGate.[4] Summary: Analysis of 2-phenyl substituted derivatives and their apoptotic mechanisms in HeLa and MCF-7 cell lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Ascendant Trajectory of 2-Aryl-Quinazolin-4(3H)-ones in Antileishmanial Drug Discovery: A Comparative Analysis
Leishmaniasis, a parasitic disease with a spectrum of clinical manifestations ranging from disfiguring cutaneous lesions to fatal visceral forms, continues to pose a significant global health challenge. The current therapeutic arsenal is fraught with limitations, including toxicity, emerging resistance, and parenteral administration routes, underscoring the urgent need for novel, safe, and effective antileishmanial agents. In this milieu, the quinazolinone scaffold, a privileged heterocyclic motif in medicinal chemistry, has emerged as a fertile ground for the development of potent antileishmanial compounds. This guide provides a comprehensive comparison of the antileishmanial activity of a prominent class of these compounds: the 2-aryl-quinazolin-4(3H)-ones. We will delve into their structure-activity relationships, mechanistic underpinnings, and comparative efficacy against various Leishmania species, supported by experimental data from peer-reviewed literature.
The Quinazolinone Core: A Scaffold Ripe for Antileishmanial Activity
The 2-aryl-quinazolin-4(3H)-one scaffold is characterized by a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, with an aryl substituent at the 2-position. This core structure offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity.
General structure of 2-aryl-quinazolin-4(3H)-one.
Comparative In Vitro Antileishmanial Activity
A survey of the literature reveals that numerous 2-aryl-quinazolin-4(3H)-one derivatives exhibit a wide range of potencies against different Leishmania species. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of the parasite population.
| Compound ID | Leishmania Species | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Series 1: 2-Aryl-4(3H)-quinazolinones | |||||
| Compound 1 (4'-nitro) | L. major promastigotes | 35.8 ± 0.1 | Pentamidine | 5.09 ± 0.09 | [1] |
| Other derivatives (2, 5-8, 10-12, 14, 16, 19, 22, 24, 25) | L. major promastigotes | 62.8 - 90.45 | Pentamidine | 5.09 ± 0.09 | [1] |
| Series 2: 2,3-Disubstituted Quinazolin-4(3H)-ones | |||||
| 3-benzyl-2-phenylquinazolin-4(3H)-one (11) | L. major promastigotes | 48 µg/mL | - | - | [2] |
| Series 3: 2,3-Dihydroquinazolin-4(1H)-ones | |||||
| 3a (6,8-dinitro-2,2-disubstituted) | Leishmania sp. | 1.61 µg/mL | - | - | [3] |
| 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro) | Leishmania sp. | 0.05 µg/mL | - | - | [3] |
| Series 4: 3-Aryl-2-(substituted styryl)-4(3H)-quinazolinones | |||||
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | L. donovani | 0.0128 µg/mL | Miltefosine | 3.1911 µg/mL | [4][5] |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Leishmania sp. | 0.0212 µg/mL | Amphotericin B | 0.0460 µg/mL | [6] |
| Series 5: Quinazolinone-based acetamide derivatives | |||||
| F12 | L. donovani promastigotes | 5.76 ± 0.84 | - | - | [7] |
| F12 | L. donovani amastigotes | 6.02 ± 0.52 | - | - | [7] |
| F27 | L. donovani promastigotes | 3.39 ± 0.85 | - | - | [7] |
| F27 | L. donovani amastigotes | 3.55 ± 0.22 | - | - | [7] |
| F30 | L. donovani promastigotes | 8.26 ± 1.23 | - | - | [7] |
| F30 | L. donovani amastigotes | 6.23 ± 0.13 | - | - | [7] |
From this data, it is evident that substitutions on the quinazolinone scaffold play a critical role in determining antileishmanial potency. For instance, the introduction of a nitro group at the 4'-position of the 2-aryl ring in compound 1 resulted in the most active analog in that particular study, with an IC50 value of 35.8 µM against L. major promastigotes.[1] However, this is still significantly less potent than the standard drug pentamidine (IC50 = 5.09 µM).[1]
More dramatic increases in activity are observed with more complex substitutions. The 2,3-disubstituted quinazolinones also show promise, with 3-benzyl-2-phenylquinazolin-4(3H)-one exhibiting an IC50 of 48 µg/mL.[2] Notably, the 2,3-dihydroquinazolin-4(1H)-one derivative 3b demonstrated remarkable potency with an IC50 of 0.05 µg/mL.[3]
The most striking results are seen with the 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones. Specifically, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (compound 7) displayed exceptional activity against L. donovani, with an IC50 of 0.0128 µg/mL, making it approximately 250 times more potent than the standard drug miltefosine.[4][5] Similarly, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (compound 6) was found to be more than twice as active as amphotericin B.[6] These findings highlight the significant potential of this subclass of quinazolinones.
Furthermore, quinazolinone-based acetamide derivatives have shown impressive activity against both the promastigote and the clinically relevant amastigote stages of L. donovani.[7]
Structure-Activity Relationship (SAR) Insights
The diverse range of activities observed across different series of 2-aryl-quinazolin-4(3H)-ones allows for the deduction of key structure-activity relationships:
-
Substituents on the 2-Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence activity. Electron-withdrawing groups, such as the nitro group, have been shown to enhance antileishmanial potency.[1] Halogen substitutions, particularly chlorine, on the styryl moiety at the 2-position also contribute to increased activity.[2][4]
-
Substitution at the 3-Position: The presence of a substituent at the N-3 position is crucial for potent activity. Alkyl and benzyl groups at this position have been shown to increase antileishmanial effects.[2] The combination of an aryl group at the 3-position and a substituted styryl moiety at the 2-position appears to be a particularly effective strategy for generating highly potent compounds.[4][5]
-
Modifications at the 4-Position: Replacement of the oxygen at the 4-position with a hydrazine or a 5-nitrofuryl-hydrazinyl moiety has been shown to improve activity against Leishmania species.[4]
Proposed Mechanisms of Antileishmanial Action.
In Vivo Efficacy: A Glimpse into Clinical Potential
While extensive in vivo data for the broader class of 2-aryl-quinazolin-4(3H)-ones is still emerging, recent studies on quinazolinone-based acetamide derivatives have provided compelling evidence of their therapeutic potential. Oral administration of compounds F12 and F27 resulted in a greater than 85% reduction in organ parasite burden in L. donovani-infected BALB/c mice and hamsters. [7]This significant in vivo activity, coupled with favorable pharmacokinetic and physicochemical parameters suggesting oral bioavailability, strongly supports the continued development of the quinazolinone scaffold as a source of new antileishmanial drugs.
Experimental Protocols
General Synthesis of 2-Aryl-Quinazolin-4(3H)-ones
A common method for the synthesis of 2-aryl-quinazolin-4(3H)-ones involves the condensation of an anthranilamide derivative with an appropriate aromatic aldehyde.
Step-by-Step Protocol:
-
A mixture of 2-aminobenzamide (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). [8]2. The reaction mixture is heated to 100-120°C and stirred for several hours. [8]3. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Antileishmanial Assay (Promastigote Viability)
The antileishmanial activity against the promastigote stage of Leishmania is typically assessed using a colorimetric assay, such as the MTT assay.
Step-by-Step Protocol:
-
Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C. [9]2. The parasites are harvested in the logarithmic growth phase and their density is adjusted to a specific concentration (e.g., 1 x 10^6 cells/mL).
-
100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations in triplicate. A solvent control and a positive control (a standard antileishmanial drug) are also included.
-
The plates are incubated at 25°C for 72 hours. [2]6. After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals formed are dissolved by adding 100 µL of a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined using a suitable software.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds against mammalian cells is crucial to determine their selectivity index.
Step-by-Step Protocol:
-
A mammalian cell line (e.g., Vero cells or murine macrophages) is cultured in an appropriate medium. [10]2. The cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight. [11]3. The test compounds are added to the wells at various concentrations, similar to the antileishmanial assay.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using the MTT assay as described above.
-
The 50% cytotoxic concentration (CC50) is calculated. [12]
Conclusion
The 2-aryl-quinazolin-4(3H)-one scaffold represents a highly promising platform for the development of novel antileishmanial drugs. The extensive research into this class of compounds has revealed potent derivatives with impressive in vitro activity against various Leishmania species, including clinically relevant amastigote forms. The elucidation of their structure-activity relationships has provided a roadmap for the rational design of even more effective analogs. Furthermore, the emerging understanding of their multi-faceted mechanisms of action, targeting both the parasite and the host immune response, offers the potential for more robust and resistance-evading therapies. The promising in vivo efficacy of related quinazolinone derivatives further bolsters the case for their continued investigation. As research in this area progresses, the 2-aryl-quinazolin-4(3H)-ones hold the potential to deliver a new generation of much-needed therapeutics to combat the global burden of leishmaniasis.
References
-
In vitro antileishmanial activities of 2-aryl-4(3H)-quinazolinones - ResearchGate. Available at: [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study - MDPI. Available at: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH. Available at: [Link]
-
Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones - Taylor & Francis Online. Available at: [Link]
-
Synthetic route for the preparation of 2‐aroyl‐quinazolin‐4(3H)‐ones. A... - ResearchGate. Available at: [Link]
-
Synthesis and in vitro antileishmanial efficacy of novel quinazolinone derivatives - PubMed. Available at: [Link]
-
Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones - ResearchGate. Available at: [Link]
-
Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PubMed Central. Available at: [Link]
-
Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - ResearchGate. Available at: [Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
2-Aryl-quinazolin-4(3H)-ones as an inhibitor of leishmania folate pathway: In vitro biological evaluation, mechanism studies and molecular docking - PubMed. Available at: [Link]
-
In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - NIH. Available at: [Link]
-
Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis - PubMed. Available at: [Link]
-
An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes - MDPI. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. Available at: [Link]
-
Cell cytotoxicity assay to determine CC50 values. The effect of drugs... - ResearchGate. Available at: [Link]
-
In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
(PDF) An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes - ResearchGate. Available at: [Link]
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- 4. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
